2-Hydroxyisonicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOIIYBOBZFBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94805-51-3, 95891-29-5 | |
| Record name | 2-hydroxypyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxyisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of the 2-Oxo-1H-Pyridine-4-Carbonitrile Scaffold
Abstract: The 2-pyridone nucleus is recognized as a privileged scaffold in medicinal chemistry, valued for its unique structural and electronic properties that facilitate diverse biological activities.[1][2] This guide provides an in-depth analysis of the physical and chemical properties of the 2-oxo-1H-pyridine-4-carbonitrile framework, a key building block for drug discovery professionals. It is important to note that while extensive research exists for substituted analogs, publicly available experimental data for the unsubstituted parent compound is scarce. Therefore, this document synthesizes information from closely related, well-characterized derivatives to present a comprehensive and predictive overview of the scaffold's expected behavior, reactivity, and characterization. We will explore its structural tautomerism, physicochemical parameters, characteristic reactivity, synthetic pathways, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Tautomerism
A fundamental characteristic of the 2-pyridone ring system is its tautomeric equilibrium with its 2-hydroxypyridine isomer. For 2-oxo-1H-pyridine-4-carbonitrile, this equilibrium is critical to its chemical behavior and biological interactions.
Expertise & Experience: In most environments, the pyridone tautomer is significantly more stable and is the predominant form observed.[3] This preference is attributed to a combination of factors, including the greater strength of the carbon-oxygen double bond (C=O) in the pyridone form compared to the carbon-oxygen single bond in the hydroxy form, and favorable aromatic character.[3][4] While the hydroxypyridine form possesses a classic aromatic sextet, the pyridone form also exhibits considerable aromaticity. Computational studies have shown the energy difference to be quite small, with the pyridone form being slightly more stable in the gas phase and significantly favored in polar solvents which better stabilize its larger dipole moment.[4][5]
Caption: Fig. 2: General workflow for MCR synthesis.
Exemplary Synthesis Protocol
The following protocol describes a validated method for the synthesis of a substituted 2-oxo-pyridine-carbonitrile, which serves as a self-validating system for producing this class of compounds.
Protocol: Synthesis of 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [6]
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 1-(naphthalen-1-yl)ethan-1-one (10 mmol), 4-chlorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Causality: Acetic acid serves as both the solvent and a catalyst, promoting the condensation reactions.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. Causality: This step precipitates the solid product from the acidic solution.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual acetic acid and ammonium salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected ¹H NMR spectrum will show a characteristic singlet for the NH proton around 12.9 ppm, which disappears upon D₂O exchange. [6]
Chemical Reactivity
The 2-oxo-1H-pyridine-4-carbonitrile scaffold possesses several reactive sites:
-
Nitrile Group (-C≡N): Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also participate in cycloaddition reactions.
-
Ring Nitrogen (N-H): The acidic proton can be deprotonated by a suitable base, and the resulting anion can be alkylated or acylated.
-
Pyridone Ring: The electron-withdrawing nature of the nitrile and carbonyl groups deactivates the ring towards electrophilic substitution. However, nucleophilic aromatic substitution is possible, particularly at positions activated by the ring structure.
Spectroscopic Characterization
The structural elucidation of 2-oxo-1H-pyridine-4-carbonitrile and its derivatives relies on a combination of standard spectroscopic techniques.
| Technique | Expected Signature Features | Rationale | Citation |
| FT-IR | ~3150 cm⁻¹ (N-H stretch, broad); ~2220 cm⁻¹ (C≡N stretch, sharp); ~1650 cm⁻¹ (C=O stretch, strong) | These three distinct peaks are diagnostic for the core functional groups of the scaffold. The broadness of the N-H peak is due to hydrogen bonding. | [6] |
| ¹H NMR | ~12-13 ppm (s, 1H, N-H); ~7-8.5 ppm (m, aromatic protons) | The N-H proton is highly deshielded and its signal will disappear upon addition of D₂O. The chemical shifts of the ring protons depend on the substitution pattern. | [7][6] |
| ¹³C NMR | ~160-165 ppm (C=O); ~115-118 ppm (C≡N); ~90-155 ppm (aromatic carbons) | The carbonyl carbon is significantly downfield. The nitrile carbon and the sp² carbons of the ring provide a unique fingerprint for the molecule. | [7][8] |
| Mass Spec (EI) | A prominent molecular ion peak [M]⁺ | Provides the exact molecular weight, which is the primary confirmation of the compound's identity. | [6] |
Applications in Drug Discovery
The 2-pyridone scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. [2][9]
-
Kinase Inhibition: The N-H and C=O groups of the pyridone ring are excellent hydrogen bond donors and acceptors, respectively. This allows them to act as a "hinge-binding" motif, effectively docking into the ATP-binding site of many kinases, a critical target class in oncology. [2][8]* Bioisosteric Replacement: Pyridones are often used as bioisosteres for phenyl, amide, or other heterocyclic rings to modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and lipophilicity, thereby improving its drug-like characteristics. [1]* Diverse Biological Activities: Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including antiproliferative activity against cancer cell lines (e.g., as EGFR and VEGFR-2 inhibitors), and antimicrobial and anti-inflammatory effects. [8][9]
Conclusion
The 2-oxo-1H-pyridine-4-carbonitrile scaffold represents a versatile and highly valuable building block for the development of novel therapeutics. Its robust synthetic accessibility, combined with a unique set of physicochemical properties—including a stable pyridone tautomer, high thermal stability, and the capacity for critical hydrogen bonding interactions—underpins its success in medicinal chemistry. While further experimental data on the unsubstituted parent molecule would be beneficial, the extensive characterization of its derivatives provides a solid and predictive foundation for scientists and researchers. This guide has synthesized that knowledge to provide a comprehensive technical overview, empowering drug discovery professionals to effectively leverage this privileged scaffold in their research endeavors.
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An In-depth Technical Guide to 2-Hydroxyisonicotinonitrile: Molecular Structure and Properties
Abstract
This technical guide provides a comprehensive examination of 2-Hydroxyisonicotinonitrile, a pivotal heterocyclic building block in medicinal and materials chemistry. The document delineates its fundamental molecular and structural characteristics, including its chemical formula, tautomeric nature, and key physicochemical properties. A detailed analysis of its spectroscopic signatures (NMR, IR) is presented, offering a practical framework for its identification and characterization. Furthermore, this guide outlines a standard laboratory-scale synthesis protocol and discusses the compound's reactivity and its applications as a precursor in the development of advanced functional molecules. This work is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.
Introduction
This compound, also known by its systematic IUPAC name, 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a substituted pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring a hydroxyl group, a nitrile moiety, and a pyridine ring, imparts a unique chemical reactivity that makes it a valuable intermediate. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, rendering its derivatives, such as this compound, critical targets for synthesis and functionalization.[2][3] This guide aims to provide an in-depth, field-proven perspective on the molecular structure, properties, and handling of this compound, grounded in established analytical techniques and synthetic methodologies.
Molecular Formula and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its elemental composition and core physical attributes. This information is crucial for everything from reaction stoichiometry calculations to purification and storage protocols.
Chemical Identity and Formula
-
Chemical Name: this compound[1]
-
Synonyms: 4-Cyano-2-hydroxypyridine, 2-Oxo-1,2-dihydropyridine-4-carbonitrile, 4-Cyano-2(1H)-pyridinone[1]
-
CAS Number: 94805-51-3[4]
-
Molecular Formula: C₆H₄N₂O[5]
Physicochemical Data
The physical properties of this compound dictate its behavior in different environments and are essential for designing experimental procedures.
| Property | Value | Source(s) |
| Appearance | Solid | [4][7] |
| Melting Point | 285-288°C | [5] |
| Purity (Typical) | ≥95% | [4][7] |
| SMILES | N#CC1=CC=NC(O)=C1 | [4][6] |
| InChI Key | QCOIIYBOBZFBJE-UHFFFAOYSA-N | [4][8] |
Molecular Structure and Tautomerism
A nuanced understanding of this compound's structure requires acknowledging its tautomeric nature, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers.[9][10][11]
The Lactam-Lactim Equilibrium
This compound exists in a dynamic equilibrium between two tautomeric forms: the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.[12] This equilibrium is fundamental to its reactivity, as the two forms present different functional groups.
-
2-Hydroxypyridine (Lactim): Features an aromatic pyridine ring with a hydroxyl (-OH) substituent.
-
2-Pyridone (Lactam): Contains a dihydropyridine ring with a carbonyl (C=O) group, classifying it as an amide.
In the solid state and in most solvent conditions, the equilibrium heavily favors the 2-pyridone (lactam) form due to the greater stability of the amide group and favorable hydrogen bonding possibilities.[12][13] Spectroscopic evidence, particularly from IR and NMR, overwhelmingly supports the predominance of the 2-pyridone tautomer.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of structural elucidation in chemistry. The following sections detail the expected spectral features of this compound, interpreted with the understanding that the 2-pyridone form is dominant.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups.[14] The spectrum of this compound provides clear evidence for the 2-pyridone tautomer.
-
Key Absorptions:
-
~3100-3500 cm⁻¹ (N-H stretch): A strong, somewhat broad band characteristic of the N-H bond in the lactam ring.
-
~2230 cm⁻¹ (C≡N stretch): A sharp, strong absorption confirming the presence of the nitrile group.
-
~1650-1690 cm⁻¹ (C=O stretch): A very strong absorption indicative of the amide carbonyl group in the pyridone ring.[15][16] The presence of this peak, coupled with the N-H stretch, is the most compelling evidence for the lactam structure.
-
~1600-1450 cm⁻¹ (C=C and C=N stretches): Absorptions related to the aromatic-like ring vibrations.
-
The absence of a strong, broad O-H stretch around 3200-3600 cm⁻¹ (distinct from the N-H stretch) further argues against a significant population of the hydroxypyridine form.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.[17] The chemical shifts are highly sensitive to the electronic environment, which differs significantly between the two tautomers.
In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would show:
-
~11.0-12.5 ppm (1H, broad singlet): This downfield signal corresponds to the acidic proton on the nitrogen atom (N-H) of the pyridone ring. Its broadness is due to quadrupole broadening and potential exchange.[18]
-
~7.5-8.0 ppm (1H, doublet or singlet): The proton at position 6 of the ring (adjacent to the nitrogen).
-
~6.5-7.0 ppm (2H, multiplet): The protons at positions 3 and 5 of the ring. The exact splitting pattern depends on the coupling constants between the ring protons.[19]
The ¹³C NMR spectrum provides further confirmation of the pyridone structure:
-
~160-165 ppm: The carbonyl carbon (C=O) of the lactam. This is a key indicator.
-
~115-120 ppm: The nitrile carbon (C≡N).
-
~100-150 ppm: Four signals corresponding to the other carbon atoms in the pyridine ring.
Synthesis and Reactivity
This compound serves as a versatile starting material for more complex molecules. Its synthesis and subsequent reactions are of great interest to synthetic chemists.
Representative Synthesis Protocol
A common route to pyridone structures involves the cyclization of appropriate precursors. One established method is the reaction of cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent.
Workflow: Synthesis of this compound
Caption: General workflow for pyridone synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and a suitable 1,3-dicarbonyl equivalent in anhydrous ethanol.
-
Initiation: Add a catalytic amount of a base, such as sodium ethoxide (e.g., 0.1 eq), to the solution.
-
Cyclization/Condensation: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Acidify the mixture carefully with dilute hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization.
Disclaimer: This is a generalized protocol. Specific conditions may vary and should be adapted from literature precedents.
Applications in Research and Development
The dual functionality of the nitrile and the reactive pyridone ring makes this compound a valuable building block.[20] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridone ring can undergo N-alkylation, halogenation, and other modifications.
Caption: Role as a versatile chemical intermediate.
This versatility allows for its incorporation into a wide range of target molecules, including:
-
Pharmaceuticals: As a scaffold for designing enzyme inhibitors (e.g., for kinases or histone deacetylases) and other biologically active agents.[3][21]
-
Materials Science: As a precursor for functional dyes, ligands for metal complexes, and components of organic electronic materials.
Conclusion
This compound is a molecule of significant synthetic utility, characterized by its stable 2-pyridone tautomeric form. Its molecular formula is C₆H₄N₂O. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification in a laboratory setting. The presence of a strong carbonyl absorption in the IR spectrum and a downfield N-H proton signal in the ¹H NMR spectrum are definitive markers for its predominant lactam structure. Its reactivity at both the nitrile and pyridone moieties establishes it as a valuable and versatile intermediate for the synthesis of a diverse array of complex molecules for applications in drug discovery and materials science.
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Tautomerism in 4-Cyano-2-Pyridone Compounds: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry. The tautomeric form of a drug molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth technical exploration of tautomerism in 4-cyano-2-pyridone compounds, a scaffold of increasing interest in drug discovery. We will delve into the fundamental principles governing the 2-pyridone/2-hydroxypyridine equilibrium, with a specific focus on the electronic influence of the 4-cyano substituent. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering theoretical insights, practical experimental protocols, and computational methodologies to effectively characterize and understand the tautomeric behavior of this important class of molecules.
Introduction to Tautomerism in Heterocyclic Systems
Fundamental Concepts of Tautomerism
Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a state of dynamic equilibrium. This equilibrium results from the migration of a proton or other group, accompanied by a shift in a double bond. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with their own unique structures and properties. The relative populations of tautomers are determined by thermodynamic stability, which can be significantly influenced by factors such as solvent, temperature, and pH.
The 2-Pyridone/2-Hydroxypyridine Tautomeric Equilibrium: A Classic Case
The tautomerism between 2-pyridone and its aromatic isomer, 2-hydroxypyridine, is a well-established and extensively studied phenomenon in heterocyclic chemistry.[1][2][3] The 2-pyridone form possesses an amide-like structure, while the 2-hydroxypyridine form is an aromatic alcohol.

In the gas phase, the 2-hydroxypyridine tautomer is generally more stable due to its aromatic character.[1][4] However, in condensed phases (solution and solid state), the equilibrium often shifts in favor of the 2-pyridone form.[1][2] This shift is primarily attributed to the greater polarity of the 2-pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[5]
Significance of Tautomerism in Medicinal Chemistry and Drug Design
The tautomeric state of a molecule can have profound implications for its biological activity. Since different tautomers possess distinct shapes, hydrogen bonding patterns, and electronic distributions, they can interact differently with biological targets such as enzymes and receptors.[6][7] A shift in the tautomeric equilibrium can lead to a dramatic change in a compound's pharmacological profile. Furthermore, physicochemical properties crucial for drug development, such as solubility, lipophilicity (logP), and membrane permeability, are also dependent on the predominant tautomeric form.[8] Therefore, a thorough understanding and control of tautomerism are critical for the rational design and development of new therapeutic agents.
The Unique Case of 4-Cyano-2-Pyridone
Structural Features and Electronic Effects of the Cyano Group
The introduction of a cyano (-C≡N) group at the 4-position of the 2-pyridone ring significantly influences the electronic properties of the molecule. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This electronic perturbation has a direct impact on the tautomeric equilibrium.
The Tautomeric Equilibrium: 4-Cyano-2-pyridone vs. 4-Cyano-2-hydroxypyridine
The tautomeric equilibrium for 4-cyano-2-pyridone involves the interconversion between the 4-cyano-2-pyridone (lactam) and 4-cyano-2-hydroxypyridine (lactim) forms.

Theoretical Predictions and Rationale for Tautomeric Preference
The strong electron-withdrawing nature of the 4-cyano group is expected to favor the 2-pyridone tautomer. This preference can be rationalized by considering the resonance structures of both tautomers. The cyano group can delocalize the negative charge on the oxygen atom in the zwitterionic resonance contributor of the 2-pyridone form, thereby stabilizing this tautomer. In contrast, in the 2-hydroxypyridine form, the electron-withdrawing cyano group would destabilize the electron-rich aromatic ring. Computational studies on substituted pyridones have consistently shown that electron-withdrawing groups tend to favor the pyridone form.[9][10][11]
Factors Influencing the Tautomeric Equilibrium of 4-Cyano-2-Pyridone
Solvent Effects: From Nonpolar to Polar Environments
The choice of solvent can dramatically alter the position of the tautomeric equilibrium.[1][2][5]
In nonpolar solvents, the less polar 2-hydroxypyridine tautomer may be more favored compared to in polar solvents. However, for 4-cyano-2-pyridone, the strong electronic effects of the cyano group likely ensure the predominance of the 2-pyridone form even in less polar environments. In polar protic solvents, such as water and alcohols, the 2-pyridone tautomer is significantly stabilized through hydrogen bonding interactions with solvent molecules. The carbonyl group of the 2-pyridone acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. Polar aprotic solvents, such as DMSO and DMF, also favor the more polar 2-pyridone tautomer due to dipole-dipole interactions.
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted Tautomeric Ratio (Pyridone/Hydroxypyridine) |
| Cyclohexane | 2.0 | 4-Cyano-2-pyridone | > 1 |
| Dioxane | 2.2 | 4-Cyano-2-pyridone | >> 1 |
| Chloroform | 4.8 | 4-Cyano-2-pyridone | >> 1 |
| Acetonitrile | 37.5 | 4-Cyano-2-pyridone | >>> 1 |
| Methanol | 32.7 | 4-Cyano-2-pyridone | >>> 1 |
| Water | 80.1 | 4-Cyano-2-pyridone | >>>> 1 |
This table presents predicted trends based on the known behavior of 2-pyridones with electron-withdrawing substituents. Actual experimental values may vary.
pH and Ionization Effects
The tautomeric equilibrium can also be influenced by the pH of the solution due to the potential for ionization of both tautomers. The apparent pKa of the molecule is a composite of the pKa values of both tautomers and the tautomeric equilibrium constant.
The electron-withdrawing cyano group is expected to increase the acidity of the N-H proton in the 4-cyano-2-pyridone tautomer and the O-H proton in the 4-cyano-2-hydroxypyridine tautomer compared to the unsubstituted parent compound. A comprehensive analysis of the pH-dependent tautomerism would require the determination of the macroscopic and microscopic pKa values.
Temperature Effects on the Equilibrium
The tautomeric equilibrium is a thermodynamic process, and as such, it is influenced by temperature. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization. For most 2-pyridone systems, the conversion from the hydroxypyridine to the pyridone form is exothermic, meaning that an increase in temperature would be expected to slightly favor the hydroxypyridine tautomer. However, the magnitude of this effect is generally small.
Experimental Characterization of Tautomers
A combination of spectroscopic techniques is typically employed to experimentally determine the predominant tautomeric form and to quantify the tautomeric ratio.
Spectroscopic Techniques
Proton and carbon NMR spectroscopy are powerful tools for distinguishing between the 2-pyridone and 2-hydroxypyridine tautomers. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two forms. For instance, the carbon atom at the 2-position will exhibit a chemical shift characteristic of a carbonyl group (~160-170 ppm) in the 2-pyridone tautomer, while in the 2-hydroxypyridine tautomer, it will be in the aromatic region and shifted to a higher field. The presence of a single set of signals corresponding to one tautomer indicates its predominance under the experimental conditions.
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria.[13] The 2-pyridone and 2-hydroxypyridine tautomers have distinct chromophores and therefore exhibit different absorption spectra. The 2-pyridone tautomer typically has a longer wavelength absorption maximum (λmax) compared to the 2-hydroxypyridine form. By comparing the spectrum of the compound of interest with those of N-methylated (locked pyridone) and O-methylated (locked hydroxypyridine) analogs, the position of the equilibrium can be determined.[6]
IR spectroscopy can provide clear evidence for the presence of the 2-pyridone tautomer.[1][2] The key diagnostic absorption is the strong carbonyl (C=O) stretching band, which typically appears in the region of 1640-1680 cm⁻¹. The presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ would be indicative of the 2-hydroxypyridine tautomer.
X-ray Crystallography: The Solid-State Perspective
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[1][2] For 2-pyridone and its derivatives, X-ray crystallography has consistently shown that the pyridone tautomer is the dominant form in the solid state, often forming hydrogen-bonded dimers or chains.[8][14]
Detailed Experimental Protocols
-
Sample Preparation: Dissolve a precisely weighed amount of the 4-cyano-2-pyridone compound in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Examine the ¹H NMR spectrum for the characteristic chemical shifts and coupling patterns of the ring protons.
-
In the ¹³C NMR spectrum, locate the signal for the C2 carbon. A chemical shift in the range of 160-170 ppm is indicative of the pyridone tautomer.
-
If two sets of signals are observed, integrate the corresponding peaks in the ¹H NMR spectrum to determine the ratio of the two tautomers.
-
-
Self-Validation: The consistency of the tautomeric ratio determined from different pairs of corresponding signals serves as an internal validation of the measurement.
-
Preparation of Stock Solutions: Prepare stock solutions of the 4-cyano-2-pyridone compound, as well as its N-methyl and O-methyl analogs, in the desired solvent at a concentration of approximately 1 mM.
-
Serial Dilutions: Prepare a series of dilutions of each stock solution to obtain concentrations ranging from 1 µM to 100 µM.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-400 nm.
-
Data Analysis:
-
Identify the λmax for the N-methyl (pyridone) and O-methyl (hydroxypyridine) analogs.
-
The spectrum of the 4-cyano-2-pyridone compound will be a composite of the spectra of the two tautomers.
-
The tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) can be calculated using the following equation at a wavelength where both tautomers absorb: A = ε_pyridone * c_pyridone * l + ε_hydroxypyridine * c_hydroxypyridine * l where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. The molar absorptivities of the individual tautomers are assumed to be the same as their corresponding methylated analogs.
-
Computational Modeling of Tautomerism
Computational chemistry provides a powerful means to investigate tautomeric equilibria, offering insights that can complement experimental findings.[15][16]
Density Functional Theory (DFT) Calculations
DFT has emerged as a robust and widely used method for studying the tautomerism of heterocyclic compounds.[1][4][17]
By performing geometry optimizations and frequency calculations for both the 4-cyano-2-pyridone and 4-cyano-2-hydroxypyridine tautomers, their relative electronic energies and Gibbs free energies can be calculated. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant form.
The influence of different solvents can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. These models account for the stabilization of the more polar tautomer in polar media.
Workflow for Computational Analysis
Synthesis of 4-Cyano-2-Pyridone and its Derivatives
Several synthetic routes to substituted 2-pyridones have been reported, often involving the condensation of active methylene compounds with 1,3-dicarbonyls or related precursors.[3][18][19][20][21][22][23][24][25]
Synthetic Routes and Key Intermediates
A common approach for the synthesis of 3-cyano-2-pyridones, which can be adapted for 4-cyano isomers, involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with cyanoacetamide or a derivative. The specific starting materials would need to be chosen to yield the desired 4-cyano substitution pattern. For instance, a multicomponent reaction involving an appropriate aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate can be a versatile strategy.
Step-by-Step Synthesis Protocol for a 3-Cyano-2-Pyridone Derivative
The following is a representative protocol for the synthesis of a 3-cyano-2-pyridone derivative, which illustrates the general principles that can be adapted for the synthesis of the 4-cyano isomer.[18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and acetylacetone (1.0 eq) in ethanol.
-
Addition of Base: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide or piperidine.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure of the synthesized compound using NMR, IR, and mass spectrometry.
Implications for Drug Discovery and Development
Tautomerism and Receptor Binding
The ability of a drug molecule to bind to its biological target is critically dependent on its three-dimensional shape and the spatial arrangement of its functional groups. Since tautomers have different structures, they will exhibit different binding affinities. The predominance of the 4-cyano-2-pyridone tautomer, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, will dictate its interaction with the amino acid residues in a protein's binding pocket.
Impact on Physicochemical Properties (Solubility, Lipophilicity)
The greater polarity of the 2-pyridone tautomer generally leads to increased aqueous solubility and decreased lipophilicity compared to the 2-hydroxypyridine form.[8] This has significant consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The ability to predict and control the tautomeric equilibrium is therefore a valuable tool in optimizing the pharmacokinetic profile of a drug candidate.
Case Studies and Future Perspectives
Several approved drugs and clinical candidates contain the 2-pyridone scaffold, highlighting its importance in medicinal chemistry. For example, Milrinone, a phosphodiesterase 3 inhibitor used in the treatment of heart failure, is a 3-cyano-2-pyridone derivative.[23] The continued exploration of substituted 2-pyridones, including 4-cyano derivatives, as privileged structures in drug discovery is a promising area of research. A thorough understanding of their tautomeric behavior will be essential for the successful development of new and effective therapies.
Conclusion
The tautomerism of 4-cyano-2-pyridone compounds is a multifaceted phenomenon governed by a delicate interplay of electronic effects, solvent interactions, and pH. The strong electron-withdrawing nature of the 4-cyano group strongly favors the 2-pyridone tautomer in most environments. A comprehensive understanding of this tautomeric preference is crucial for the rational design of novel drug candidates incorporating this scaffold. The experimental and computational methodologies outlined in this guide provide a robust framework for the characterization and prediction of the tautomeric behavior of 4-cyano-2-pyridone and related compounds, thereby facilitating their development as potential therapeutic agents.
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- Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine. (1998). Royal Society of Chemistry. [Link]
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- Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD). (2021).
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- Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl)-3-(4-cyano-1,2-dihydro-1-pyridyl)propane. (2005).
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- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PubMed Central. [Link]
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- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021).
- Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. (2012).
- Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). PubMed. [Link]
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An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-Hydroxyisonicotinonitrile
Foreword
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into molecular architecture. This guide provides a comprehensive, in-depth analysis of the NMR spectrum of 2-Hydroxyisonicotinonitrile, a substituted pyridine derivative of significant interest. Our approach moves beyond a mere recitation of spectral data, delving into the causal relationships between molecular structure and spectroscopic output. By grounding our interpretations in the fundamental principles of NMR and supporting our claims with authoritative references, we aim to provide a self-validating framework for the analysis of this and similar molecules.
Introduction to this compound and the Role of NMR
This compound, also known as 2-oxo-1H-pyridine-4-carbonitrile, is a pyridine derivative featuring both a hydroxyl and a cyano substituent.[1][2] This combination of functional groups imparts unique electronic properties to the pyridine ring, making its structural confirmation by NMR spectroscopy a critical step in its synthesis and application. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed map of the chemical environment of each atom within the molecule, revealing crucial information about connectivity and spatial relationships.[3]
The core of NMR analysis lies in understanding how the immediate electronic environment of a nucleus influences its resonance frequency. In this compound, the electronegative nitrogen atom, the electron-withdrawing cyano group, and the electron-donating hydroxyl group all exert distinct effects on the chemical shifts of the aromatic protons and carbons.[3][4] This guide will systematically dissect these influences to build a complete and unambiguous spectral assignment.
It is important to note that this compound can exist in tautomeric forms: the "hydroxy" form (2-hydroxypyridine) and the "pyridone" form (2-pyridone).[5][6] The equilibrium between these tautomers can be influenced by factors such as solvent and temperature. For the purpose of this guide, we will primarily consider the predominant tautomeric form as indicated by the spectral data, while acknowledging the potential for tautomerization.
Foundational Principles of ¹H and ¹³C NMR for Pyridine Derivatives
The interpretation of the NMR spectrum of this compound is rooted in the fundamental principles governing chemical shifts and spin-spin coupling in substituted pyridine rings.
¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants
The aromatic protons of a pyridine ring typically resonate in the downfield region of the ¹H NMR spectrum (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[4][7] The position of each proton signal is further influenced by the electronic effects of the substituents.
-
α-protons (adjacent to nitrogen): These are the most deshielded protons, appearing at the highest chemical shifts (typically δ 8.5-8.8 ppm in unsubstituted pyridine) due to the strong electron-withdrawing nature of the nitrogen atom.[3]
-
β-protons (meta to nitrogen): These protons are more shielded than the α-protons and appear at lower chemical shifts (typically δ 7.1-7.5 ppm in unsubstituted pyridine).[3]
-
γ-proton (para to nitrogen): This proton resonates at an intermediate chemical shift (typically δ 7.5-7.8 ppm in unsubstituted pyridine).[3]
Substituent Effects:
-
Electron-donating groups (EDGs) , such as the hydroxyl (-OH) group, increase electron density on the ring, causing an upfield shift (to lower ppm values) of the proton signals.
-
Electron-withdrawing groups (EWGs) , such as the cyano (-CN) group, decrease electron density on the ring, leading to a downfield shift (to higher ppm values).[4] The cyano group's effect is primarily due to its electric field and its influence on the π-electron system.[8][9][10]
Spin-Spin Coupling: Adjacent protons on the pyridine ring exhibit spin-spin coupling, which provides valuable information about their connectivity. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons:
-
³J (ortho coupling): Typically 4-6 Hz.
-
⁴J (meta coupling): Typically 1-3 Hz.[3]
-
⁵J (para coupling): Typically 0-1 Hz.[3]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[3] Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[3][11]
-
Pyridine Ring Carbons: The carbons of the pyridine ring typically resonate between 120 and 150 ppm.[12] The carbon atoms adjacent to the nitrogen (C2 and C6) are generally the most deshielded.
-
Nitrile Carbon: The carbon of the cyano group typically appears in the range of 110-125 ppm.[13][14]
-
Carbon Bearing the Hydroxyl Group: The chemical shift of the carbon attached to the hydroxyl group will be significantly influenced by its position on the ring and the tautomeric equilibrium.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for this compound, a standardized and robust experimental protocol is essential.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for pyridine derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). DMSO-d₆ is often a good choice for compounds with exchangeable protons (like the -OH group) as it can slow down the exchange rate.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[7]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
Spectrometer Setup and Data Acquisition
The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Spectrometer Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe for the ¹H nucleus. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming to achieve narrow and symmetrical peak shapes. This is typically done by observing the FID or the spectrum of a strong singlet peak.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans will depend on the sample concentration but is typically 8 or 16 for a well-prepared sample.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
Detailed Spectral Interpretation of this compound
The following is a detailed interpretation based on the expected ¹H and ¹³C NMR spectra of this compound. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the hydroxyl proton.
Expected Proton Signals:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 7.0 | Doublet | ³J(H3-H5) ≈ 1-3 Hz (meta) |
| H-5 | ~7.3 - 7.8 | Doublet of Doublets | ³J(H5-H6) ≈ 4-6 Hz (ortho), ³J(H5-H3) ≈ 1-3 Hz (meta) |
| H-6 | ~8.0 - 8.5 | Doublet | ³J(H6-H5) ≈ 4-6 Hz (ortho) |
| OH | Variable (broad) | Singlet | - |
Rationale for Assignments:
-
H-6: This proton is in the α-position to the electron-withdrawing nitrogen atom, leading to the most significant deshielding and therefore the highest chemical shift.[3] It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is in the β-position to the nitrogen. It will be coupled to both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.
-
H-3: This proton is adjacent to the carbon bearing the electron-donating hydroxyl group, which will cause a significant upfield shift. It is also meta-coupled to H-5, appearing as a doublet (or a narrow triplet if the coupling to H-5 and H-6 are similar).
-
OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon.
Expected Carbon Signals:
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~160 - 170 |
| C-3 | ~105 - 115 |
| C-4 | ~140 - 150 |
| C-5 | ~120 - 130 |
| C-6 | ~145 - 155 |
| CN | ~115 - 120 |
Rationale for Assignments:
-
C-2: This carbon is directly attached to the electronegative nitrogen and the hydroxyl group, causing it to be the most deshielded carbon and appear at the highest chemical shift.
-
C-4: This carbon is attached to the electron-withdrawing cyano group and is also influenced by the nitrogen atom, leading to a downfield chemical shift.
-
C-6: This carbon is in the α-position to the nitrogen, resulting in a deshielded signal.
-
C-5: This carbon is in a β-position relative to the nitrogen and is less affected by the substituents, thus appearing at a more intermediate chemical shift for an aromatic carbon.
-
C-3: This carbon is adjacent to the carbon with the hydroxyl group and is expected to be relatively shielded.
-
CN: The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.[13]
Advanced NMR Techniques for Unambiguous Assignment
For complex or ambiguous spectra, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments.
-
COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are spin-coupled to each other.[7] For this compound, cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[7] This would definitively link the assigned proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[7] For example, the H-3 proton would show a correlation to the C-2, C-4, and C-5 carbons, providing further confirmation of the overall structure.
Visualization of Molecular Structure and NMR Relationships
To visually represent the relationships discussed, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: ¹H-¹H spin-spin coupling network in this compound.
Conclusion
The comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound requires a systematic approach that integrates fundamental NMR principles with an understanding of substituent effects in heterocyclic systems. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques when necessary, a complete and unambiguous structural elucidation can be achieved. This guide provides a robust framework for researchers and scientists, enabling them to confidently interpret the NMR data of this important molecule and apply these principles to other substituted pyridine derivatives.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines.
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like?
- PubChem. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- Modgraph. (n.d.). Proton Chemical Shifts in Nitriles and the Electric Field and π Electron Effects of the Cyano Group.
- ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.
- Modgraph. (n.d.). Proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group.
- ResearchGate. (n.d.). (a) 1 H-NMR spectrum of 2; (b) 13 C-NMR spectrum of 2.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);....
- AIP Publishing. (2023, August 24). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 5. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the FTIR Spectrum Analysis of 2-Hydroxyisonicotinonitrile
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-hydroxyisonicotinonitrile. It is intended for researchers, scientists, and drug development professionals who are utilizing FTIR spectroscopy for the characterization of this and similar heterocyclic compounds. This document delves into the theoretical underpinnings of the vibrational modes, the practical aspects of sample preparation and spectral acquisition, and the critical role of tautomerism in interpreting the spectral data.
Introduction: The Structural Dichotomy of this compound
This compound (also known as 2-hydroxy-4-pyridinecarbonitrile) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A key feature of this molecule is its existence in a tautomeric equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. This equilibrium is highly sensitive to the molecule's environment, such as the solvent and its physical state (solid or solution)[1][2][3].
In the solid state, which is the common form for FTIR analysis using techniques like KBr pellets or ATR, the pyridone tautomer is predominantly favored due to intermolecular hydrogen bonding[2]. This guide will, therefore, focus on the interpretation of the FTIR spectrum of the 2-pyridone-4-carbonitrile tautomer.
Theoretical Framework: Understanding the Vibrational Modes
The FTIR spectrum of this compound is a manifestation of the various vibrational modes of its constituent chemical bonds. These vibrations, which include stretching and bending, absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. The main functional groups that contribute to the spectrum are the pyridone ring, the nitrile group (C≡N), and the N-H and C=O groups of the pyridone tautomer.
Tautomerism: The Decisive Factor in Spectral Interpretation
The tautomerization of 2-hydroxypyridine to 2-pyridone involves the migration of a proton from the oxygen to the nitrogen atom. This seemingly subtle shift has a profound impact on the electronic structure and, consequently, the vibrational spectrum. The presence of a strong carbonyl (C=O) absorption and an N-H stretching band in the spectrum of solid this compound is a definitive indicator of the predominance of the pyridone form[2].
dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Pyridinol [label="2-Hydroxypyridinol\n(Enol-like)"]; Pyridone [label="2-Pyridone\n(Keto-like)", fillcolor="#34A853"];
Pyridinol -- Pyridone [label="Proton Transfer"]; } dot
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of the FTIR spectrum is paramount for accurate analysis. For solid samples like this compound, the KBr (potassium bromide) pellet technique is a widely used and reliable method.
KBr Pellet Preparation Workflow
Caption: Workflow for KBr pellet preparation and analysis.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 200-300 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The goal is to achieve a homogenous mixture.
-
Die Loading: Transfer the mixture to a pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. It is good practice to run a background spectrum of a blank KBr pellet to subtract any atmospheric and KBr absorptions.
Alternative Method: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a simpler and non-destructive alternative that requires minimal sample preparation. The solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and a pressure arm ensures good contact. The IR beam interacts with the surface of the sample, providing a spectrum.
FTIR Spectrum Analysis of this compound
The FTIR spectrum of this compound can be divided into several key regions, each providing information about specific functional groups. The following table summarizes the expected characteristic absorption bands for the dominant 2-pyridone-4-carbonitrile tautomer.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3100-3000 | C-H stretch (aromatic) | Medium | Associated with the C-H bonds of the pyridine ring. |
| ~2230 | C≡N stretch (nitrile) | Strong, Sharp | A highly characteristic and easily identifiable peak for the nitrile group. |
| ~1660 | C=O stretch (amide I) | Strong | Indicative of the carbonyl group in the pyridone ring. A key marker for the pyridone tautomer. |
| ~1600 & ~1470 | C=C and C=N stretches (ring) | Medium-Strong | Vibrations of the pyridone ring framework. |
| ~1550 | N-H bend (amide II) | Medium | Bending vibration of the N-H bond in the pyridone ring. |
| 1300-1000 | C-N stretch & C-H in-plane bend | Medium | A complex region with multiple overlapping bands. |
| Below 900 | C-H out-of-plane bend | Medium-Strong | Characteristic bending vibrations of the aromatic C-H bonds. |
Detailed Interpretation of Key Spectral Features
-
N-H and C-H Stretching Region (3200-2800 cm⁻¹): The presence of a broad absorption band in the 3200-2800 cm⁻¹ range is often indicative of intermolecular hydrogen bonding involving the N-H group of the pyridone tautomer. The sharper peaks between 3100-3000 cm⁻¹ are attributed to the aromatic C-H stretching vibrations.
-
Nitrile Stretching Region (~2230 cm⁻¹): The C≡N stretching vibration typically appears as a strong and sharp absorption band around 2230 cm⁻¹. Its intensity and position can be influenced by the electronic effects of the pyridine ring.
-
Carbonyl and Ring Stretching Region (1700-1400 cm⁻¹): This region is particularly informative. A strong band around 1660 cm⁻¹ is a clear indication of the C=O stretching vibration (Amide I band) of the pyridone tautomer. The presence of this band, coupled with the absence of a strong, broad O-H stretching band around 3300 cm⁻¹, confirms the predominance of the pyridone form in the solid state. The absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.
-
Fingerprint Region (Below 1400 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations. While individual peak assignments can be challenging, the overall pattern is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Conclusion
The FTIR spectrum of this compound is a powerful tool for its structural elucidation and characterization. The key to a correct interpretation lies in the understanding of its tautomeric equilibrium, which in the solid state, heavily favors the 2-pyridone-4-carbonitrile form. By carefully preparing the sample and analyzing the characteristic absorption bands of the nitrile, carbonyl, and pyridone ring functionalities, researchers can confidently verify the identity and purity of this important heterocyclic compound.
References
- Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., & Selva, S. (2002). Tautomerism of 2-hydroxypyridine. Arkivoc, 2002(11), 198-215.
- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
- Wikipedia. (2023, December 1). 2-Pyridone. In Wikipedia.
- Khan, S. A., et al. (2014). Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Journal of the Serbian Chemical Society, 79(10), 1205-1215.
Sources
Deconstructing 2-Hydroxyisonicotinonitrile: An In-Depth Technical Guide to its Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Hydroxyisonicotinonitrile, a key heterocyclic compound with relevance in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed, field-proven perspective on the structural elucidation of this molecule. We will explore its inherent tautomerism and predict its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounding these predictions in the established principles of mass spectrometry and data from analogous structures. This guide is designed to be a self-validating resource, equipping researchers with the necessary expertise to confidently identify and characterize this compound and related compounds in their own analytical workflows.
Introduction: The Analytical Challenge of a Tautomeric Heterocycle
This compound (C₆H₄N₂O, Monoisotopic Mass: 120.0324 Da) presents a unique analytical challenge due to its chemical structure. The presence of a hydroxyl group on a pyridine ring introduces the phenomenon of tautomerism, where the molecule can exist in equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms. This equilibrium is sensitive to the surrounding environment, with the 2-pyridone form being predominant in the solid state and in polar solvents.[1][2][3] In the gas phase, the energy difference between the two tautomers is small, suggesting both may be present and contribute to the observed mass spectrum.[4] Understanding this tautomerism is paramount, as the fragmentation pathways will be distinct for each form, influencing the resulting mass spectrum.
This guide will dissect the probable fragmentation patterns of both tautomers, providing a robust framework for the interpretation of mass spectrometric data.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is best understood by considering the two tautomeric forms: 2-oxo-1,2-dihydropyridine-4-carbonitrile (the pyridone form) and 2-hydroxypyridine-4-carbonitrile (the hydroxypyridine form).
Fragmentation of the 2-Pyridone Tautomer
The 2-pyridone tautomer is expected to be a major contributor to the mass spectrum, especially under ESI conditions. Its fragmentation is predicted to be initiated by the loss of stable neutral molecules.
A primary fragmentation pathway for 2-pyridone and its derivatives is the loss of carbon monoxide (CO) from the molecular ion.[1] This would result in a fragment ion at m/z 92. Subsequent fragmentation of this ion could involve the loss of HCN, a common fragmentation pathway for pyridine-containing compounds, leading to a fragment at m/z 65.
Diagram: Predicted Fragmentation of the 2-Pyridone Tautomer
Caption: Predicted EI fragmentation of the 2-pyridone tautomer.
Fragmentation of the 2-Hydroxypyridine Tautomer
The 2-hydroxypyridine tautomer, being an aromatic alcohol, is expected to exhibit fragmentation pathways characteristic of this class of compounds.
A likely initial fragmentation is the loss of a hydrogen radical to form a stable oxonium ion, resulting in a fragment at m/z 119. Alternatively, the loss of the entire hydroxyl radical could occur, leading to a fragment at m/z 103. The pyridine ring itself can undergo cleavage, often with the loss of HCN, which would produce a fragment at m/z 93 from the molecular ion.
Diagram: Predicted Fragmentation of the 2-Hydroxypyridine Tautomer
Caption: Predicted EI fragmentation of the 2-hydroxypyridine tautomer.
Proposed Fragmentation Data Summary
The following table summarizes the predicted key fragment ions for this compound, their proposed elemental compositions, and the corresponding neutral losses from the molecular ion (m/z 120).
| m/z | Proposed Elemental Composition | Proposed Neutral Loss | Tautomer of Origin |
| 119 | [C₆H₃N₂O]⁺ | H• | 2-Hydroxypyridine |
| 103 | [C₆H₄N₂]⁺ | •OH | 2-Hydroxypyridine |
| 93 | [C₅H₄N]⁺ | HCN | 2-Hydroxypyridine |
| 92 | [C₅H₄N₂]⁺˙ | CO | 2-Pyridone |
| 65 | [C₄H₃N]⁺˙ | CO, HCN | 2-Pyridone |
Experimental Protocols for Mass Spectrometric Analysis
To obtain reliable and reproducible mass spectra of this compound, the following experimental protocols are recommended.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for sample introduction and analysis.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or acetonitrile.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., 5% phenyl polysiloxane) is suitable.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Diagram: EI-MS Experimental Workflow
Caption: Workflow for EI-MS analysis of this compound.
Electrospray Ionization (ESI) Mass Spectrometry with Collision-Induced Dissociation (CID)
ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation can be induced in the gas phase using Collision-Induced Dissociation (CID).
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is recommended.
-
Sample Preparation: Dissolve the sample in a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode).
-
LC Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
MS1: Scan for the protonated molecule at m/z 121.0396.
-
MS2 (CID): Isolate the precursor ion (m/z 121) and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Argon is typically used as the collision gas.[5]
-
Diagram: ESI-MS/MS Experimental Workflow
Caption: Workflow for ESI-MS/MS analysis of this compound.
Conclusion and Future Perspectives
This guide has provided a detailed theoretical framework for understanding the mass spectrometric fragmentation of this compound. By considering its tautomeric nature and drawing parallels with related structures, we have proposed the most probable fragmentation pathways under both EI and ESI conditions. The experimental protocols outlined herein offer a robust starting point for researchers seeking to analyze this compound.
Future work should focus on obtaining high-resolution mass spectrometry data for this compound to confirm the elemental compositions of the proposed fragments. Isotopic labeling studies would also be invaluable in definitively elucidating the fragmentation mechanisms. The insights gained from such studies will not only solidify our understanding of this specific molecule but also contribute to the broader knowledge of fragmentation patterns in substituted pyridinone and hydroxypyridine systems, aiding in the structural characterization of novel compounds in drug discovery and development.
References
- 2-Pyridone. (n.d.). In Wikipedia.
- SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS. A COMPUTATIONAL ELUCIDATION OF THE. (2008).
- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
- Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]
- 4-Pyridinecarbonitrile. (n.d.). In NIST WebBook.
- 4-Cyanopyridine. (n.d.). In PubChem.
- Structure and fragmentation of C5H11O+ ions formed by chemical ionization. (n.d.). ResearchGate.
- 2(1H)-Pyridinone. (n.d.). In NIST WebBook.
Sources
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- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Determining the Crystal Structure of 2-oxo-1H-pyridine-4-carbonitrile: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive walkthrough for the determination of the crystal structure of 2-oxo-1H-pyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind key experimental decisions.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its physicochemical properties and biological activity. For a molecule like 2-oxo-1H-pyridine-4-carbonitrile, a derivative of the pyridone scaffold, the crystal structure provides invaluable insights into its hydrogen bonding patterns, stacking interactions, and overall molecular conformation. These details are critical for rational drug design, polymorphism screening, and the development of novel materials. While the crystal structures of several related 3-cyanopyrid-2-one derivatives have been reported, this guide outlines the specific methodology to elucidate the structure of the parent compound.[1]
Synthesis and Purification of 2-oxo-1H-pyridine-4-carbonitrile
The first critical step is the synthesis of high-purity 2-oxo-1H-pyridine-4-carbonitrile. Several synthetic routes to substituted 2-pyridones are documented in the chemical literature. A common and effective approach involves the condensation of a suitable precursor with cyanoacetamide.
Exemplary Synthetic Protocol:
A plausible synthesis could involve the reaction of a β-keto ester or a related activated carbonyl compound with cyanoacetamide in the presence of a base. The reaction mixture would then be subjected to standard workup and purification procedures, such as recrystallization or column chromatography, to yield the pure product. Characterization of the bulk material by techniques like NMR and mass spectrometry is essential to confirm its identity and purity before proceeding to crystallization trials.
The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structure determination. The choice of crystallization method and solvent system is crucial and often requires empirical screening.
Solvent Selection: A Preliminary Solubility Study
A preliminary qualitative solubility study is the first step. The ideal solvent is one in which the compound has moderate solubility. Solvents in which the compound is either too soluble or nearly insoluble are generally poor choices for crystallization.
Common Crystallization Techniques
Several techniques can be employed to grow single crystals of small organic molecules:
-
Slow Evaporation: This is one of the simplest and most common methods. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial. The slow removal of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Thermal Control (Slow Cooling): For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals. The solution is heated to dissolve the compound and then allowed to cool slowly to room temperature, or even lower, in a controlled manner.
For 2-oxo-1H-pyridine-4-carbonitrile, a polar protic solvent like ethanol or a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be good starting points for crystallization experiments, possibly in combination with a less polar co-solvent.
Single-Crystal X-ray Diffraction: From Crystal to Data
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.
Experimental Workflow for SCXRD Data Collection
Caption: Workflow for SCXRD data collection.
Data Collection Parameters
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation is common for small molecules; Cu may be used for smaller unit cells. |
| Temperature | 100 K | Reduces thermal motion, leading to higher quality data. |
| Detector | CCD or CMOS area detector | Efficiently captures the diffraction pattern. |
| Data Collection Strategy | ω and φ scans | Ensures complete coverage of the reciprocal space. |
Structure Solution and Refinement: Unveiling the Molecular Architecture
The collected diffraction data are processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
Computational Workflow for Structure Solution and Refinement
Caption: From raw data to a refined crystal structure.
Structure Solution
For small molecules like 2-oxo-1H-pyridine-4-carbonitrile, direct methods are typically used to solve the phase problem and obtain an initial electron density map. This map reveals the positions of the heavier atoms (carbon, nitrogen, and oxygen).
Structure Refinement
The initial atomic model is then refined using a least-squares minimization process. This iterative procedure adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier maps and refined with appropriate constraints.
Validation and Analysis
The quality of the final structural model is assessed using several crystallographic metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density. The refined structure is then analyzed to determine bond lengths, bond angles, and intermolecular interactions. For 2-oxo-1H-pyridine-4-carbonitrile, particular attention should be paid to the hydrogen bonding involving the pyridone N-H and C=O groups, as these are likely to be key features of the crystal packing. Based on the structures of similar compounds, it is anticipated that the molecules may form dimers or chains through N—H···O hydrogen bonds.[1]
Crystallographic Data and Database Deposition
Upon successful structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community. The deposited data includes the atomic coordinates, unit cell parameters, and experimental details.
Expected Crystallographic Information File (CIF) Content
| Data Category | Description |
| Crystal Data | Chemical formula, formula weight, crystal system, space group, unit cell dimensions, volume, Z (number of molecules per unit cell). |
| Data Collection | Diffractometer, radiation source, temperature, number of reflections collected and unique. |
| Refinement | Refinement method, R-factors, goodness-of-fit, final atomic coordinates, and displacement parameters. |
Conclusion
The determination of the crystal structure of 2-oxo-1H-pyridine-4-carbonitrile is a multi-step process that combines careful experimental work with sophisticated computational analysis. This guide provides a comprehensive framework for undertaking this task, from synthesis and crystallization to data collection, structure solution, and refinement. The resulting structural information will be of significant value to researchers in medicinal chemistry, materials science, and related fields, enabling a deeper understanding of the properties and potential applications of this important class of compounds.
References
- Bui, T. T., Mac, D. H., Trung, P. Q., & Pham, C. T. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.
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Solubility Profile of 2-Hydroxyisonicotinonitrile: A Guide to Physicochemical Characterization and Solvent Selection in Early-Phase Drug Development
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The journey of a drug candidate from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and developability. 2-Hydroxyisonicotinonitrile, also known by its tautomeric name 2-oxo-1H-pyridine-4-carbonitrile, is a heterocyclic nitrile that represents a class of scaffolds with significant potential in medicinal chemistry.[][2] This technical guide provides a comprehensive framework for characterizing the solubility of this compound. We will explore its structural attributes to predict solubility behavior, present detailed, field-proven protocols for its empirical determination, and discuss the implications of this data for researchers, process chemists, and formulation scientists. This document is designed to serve as a practical, in-depth resource, bridging theoretical principles with actionable experimental workflows.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate.[3] Poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy and posing significant challenges for formulation. Conversely, understanding solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and enabling the development of diverse dosage forms.[4]
This compound (CAS 94805-51-3) is a compound of interest due to its hybrid structure, featuring a pyridine ring, a hydroxyl (or keto) group, and a nitrile moiety.[5][6] This combination of functional groups suggests a complex solubility profile and potential for diverse intermolecular interactions. This guide provides the necessary theoretical grounding and experimental protocols to fully elucidate this profile.
Physicochemical & Structural Analysis
A molecule's structure is the ultimate predictor of its physical behavior. Before embarking on experimental work, a thorough analysis of this compound's known properties provides the causal basis for our experimental design.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-oxo-1H-pyridine-4-carbonitrile | [5] |
| Molecular Formula | C₆H₄N₂O | [6][7] |
| Molecular Weight | 120.11 g/mol | [5][8] |
| Appearance | Solid | [5] |
| Melting Point | 285-288 °C | [5][9] |
| Predicted XlogP * | -0.4 | [6] |
*XlogP is a computed measure of lipophilicity. A negative value suggests a preference for polar/aqueous environments.
The Impact of Keto-Enol Tautomerism
A critical feature of this compound is its existence as a pair of tautomers: the 'hydroxy' (enol) form and the 'oxo' (keto) form. The equilibrium between these two forms is solvent-dependent and significantly influences the molecule's hydrogen bonding capabilities. The pyridone (keto) form typically predominates in solution and is responsible for strong hydrogen bond donor and acceptor sites, which are key to its interactions with solvents.
Predictive Solubility Analysis based on Structure
The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is our guiding framework.[10]
-
Polar Protic Solvents (e.g., Water, Ethanol): The presence of the amide-like pyridone structure and the nitrile group allows this compound to act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O, nitrile nitrogen, and ring nitrogen). Therefore, moderate to good solubility is predicted in these solvents. The high melting point, indicative of strong crystal lattice energy, may, however, limit its aqueous solubility.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors. Given the molecule's ability to donate a hydrogen bond, strong interactions are expected, likely leading to high solubility, particularly in highly polar solvents like DMSO.[11]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the molecule's high polarity (predicted XlogP of -0.4), it is expected to have very poor solubility in non-polar, non-hydrogen bonding solvents.[6]
The following diagram illustrates the logical relationship between the molecule's functional groups and its expected solubility.
Caption: Predicted solubility based on molecular interactions.
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous and standardized methods are required. The following protocols are designed to provide reliable and reproducible solubility data.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12] It measures the concentration of a saturated solution after a prolonged equilibration period.
Objective: To quantify the solubility of this compound in a panel of selected solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade): Water, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane
-
Scintillation vials (20 mL) with Teflon-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., ~50 mg) to a 20 mL scintillation vial. Causality Note: Adding a clear excess ensures that a saturated solution is formed and that solid remains in equilibrium with the solution.
-
Solvent Addition: Accurately pipette a fixed volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 °C ± 0.5 °C). Allow the samples to equilibrate for at least 48 hours. Trustworthiness Note: A 48-hour period is typically sufficient to ensure equilibrium is reached. A kinetic study can be performed by taking samples at 24, 48, and 72 hours to confirm the concentration has plateaued.
-
Sample Collection & Preparation:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: Filtration is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification:
-
Analyze the diluted samples by HPLC.
-
Quantify the concentration of this compound against a pre-prepared standard calibration curve.
-
-
Calculation: Calculate the solubility (S) using the following formula:
-
S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
-
The following diagram outlines this experimental workflow.
Caption: Workflow for equilibrium solubility determination.
Protocol 2: Qualitative Solubility and pH-Dependence
This rapid series of tests helps classify the compound and understand its solubility in aqueous media of varying pH, which is crucial for predicting its behavior in the gastrointestinal tract.[13][14]
Objective: To determine the qualitative solubility of this compound in aqueous acidic, basic, and neutral solutions.
Materials:
-
This compound
-
Test tubes
-
Deionized Water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
Methodology:
-
Place approximately 10-20 mg of the compound into each of four separate test tubes.
-
To the first tube, add 1 mL of deionized water.
-
To the second tube, add 1 mL of 5% HCl.
-
To the third tube, add 1 mL of 5% NaHCO₃.
-
To the fourth tube, add 1 mL of 5% NaOH.
-
Vigorously shake each tube for 30-60 seconds and observe. Record whether the compound is soluble (a clear solution forms) or insoluble (solid remains).
Interpretation:
-
Soluble in Water: Indicates a polar compound.
-
Insoluble in Water, Soluble in 5% NaOH: Suggests the presence of an acidic functional group (e.g., phenol, carboxylic acid). The pyridone N-H is weakly acidic and may lead to salt formation and dissolution in a strong base.
-
Soluble in 5% NaHCO₃: Indicates a relatively strong acid (pKa < ~6.5).
-
Insoluble in Water, Soluble in 5% HCl: Suggests the presence of a basic functional group. The pyridine ring nitrogen is basic and will be protonated to form a soluble hydrochloride salt.
Data Presentation and Expected Results
The results from the experimental protocols should be tabulated for clear comparison and interpretation. Based on our theoretical analysis, a predicted solubility profile is presented below.
Table 2: Predicted Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | Strong H-bonding potential but high crystal lattice energy may limit solubility. |
| Ethanol | Polar Protic | Moderate | Good H-bonding interactions and lower polarity than water. |
| Acetonitrile | Polar Aprotic | Moderate to High | Strong dipole interactions and H-bond acceptor capability. |
| Acetone | Polar Aprotic | Moderate to High | Good H-bond acceptor and moderate polarity. |
| DMSO | Polar Aprotic | High | Very strong H-bond acceptor, highly polar. |
| Hexane | Non-Polar | Insoluble | Significant polarity mismatch. |
| 5% HCl (aq) | Acidic Aqueous | High | Protonation of the basic pyridine nitrogen to form a soluble salt. |
| 5% NaOH (aq) | Basic Aqueous | Moderate to High | Deprotonation of the acidic pyridone N-H to form a soluble salt. |
Conclusion and Implications for Drug Development
This guide outlines a comprehensive strategy for characterizing the solubility of this compound. The structural analysis predicts a polar molecule with high solubility in polar aprotic and aqueous acidic/basic solutions, and moderate solubility in polar protic solvents. The provided experimental protocols, particularly the equilibrium shake-flask method, offer a robust pathway to generate the precise, quantitative data required for informed decision-making in the drug development pipeline.[15][16]
Accurate solubility data is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and crystallization to control yield and purity.
-
Formulation Science: Guiding the selection of excipients and development of oral or parenteral dosage forms. Cyclodextrins, for example, are often used to enhance the solubility of poorly water-soluble drugs.[17]
-
Preclinical Studies: Ensuring that the compound can be adequately dissolved in vehicle solutions for accurate in-vitro and in-vivo testing.[18]
By systematically applying the principles and methods described herein, researchers can effectively de-risk a critical failure point in early development and build a solid physicochemical foundation for their drug candidates.
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The Historical Trajectory of 2-Pyridinone Derivatives: From Laboratory Curiosities to Landmark Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Scaffold
The 2-pyridinone ring, a six-membered aromatic heterocycle bearing a carbonyl group adjacent to the nitrogen atom, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, arising from the interplay between its lactam and lactim tautomeric forms, bestow upon it the ability to engage in a diverse array of intermolecular interactions, most notably hydrogen bonding. This versatility has rendered the 2-pyridinone moiety a "privileged scaffold" – a molecular framework that is recurrently found in compounds exhibiting a wide spectrum of biological activities. From cardiotonics to anticancer agents, the historical journey of 2-pyridinone derivatives is a compelling narrative of fundamental synthetic discoveries paving the way for the development of life-altering pharmaceuticals. This guide provides a comprehensive technical overview of the historical discovery of this remarkable class of compounds, tracing their origins from early synthetic methods to their emergence as indispensable tools in the armamentarium of drug discovery.
Chapter 1: Foundational Syntheses of the 2-Pyridinone Core
The story of 2-pyridinone derivatives begins not with the compounds themselves, but with the foundational chemical reactions that first enabled their creation. The late 19th and early 20th centuries witnessed a flourishing of synthetic organic chemistry, with pioneering chemists developing novel methods for the construction of heterocyclic rings. Two such methods, the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation, stand out as seminal contributions that laid the groundwork for the synthesis of pyridinone-containing molecules.
The Hantzsch Pyridine Synthesis: A Versatile Entry to the Pyridine Ring
While not a direct synthesis of 2-pyridinones, the Hantzsch pyridine synthesis, first reported by the German chemist Arthur Rudolf Hantzsch in 1881, was a landmark achievement in heterocyclic chemistry.[1] This multicomponent reaction, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia, provided a versatile and efficient route to dihydropyridines, which could then be oxidized to the corresponding pyridines.[2][3][4][5] The fundamental principles of this reaction would later be adapted and modified for the synthesis of various substituted pyridines, some of which could serve as precursors to 2-pyridinone derivatives.
Diagram 1: The Hantzsch Pyridine Synthesis
Caption: A schematic representation of the Guareschi-Thorpe condensation.
Chapter 2: The Tautomeric Nature of 2-Pyridinones: A Fundamental Insight
A deep understanding of the chemistry of 2-pyridinones is incomplete without an appreciation of their tautomeric nature. The 2-pyridinone ring can exist in equilibrium between two forms: the lactam form (2-pyridone) and the lactim form (2-hydroxypyridine). [6][7][8][9]This tautomerism is a critical determinant of the molecule's physical and chemical properties, including its reactivity and its ability to participate in hydrogen bonding.
The historical investigation into this tautomerism was a gradual process, with early chemists debating the predominant form of the molecule. Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, were instrumental in definitively establishing the position of the equilibrium. [10]It is now well-established that in the solid state and in polar solvents, the lactam form is the predominant tautomer. [11]This preference is a key factor in the biological activity of many 2-pyridinone derivatives, as the lactam moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).
Chapter 3: The Dawn of a New Era in Cardiotonic Therapy: Amrinone and Milrinone
The therapeutic potential of the 2-pyridinone scaffold was dramatically realized in the latter half of the 20th century with the discovery of a new class of cardiotonic agents. Prior to this, the treatment of congestive heart failure was dominated by cardiac glycosides like digitalis, which have a narrow therapeutic index and a significant risk of toxicity. The search for safer and more effective inotropic agents led to the discovery of amrinone and its more potent successor, milrinone.
Amrinone: A Pioneering, Non-Glycosidic Inotrope
In the late 1970s, researchers at the Sterling-Winthrop Research Institute embarked on a screening program to identify novel cardiotonic agents. This effort led to the discovery of amrinone, a bipyridine derivative with a 2-pyridinone core. [12]Early in-vitro and in-vivo studies in animal models, particularly in dogs, demonstrated that amrinone exerted a positive inotropic effect, increasing the force of myocardial contraction, and also possessed vasodilatory properties. [13][14][15][16][17][18] A key finding from these early studies was that amrinone's mechanism of action was distinct from that of cardiac glycosides and catecholamines. [14]Subsequent research revealed that amrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). [19][20][21][22]By inhibiting PDE3, amrinone increases intracellular levels of cAMP, leading to enhanced cardiac contractility and vasodilation. [23] Table 1: Early Hemodynamic Effects of Intravenous Amrinone in Patients with Congestive Heart Failure
| Parameter | Before Amrinone (mean ± SD) | After Amrinone (mean ± SD) | Percent Change |
| Cardiac Index (L/min/m²) | 1.8 ± 0.3 | 2.6 ± 0.3 | +44% |
| Left Ventricular End-Diastolic Pressure (mm Hg) | 25 ± 9 | 14 ± 7 | -44% |
| Pulmonary Capillary Wedge Pressure (mm Hg) | 28 ± 8 | 15 ± 4 | -46% |
| Mean Aortic Pressure (mm Hg) | 86 ± 10 | 80 ± 7 | -7% |
| Heart Rate (beats/min) | Unchanged | Unchanged | 0% |
| Data from a 1978 study on eight patients with congestive heart failure.[24] |
Milrinone: A More Potent and Selective Successor
While amrinone represented a significant breakthrough, its clinical use was associated with side effects, including thrombocytopenia. This spurred the development of second-generation PDE3 inhibitors with improved potency and safety profiles. Milrinone, another bipyridine derivative developed at Sterling-Winthrop, emerged as a more potent and selective inhibitor of PDE3 than amrinone. [19] Numerous studies in the 1980s confirmed the superior pharmacological profile of milrinone. In-vitro studies demonstrated its potent inhibitory effect on PDE3, and in-vivo studies in patients with congestive heart failure showed significant improvements in hemodynamic parameters with a lower incidence of side effects compared to amrinone. [25][26][27][28][29] Table 2: Comparative In Vitro PDE3 Inhibition of Amrinone and Milrinone
| Compound | IC50 for PDE3 Inhibition (µM) |
| Amrinone | 9.863 ± 1.709 |
| Milrinone | 1.771 ± 0.716 |
| Data from a 2022 in-vitro study at 34°C.[20] |
Diagram 3: Mechanism of Action of Amrinone and Milrinone
Caption: The inhibition of PDE3 by amrinone and milrinone leads to increased cAMP levels and enhanced cardiac contractility.
Chapter 4: Expanding the Therapeutic Landscape: Other Pioneering 2-Pyridinone Derivatives
The success of amrinone and milrinone spurred further exploration of the 2-pyridinone scaffold, leading to the discovery of other important therapeutic agents with diverse mechanisms of action.
Glutethimide: A Sedative-Hypnotic with a Complex History
Introduced in 1954, glutethimide was developed as a sedative and hypnotic agent, intended as a safer alternative to barbiturates. [13][24]Its synthesis involves the Michael addition of 2-phenylbutanenitrile to an acrylate, followed by hydrolysis and cyclization. [30][31][32][33][34]However, it was later found to have a significant potential for abuse and dependence, leading to its strict regulation and eventual decline in clinical use. [35]
Camptothecin: A Natural Product with a Potent Anticancer Mechanism
Discovered in 1966 by Monroe Wall and Mansukh Wani, camptothecin is a naturally occurring alkaloid isolated from the bark of the Camptotheca acuminata tree. [][37][38][39][40]It possesses a complex pentacyclic ring system that includes a 2-pyridinone moiety. Camptothecin and its derivatives are potent anticancer agents that act by inhibiting topoisomerase I, an enzyme essential for DNA replication. [27][41]The discovery of camptothecin opened up a new avenue in cancer chemotherapy and led to the development of clinically important analogs such as topotecan and irinotecan.
Chapter 5: The Enduring Legacy and Future Perspectives
The historical journey of 2-pyridinone derivatives, from their humble beginnings in the laboratories of 19th-century chemists to their current status as indispensable therapeutic agents, is a testament to the power of fundamental chemical research. The early synthetic methods, born out of a desire to understand and create new molecular architectures, laid the foundation for the discovery of compounds with profound biological effects. The stories of amrinone, milrinone, and camptothecin highlight the often-serendipitous nature of drug discovery, where a deep understanding of chemical principles can lead to breakthroughs in medicine.
Today, the 2-pyridinone scaffold continues to be a fertile ground for drug discovery. Modern synthetic methods, including combinatorial chemistry and high-throughput screening, are being employed to generate vast libraries of 2-pyridinone derivatives for the identification of new lead compounds. The unique ability of the 2-pyridinone ring to engage in specific hydrogen bonding interactions ensures its continued relevance in the design of targeted therapies for a wide range of diseases. As our understanding of the molecular basis of disease continues to grow, it is certain that the rich history of 2-pyridinone derivatives will continue to inspire the development of the next generation of innovative medicines.
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theoretical calculations for 2-Hydroxyisonicotinonitrile stability
An In-depth Technical Guide to the Theoretical Calculation of 2-Hydroxyisonicotinonitrile Stability
This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] The thermodynamic and kinetic stability of such molecules is a critical parameter that dictates their viability as drug candidates or functional materials. A molecule's stability influences its shelf-life, metabolic fate, reactivity, and overall suitability for a given application. Unstable compounds can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts.
Predicting molecular stability through experimental means can be a resource-intensive and time-consuming process. Computational chemistry offers a powerful, predictive alternative, enabling researchers to screen, evaluate, and understand molecular properties at a fundamental level before committing to synthesis.[5] This guide provides a comprehensive, step-by-step protocol for assessing the stability of this compound using Density Functional Theory (DFT), a robust and widely-used quantum chemical method.[6][7]
Theoretical Foundations: Defining and Calculating Molecular Stability
Molecular stability can be understood from two primary perspectives:
-
Thermodynamic Stability: This refers to the relative potential energy of a molecule. A thermodynamically stable molecule exists in a low-energy state compared to its isomers or decomposition products. It is typically assessed by calculating the Gibbs free energy of formation (ΔG). A more negative ΔG indicates greater thermodynamic stability.[8][9]
-
Kinetic Stability: This relates to the molecule's resistance to chemical transformation. A kinetically stable molecule has high activation energy barriers for decomposition or reaction. This can be indirectly probed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[5][8]
Density Functional Theory (DFT) is the computational engine for this analysis. DFT calculations solve the electronic structure of a molecule to determine its energy and other properties.[7] The accuracy of DFT depends heavily on the choice of the functional and the basis set.
-
Functional: Approximations that describe the exchange-correlation energy of the electrons. The B3LYP functional is a popular hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[5][10]
-
Basis Set: A set of mathematical functions used to build the molecular orbitals. The 6-31+G(d,p) basis set is a reliable choice for molecules like this compound. It includes polarization functions (d,p) to account for non-spherical electron distribution around atoms and diffuse functions (+) to accurately describe lone pairs and potential hydrogen bonding.[10]
Computational Protocol for Stability Analysis
This protocol outlines the workflow for performing a stability analysis on this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Molecular Structure Preparation
-
Obtain Initial Coordinates: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro). The molecule exists in tautomeric forms, with the pyridone form generally being more stable than the hydroxypyridine form. The analysis should ideally be performed on the most likely structure, which is 2-oxo-1,2-dihydropyridine-4-carbonitrile.[1]
-
Generate 3D Structure: Convert the 2D drawing into an initial 3D structure using the editor's built-in tools.
-
Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using an MMFF94 force field) to clean up the initial geometry, ensuring reasonable bond lengths and angles. This provides a better starting point for the more demanding DFT calculation.
Step 2: Geometry Optimization with DFT
The goal of this step is to find the lowest energy conformation of the molecule, its equilibrium geometry.
-
Set up the Calculation:
-
Method: Select the DFT method. A robust choice is the B3LYP functional.[5][10]
-
Basis Set: Choose the 6-31+G(d,p) basis set.[10]
-
Task: Specify "Geometry Optimization."
-
Solvation (Optional but Recommended): To model the molecule in a realistic environment, apply a solvent model like the Polarizable Continuum Model (PCM) with water as the solvent. This is crucial if the molecule is intended for biological applications.[10]
-
-
Execute the Calculation: Run the DFT optimization. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, signifying that a minimum on the potential energy surface has been reached.[9]
Step 3: Vibrational Frequency Analysis
This is a critical self-validation step to confirm the nature of the stationary point found during optimization and to compute thermodynamic properties.
-
Set up the Calculation:
-
Use the optimized geometry from the previous step as the input structure.
-
Use the same method (B3LYP) and basis set (6-31+G(d,p)).
-
Task: Specify "Frequency" or "Vibrational Analysis."
-
-
Execute and Analyze:
-
Confirmation of Minimum: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
Thermodynamic Data: The output of this calculation provides the key thermodynamic parameters: Enthalpy (H), Entropy (S), and Gibbs Free Energy (G).[8] These are essential for evaluating thermodynamic stability.
-
Step 4: Electronic Property Analysis
From the optimized structure, calculate the electronic properties that provide insight into kinetic stability.
-
Extract Orbital Energies: The energies of the HOMO and LUMO are computed during the DFT calculation.
-
Calculate the HOMO-LUMO Gap: The energy gap is calculated as: ΔE = E_LUMO - E_HOMO This value is a key indicator of chemical reactivity and kinetic stability.[5]
Visualization of the Computational Workflow
The following diagram illustrates the complete process for calculating the stability of this compound.
Caption: Computational workflow for assessing the stability of this compound.
Interpreting the Results: A Quantitative Assessment
| Parameter | Symbol | Typical Units | Interpretation for Stability |
| Gibbs Free Energy | ΔG | kcal/mol or kJ/mol | A highly negative value indicates high thermodynamic stability.[8] |
| Enthalpy | ΔH | kcal/mol or kJ/mol | Represents the total energy of the system; contributes to ΔG. |
| HOMO Energy | E_HOMO | eV or Hartrees | Energy of the highest occupied molecular orbital; higher energy suggests easier electron donation. |
| LUMO Energy | E_LUMO | eV or Hartrees | Energy of the lowest unoccupied molecular orbital; lower energy suggests easier electron acceptance. |
| HOMO-LUMO Gap | ΔE | eV or Hartrees | A larger gap correlates with higher kinetic stability and lower chemical reactivity.[5] |
| Vibrational Frequencies | ν | cm⁻¹ | Absence of imaginary frequencies confirms the structure is at a true energy minimum.[5] |
Causality in Interpretation:
-
A molecule is deemed thermodynamically stable if its Gibbs free energy (ΔG) is significantly lower than that of potential decomposition products or less stable isomers. For example, one could calculate the combined energy of hypothetical breakdown products (e.g., smaller ring fragments) and compare it to the ΔG of the parent molecule. A large energy difference in favor of the parent molecule confirms its stability against decomposition.[11]
-
A molecule is considered kinetically stable if its HOMO-LUMO gap is large. This large energy gap means a significant amount of energy is required to excite an electron to a higher energy state, which is often the initial step in a chemical reaction. Therefore, a large gap implies a higher barrier to reaction.
Conclusion
Theoretical calculations, particularly using Density Functional Theory, provide a robust and predictive framework for evaluating the stability of this compound. By following a systematic protocol of geometry optimization, frequency analysis, and electronic structure calculation, researchers can gain critical insights into both the thermodynamic and kinetic stability of the molecule. This computational assessment is an invaluable tool in the early stages of drug discovery and materials design, enabling the rational selection of promising candidates and minimizing the risk of late-stage failures due to inherent instability.
References
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Hydroxyisonicotinonitrile in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
2-Hydroxyisonicotinonitrile, a bifunctional pyridine derivative, is a highly valuable precursor in the synthesis of diverse heterocyclic scaffolds. Its utility is rooted in its unique electronic properties and the presence of three key reactive sites: the hydroxyl group, the nitrile moiety, and the ring nitrogen. A critical feature of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxypyridine form (enol) and the 2-pyridone form (keto). This equilibrium is fundamental to its reactivity, allowing for selective functionalization at either the oxygen or nitrogen atom, thereby dictating the final product architecture. The strategic manipulation of this tautomerism makes this compound a cornerstone intermediate for developing novel pharmaceuticals, agrochemicals, and functional organic materials.[1]
This guide provides an in-depth exploration of this compound's applications, focusing on scientifically-grounded protocols for the synthesis of key structural motifs, including furopyridines and N-alkylated pyridone derivatives, which are precursors to biologically active nucleoside analogues.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the compound's properties is essential for its effective use.
| Property | Data |
| Chemical Name | This compound |
| Synonym | 2-Oxo-1,2-dihydropyridine-4-carbonitrile |
| CAS Number | 95891-29-5 |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
Spectroscopic Characterization (Predicted)
The following data are predicted based on the analysis of structurally similar compounds and established chemical shift principles.[2][3][4][5][6] They serve as a guide for researchers to confirm the identity and purity of the material.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.5-12.5 ppm (broad s, 1H, N-H of pyridone tautomer)
-
δ ~7.5-7.7 ppm (d, 1H, H-6)
-
δ ~6.3-6.5 ppm (d, 1H, H-5)
-
δ ~6.1-6.3 ppm (s, 1H, H-3)
-
Note: The phenolic -OH proton of the hydroxypyridine tautomer may be observed or may exchange.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~163 ppm (C=O, C-2)
-
δ ~142 ppm (C-6)
-
δ ~125 ppm (C-4)
-
δ ~118 ppm (-CN)
-
δ ~108 ppm (C-5)
-
δ ~105 ppm (C-3)
-
-
IR (KBr, cm⁻¹):
Safety and Handling
This compound requires careful handling in a controlled laboratory environment.[9]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
Core Application I: Synthesis of Furopyridine Derivatives via O-Alkylation and Intramolecular Cyclization
A powerful application of this compound is the construction of the furopyridine scaffold, a privileged core in many biologically active molecules.[10][11] The synthesis proceeds via a robust two-step sequence: (1) Williamson ether synthesis to achieve O-alkylation, followed by (2) a base-mediated intramolecular cyclization.
Scientific Rationale & Mechanism
The initial O-alkylation proceeds by deprotonating the hydroxyl group of the 2-hydroxypyridine tautomer with a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily attacks an alkyl halide (e.g., 2-chloroacetonitrile), forming a 2-(cyanomethoxy)isonicotinonitrile intermediate.
The subsequent cyclization is an example of an intramolecular Thorpe-Ziegler reaction.[9][12] A strong, non-nucleophilic base such as potassium tert-butoxide deprotonates the α-carbon of the ether's cyanomethyl group, generating a carbanion. This carbanion then performs an intramolecular nucleophilic attack on the electrophilic carbon of the pyridine ring's nitrile group. The resulting cyclic intermediate tautomerizes to a stable 3-aminofuropyridine product.[13][14]
Caption: Reaction mechanism for furopyridine synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for analogous systems and represent a reliable pathway to furopyridine synthesis.[14][15]
Protocol 1: Synthesis of 2-(Cyanomethoxy)isonicotinonitrile (O-Alkylation)
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.20 g, 10 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 eq).
-
Addition of Alkylating Agent: Add 2-chloroacetonitrile (0.83 g, 11 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum to yield the intermediate product, 2-(cyanomethoxy)isonicotinonitrile.
Protocol 2: Synthesis of 3-Aminofuro[2,3-c]pyridine-2-carbonitrile (Intramolecular Cyclization)
-
Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the 2-(cyanomethoxy)isonicotinonitrile intermediate (1.59 g, 10 mmol, 1.0 eq) and anhydrous DMF (20 mL).
-
Base Addition: While stirring, add potassium tert-butoxide (t-BuOK, 1.68 g, 15 mmol, 1.5 eq) portion-wise at room temperature. The solution will typically darken.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring into 100 mL of ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and a small amount of cold ethanol. Recrystallize from ethanol to obtain the purified furopyridine product.
Core Application II: Synthesis of N-Alkylated Pyridone Derivatives
The 2-pyridone tautomer is a crucial scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other antiviral agents.[1] The synthesis of these compounds hinges on the selective N-alkylation of the pyridone ring, which presents a regioselectivity challenge against the competing O-alkylation pathway.
Scientific Rationale & Regioselectivity
The outcome of the alkylation (N- vs. O-alkylation) is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[16]
-
N-Alkylation (Favored): The nitrogen atom is a "softer" nucleophile. Reactions with "softer" electrophiles (like alkyl halides) under polar aprotic solvent conditions (e.g., DMF, DMSO) tend to favor N-alkylation. The polar solvent solvates the cation of the base (e.g., Na⁺ from NaH), leaving a more "naked" and reactive pyridone anion, where the charge is delocalized but reaction at the softer nitrogen atom is kinetically favored.[17] This is the desired pathway for creating many nucleoside analogs.
-
O-Alkylation (Competing): The oxygen atom is a "harder" nucleophile. Conditions that favor ionic character, such as using silver salts (Ag⁺) or phase-transfer catalysis in less polar solvents, can promote O-alkylation.[17]
Caption: Workflow showing the competing N- vs. O-alkylation pathways.
Experimental Protocol
Protocol 3: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound, suitable for coupling with various alkyl halides, including protected glycosyl halides for nucleoside synthesis.[1][18]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.20 g, 10 mmol, 1.0 eq) and 40 mL of anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and a clear solution of the sodium salt is formed.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, a protected glycosyl bromide; 10.5 mmol, 1.05 eq) dissolved in a small amount of anhydrous DMF dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. For less reactive alkylating agents, gentle heating (50-60 °C) may be required.
-
Work-up: Quench the reaction by the slow, careful addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated product.
Conclusion
This compound stands out as a remarkably versatile and strategic building block in organic synthesis. Its inherent tautomerism is not a complication but a feature to be exploited, enabling chemists to selectively forge pathways to either O-functionalized or N-functionalized derivatives. The protocols detailed herein for the synthesis of furopyridines and N-alkyl pyridones provide reliable and mechanistically sound methods for accessing complex heterocyclic structures that are of significant interest to the pharmaceutical and materials science communities.
References
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- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central.[Link]
- Thorpe-Ziegler Cycliz
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.[Link]
- One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.[Link]
- ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
- Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.
- One-Pot Synthesis of 4,6-Diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38α MAP Kinase Inhibition.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- 1H NMR Chemical Shift.
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- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.[Link]
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Application Notes & Protocols: 2-Hydroxyisonicotinonitrile as a Versatile Pharmaceutical Building Block
Introduction: The Strategic Value of 2-Hydroxyisonicotinonitrile in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within the diverse family of pyridine-based intermediates, this compound (also known as 2-oxo-1,2-dihydropyridine-4-carbonitrile) emerges as a particularly valuable and versatile building block.
This molecule elegantly combines three key functional handles: a nucleophilic pyridinone nitrogen, a hydroxyl/oxo group at the C2 position that can be readily converted into an effective leaving group, and a nitrile group at the C4 position. The nitrile is not merely a placeholder; it is a bioisosteric replacement for carboxylic acids, a key component in various pharmacophores, and a synthetic precursor to other functional groups like amines and amides.[3] The strategic placement of these groups allows for sequential, regioselective modifications, enabling the construction of complex, highly substituted pyridine cores that are central to many targeted therapies.
This guide provides an in-depth exploration of this compound, detailing its properties, key chemical transformations, and field-proven protocols for its use in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
A clear understanding of a building block's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [4][5] |
| Molecular Weight | 120.11 g/mol | [5][6] |
| CAS Number | 94805-51-3 | [5] |
| Appearance | Solid | [6] |
| Melting Point | 279-281 °C | [5] |
| InChIKey | QCOIIYBOBZFBJE-UHFFFAOYSA-N | [4] |
Core Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its functional groups. The pyridone ring exists in tautomeric equilibrium between the 2-hydroxy and 2-oxo forms, with the latter typically predominating. The most critical transformation for its use as a building block is the conversion of the C2-oxo group into a superior leaving group, most commonly a halide. This activation step unlocks the C2 position for a wide range of subsequent functionalization reactions.
Experimental Protocols
The following protocols describe two of the most fundamental and powerful transformations of this compound, providing a robust pathway to a wide range of functionalized pyridine intermediates.
Protocol 1: Synthesis of 2-Chloroisonicotinonitrile (Activation)
Causality: The conversion of the 2-pyridone to a 2-chloropyridine is a critical activation step. The hydroxyl group is a poor leaving group, but its conversion to a chloro group using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) transforms the C2 position into an excellent electrophilic site for subsequent nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions.[7][8] This method is a classic and highly effective strategy for activating hydroxypyridines.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound (1.0 eq).
-
Reaction Setup: Carefully add phosphoryl chloride (POCl₃, 3.0-5.0 eq) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).
-
Reaction Conditions: If necessary, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2-Chloroisonicotinonitrile can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Palladium-Catalyzed Amination of 2-Chloroisonicotinonitrile (Diversification)
Causality: While 2-chloropyridines can undergo direct SₙAr reactions, these often require harsh conditions, especially with less nucleophilic amines.[9] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a much milder, more general, and highly efficient route to C-N bond formation.[10][11] This methodology utilizes a palladium catalyst and a suitable phosphine ligand to couple the 2-chloropyridine with a wide variety of primary and secondary amines, enabling the rapid generation of diverse compound libraries.[12]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add 2-Chloroisonicotinonitrile (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like Xantphos or BINAP (1-10 mol%).
-
Reaction Setup: Add a base, typically a weak inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5-2.5 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or DMF via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction is often performed in a sealed vessel or under microwave irradiation to reduce reaction times. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-amino-substituted isonicotinonitrile derivative.
Applications in Pharmaceutical Scaffolds
The functionalized isonicotinonitrile cores synthesized from this compound are prevalent in a range of biologically active molecules. The ability to install diverse amine functionalities at the C2 position is particularly relevant for targeting protein kinases, where the pyridine nitrogen and the exocyclic amine can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket.
Derivatives have shown promise in various therapeutic areas, including the development of antiviral and antimicrobial agents.[13] The strategic functionalization enabled by this building block continues to make it a valuable tool for researchers and drug development professionals aiming to create novel and effective therapeutics.[14][15][16]
References
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- A Simple, Modular Synthesis of Substituted Pyridines - PMC. National Institutes of Health.
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- Amination of substituted 2-chloropyridines or pyrimidines promoted by... ResearchGate.
- Synthesis of substituted pyridines. ResearchGate.
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Semantic Scholar.
- α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... ResearchGate.
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- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. BioSpace.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.
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Application Note & Protocols: Modern Synthetic Routes to 2-Hydroxyisonicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: This document provides a detailed guide to the synthesis of 2-hydroxyisonicotinonitrile (also known as 2-cyano-4-hydroxypyridine or 4-hydroxy-pyridine-2-carbonitrile) and its derivatives. These compounds are valuable heterocyclic scaffolds and key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering insights into why specific reagents and conditions are chosen, thereby empowering researchers to adapt and optimize these methods for their unique molecular targets.
Strategic Overview of Synthesis
The synthesis of this compound derivatives can be broadly categorized into three primary strategies:
-
Functional Group Interconversion on a Pre-formed Pyridine Ring: This is the most common approach, typically involving the introduction of the cyano group onto a pyridine ring that already possesses a hydroxyl (or protected hydroxyl) group and a suitable leaving group. Nucleophilic aromatic substitution is the cornerstone of this strategy.[3][4][5]
-
Construction of the Pyridine Ring: These methods build the heterocyclic core from acyclic precursors through condensation and cyclization reactions. Multi-component reactions are particularly powerful in this category, offering high efficiency and molecular diversity.[2][6]
-
Modification of Pyridine N-Oxides: Activation of the pyridine ring via N-oxidation facilitates the introduction of a cyano group at the C2 position. This classic strategy remains highly relevant for specific substitution patterns.[1][7]
The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the final molecule, and scalability requirements.
Method 1: Cyanation via Nucleophilic Aromatic Substitution
This method is arguably the most direct and widely used approach, relying on the displacement of a halide (typically Cl or Br) from the 2-position of a 4-hydroxypyridine derivative. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position for nucleophilic attack.
Causality and Mechanistic Insights
The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. A cyanide anion attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide leaving group restores aromaticity and yields the desired nitrile. The choice of cyanide source is critical:
-
Alkali Metal Cyanides (NaCN, KCN): Highly reactive but also highly toxic. Often require a phase-transfer catalyst or polar aprotic solvents (DMSO, DMF) to enhance solubility and reactivity.[3]
-
Copper(I) Cyanide (CuCN): Used in the Rosenmund-von Braun reaction. It is less acutely toxic than NaCN/KCN and is particularly effective for displacing less reactive halides like bromides and iodides, often at higher temperatures.[5][8]
-
Zinc Cyanide (Zn(CN)₂): A less toxic alternative that is often used in palladium-catalyzed cyanation reactions.[8]
Palladium catalysis can significantly lower the activation energy for this transformation, allowing the reaction to proceed under milder conditions and with a broader range of substrates.[8]
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr cyanation.
Detailed Protocol: Synthesis of this compound from 2-Chloro-4-hydroxypyridine
Materials:
-
2-Chloro-4-hydroxypyridine
-
Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, carefully add sodium cyanide (1.2 eq) in one portion. Extreme caution must be exercised when handling cyanides.
-
Reaction Conditions: Heat the reaction mixture to 90-100°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Method 2: Multi-Component Synthesis of the Pyridine Ring
This elegant strategy constructs the substituted 2-pyridone ring (the tautomer of 2-hydroxypyridine) from simple, acyclic precursors in a single pot.[6] The Guareschi-Thorpe condensation is a classic example, reacting a cyanoacetamide with a 1,3-diketone in the presence of a base.[6] Modern variations utilize microwave irradiation to dramatically shorten reaction times and improve yields, often under solvent-free conditions.[2]
Causality and Mechanistic Insights
The reaction typically proceeds through a series of condensation, cyclization, and aromatization steps. For example, in a one-pot reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate, the process can be rationalized as follows:[2]
-
Knoevenagel condensation between the aldehyde and malononitrile forms an arylidenemalononitrile intermediate.
-
The methyl ketone reacts with ammonium acetate to form an enamine.
-
A Michael addition of the enamine to the arylidenemalononitrile occurs.
-
The resulting intermediate undergoes intramolecular cyclization.
-
Finally, aromatization (via oxidation or elimination) yields the stable 2-amino-3-cyanopyridine derivative. While this example yields a 2-amino product, similar principles apply for generating 2-hydroxy derivatives by choosing appropriate starting materials like β-ketoesters and cyanoacetamide.
Reaction Pathway for Multi-Component Synthesis
Caption: Pathway for one-pot pyridine synthesis.[2]
Detailed Protocol: Microwave-Assisted One-Pot Synthesis
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methyl ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).[2]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Workup: After the reaction, cool the vial to room temperature. Add a small amount of cold ethanol to the reaction mixture.
-
Isolation: The product will often precipitate from the ethanol. Collect the solid product by suction filtration and wash it with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from 95% ethanol to yield the desired substituted 2-amino-3-cyanopyridine derivative.[2] Note: This specific protocol yields a 2-amino derivative, a close analogue and useful intermediate itself.
Comparative Summary of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages/Limitations |
| SNAr Cyanation | 2-Halo-4-hydroxypyridine | NaCN, KCN, CuCN, Pd catalyst | 60-90% | High yields, reliable, well-understood mechanism.[3][5] | Requires synthesis of halogenated precursors; use of highly toxic cyanides. |
| Multi-Component Reaction | Aldehyde, ketone, malononitrile | Ammonium acetate, base/acid catalyst | 70-95% | High atom economy, operational simplicity (one-pot), rapid access to diverse structures, environmentally friendly (especially microwave/solvent-free).[2] | The substitution pattern is dictated by the specific components used; may not be suitable for all target derivatives. |
| From Pyridine N-Oxides | 4-Hydroxypyridine N-oxide | KCN, POCl₃, (CH₃)₂SO₄ | 50-75% | Good for specific isomers, readily available starting materials.[1][7] | Multi-step process (N-oxide formation then cyanation), can sometimes lead to mixtures of 2- and 4-cyano isomers. |
Conclusion
The synthesis of this compound derivatives is accessible through several robust and reliable methods. For targeted synthesis where the precursor is available, nucleophilic aromatic substitution of a 2-halopyridine offers a direct and high-yielding route. For combinatorial and discovery chemistry efforts, multi-component reactions provide a powerful platform for rapidly generating libraries of analogues from simple starting materials with high efficiency. The choice of method should be guided by a careful analysis of the target structure, available resources, and project goals.
References
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(06), 993–997.
- Syngenta Limited. (2004). Process for the preparation of 2-cyanopyridines. Google Patents (US6699993B1).
- Syngenta Participations AG. (2007). Process for the preparation of 2-cyanopyridine derivatives. Google Patents (EP1746089B1).
- MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. MDPI.
- Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24, 6357-6363.
- Wikipedia. (n.d.). Cyanation. Wikipedia.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Jackson, A., et al. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development.
- Various Authors. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate.
- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Organic Syntheses Procedure.
- BASF SE. (2013). Process for preparing 4-hydroxypyridines. Google Patents (EP2585436B1).
- Wikipedia. (n.d.). 2-Pyridone. Wikipedia.
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- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
Application Note: A Hierarchical Strategy for Screening the Biological Activity of 2-Hydroxyisonicotinonitrile
Introduction: Unveiling the Potential of 2-Hydroxyisonicotinonitrile
This compound, also known as 2-oxo-1H-pyridine-4-carbonitrile, is a heterocyclic compound belonging to the cyanopyridine class. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] The presence of the nitrile (CN) and hydroxyl (OH) functionalities on the pyridine core of this compound suggests a high potential for forming key interactions with biological targets, making it a compelling candidate for biological activity screening.
This application note provides a comprehensive, tiered strategy for the initial biological evaluation of this compound. We present a logical workflow, from broad-spectrum preliminary assays to more specific functional screens, designed to efficiently identify and characterize its potential therapeutic value. The protocols herein are detailed to ensure reproducibility and provide a solid foundation for further investigation.
Table 1: Physicochemical Properties of this compound [4][5][6]
| Property | Value |
| CAS Number | 94805-51-3 |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | 2-oxo-1H-pyridine-4-carbonitrile |
| Appearance | Solid |
| Melting Point | 285-288 °C |
| SMILES | N#CC1=CC=NC(O)=C1 |
A Strategic Screening Cascade
To efficiently allocate resources and build a logical data package, we propose a hierarchical screening approach. This cascade begins with fundamental profiling for cytotoxicity and general bioactivity, which then informs the selection of more targeted assays based on the known activities of the cyanopyridine chemical class.
Caption: Hierarchical screening cascade for this compound.
Tier 1 Protocols: Foundational Profiling
The initial tier establishes the fundamental parameters of the compound's interaction with biological systems: its cytotoxicity and its general radical-scavenging potential.
Protocol: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan, measured spectrophotometrically, is directly proportional to the number of living cells. This assay is critical for identifying a non-toxic concentration range for subsequent cell-free and cell-based experiments.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer line like MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 200 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this period, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_Sample / Abs_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Protocol: Antioxidant Activity via DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging capacity of a compound. DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[10] When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades. The degree of discoloration is proportional to the antioxidant activity.
Materials:
-
This compound (stock solution in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol (ACS grade)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Preparation: Prepare a fresh 0.1 mM DPPH working solution in methanol. Keep it protected from light.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of this compound (e.g., serially diluted from 1000 µg/mL). Prepare parallel wells for the positive control (Ascorbic acid).
-
Blank/Control: Designate wells for a blank (methanol only) and a control (20 µL methanol + 180 µL DPPH solution).
-
Reaction Initiation: Add 180 µL of the DPPH working solution to each well containing the test compound and positive control. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Reading: Measure the absorbance of all wells at 517 nm.
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Plot the % Scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Tier 2 Protocols: Targeted Functional Screening
Based on the established activities of related cyanopyridine and pyridone compounds, screening for anti-inflammatory and enzyme inhibitory potential is a logical next step.
Protocol: In Vitro Anti-Inflammatory Activity via Protein Denaturation Inhibition
Principle: Protein denaturation is a key cause of inflammation in conditions like rheumatoid arthritis.[12] This assay uses heat-induced denaturation of a protein (like bovine serum albumin or egg albumin) as a model for inflammation. An effective anti-inflammatory agent will protect the protein from denaturation.[13][14] The turbidity of the solution upon heating corresponds to the extent of denaturation, which can be measured spectrophotometrically.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.8)
-
This compound (stock solution in DMSO, then diluted in PBS)
-
Diclofenac sodium (positive control)
-
Phosphate-Buffered Saline (PBS, pH 6.8)
-
Water bath, centrifuge, and spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures by adding 2 mL of various concentrations of this compound to 2.8 mL of PBS. Add 0.2 mL of 1% BSA solution. A total volume of 5 mL is achieved.
-
Controls:
-
Positive Control: Prepare using Diclofenac sodium instead of the test compound.
-
Negative Control: Prepare using 2 mL of vehicle (e.g., PBS with a matched concentration of DMSO) instead of the test compound.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.[15]
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[15]
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Reading: Measure the absorbance (turbidity) of the solutions at 660 nm.
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Determine the IC₅₀ value by plotting % inhibition against compound concentration.
Protocol: General Enzyme Inhibition Assay (Example: Trypsin)
Principle: Many drugs exert their effects by inhibiting enzymes.[16] A general enzyme inhibition assay can serve as a broad screen for this activity. Here, we use the protease trypsin as an example. Trypsin cleaves the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), and the rate of this reaction can be monitored by the increase in absorbance at 253 nm. A potential inhibitor will decrease the rate of this reaction.
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
This compound (in buffer or minimal DMSO)
-
Trypsin inhibitor (e.g., Soybean Trypsin Inhibitor, positive control)
-
UV-transparent cuvettes or 96-well plates
-
UV-Vis spectrophotometer (with kinetic reading capability)
Procedure:
-
Reagent Preparation: Prepare working solutions of trypsin, BAEE, and the test compound in Tris buffer.
-
Assay Setup: In a cuvette, add buffer, the trypsin solution, and the desired concentration of this compound or the positive control. The total volume should be just under the final reaction volume (e.g., 950 µL for a 1 mL final volume).
-
Pre-incubation: Incubate the mixture at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[17]
-
Reaction Initiation: Initiate the reaction by adding the BAEE substrate (e.g., 50 µL) and mix immediately.
-
Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 253 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
Controls: Run a control reaction with no inhibitor to determine the maximum enzyme velocity (Vmax). Run a blank reaction with no enzyme to account for any substrate auto-hydrolysis.
Data Analysis:
-
Determine the initial reaction rate (velocity) from the linear portion of the absorbance vs. time plot for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_Uninhibited - Rate_Inhibited) / Rate_Uninhibited] * 100
-
Plot % Inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 2: Example Data Summary for Biological Screening
| Assay | Endpoint | Positive Control | This compound |
| MTT Cytotoxicity (HEK293) | IC₅₀ (µM) | Doxorubicin: 0.8 ± 0.1 | > 100 |
| DPPH Scavenging | IC₅₀ (µg/mL) | Ascorbic Acid: 8.5 ± 0.9 | 45.2 ± 3.1 |
| Protein Denaturation | IC₅₀ (µg/mL) | Diclofenac: 112 ± 15 | 258 ± 22 |
| Trypsin Inhibition | IC₅₀ (µM) | SBTI: 0.1 ± 0.02 | 15.7 ± 2.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note outlines a validated, multi-tiered approach to characterize the bioactivity of this compound. The proposed cascade provides a cost-effective and scientifically rigorous framework, starting with essential safety and broad-spectrum screens before progressing to more targeted, hypothesis-driven assays. The detailed protocols for cytotoxicity, antioxidant, anti-inflammatory, and enzyme inhibition assays serve as a robust starting point for any laboratory equipped for basic cell culture and spectrophotometry.
Positive "hits" from this initial screening, particularly from the anti-inflammatory and enzyme inhibition assays, would warrant progression to Tier 3. This would involve more complex cell-based models (e.g., measuring inhibition of nitric oxide production in LPS-stimulated macrophages) and broader kinase or protease panel screening to identify specific molecular targets.
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Application Notes and Protocols for the Antiviral Evaluation of 2-Oxonicotinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 2-Oxonicotinonitrile Scaffolds in Antiviral Research
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel therapeutic agents. The 2-oxonicotinonitrile scaffold, a derivative of the naturally occurring 2-pyridinone motif, has garnered interest in medicinal chemistry due to its diverse biological activities.[1][2] The 2-pyridinone core is present in a number of natural products with antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This document provides a comprehensive guide for researchers on the potential antiviral applications of 2-oxonicotinonitrile compounds, including hypothesized mechanisms of action and detailed protocols for their evaluation.
Recent studies have indicated that nucleoside analogues of 2-oxonicotinonitriles exhibit promising activity against RNA viruses, such as SARS-CoV and influenza A (H5N1).[1][5] This suggests that the 2-oxonicotinonitrile scaffold can serve as a valuable pharmacophore for the development of new antiviral drugs. These compounds and their derivatives offer a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships to optimize antiviral potency and selectivity.
Hypothesized Mechanisms of Antiviral Action
While the precise mechanisms of action for many 2-oxonicotinonitrile compounds are still under investigation, two primary hypotheses can be proposed based on structurally related molecules and the inherent chemical features of the scaffold.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
A plausible mechanism of action for 2-oxonicotinonitrile derivatives, particularly their nucleoside analogues, is the inhibition of viral RNA-dependent RNA polymerase (RdRp). This hypothesis is supported by the mechanism of favipiravir, a broad-spectrum antiviral agent that is a pyrazine carboxamide derivative.[6][7][8] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9][10] Favipiravir-RTP then acts as a substrate for viral RdRp, leading to either chain termination or lethal mutagenesis of the viral genome.[9] Given the structural similarities, 2-oxonicotinonitrile nucleoside analogues could follow a similar path of activation and viral enzyme inhibition.
Caption: Hypothesized mechanism of RdRp inhibition by 2-oxonicotinonitrile nucleoside analogues.
Inhibition of Viral Proteases
The 2-pyridone scaffold, a core component of 2-oxonicotinonitriles, has been identified as a potential pharmacophore for the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro).[3][11] Mpro is a cysteine protease essential for the processing of viral polyproteins, making it a prime target for antiviral drug development.[12] It is conceivable that certain 2-oxonicotinonitrile derivatives could bind to the active site of viral proteases, thereby inhibiting their function and preventing viral maturation.
Experimental Protocols for Antiviral Evaluation
A systematic approach to evaluating the antiviral potential of novel 2-oxonicotinonitrile compounds is crucial. This involves a series of in vitro assays to determine antiviral efficacy, cytotoxicity, and to gain insights into the mechanism of action.[13]
General Experimental Workflow
The screening process for new antiviral compounds typically follows a tiered approach, starting with primary screening to identify active compounds, followed by secondary assays to confirm activity and determine potency, and finally, mechanistic studies.
Caption: Experimental workflow for the evaluation of antiviral 2-oxonicotinonitrile compounds.
Protocol 1: Determination of Cytotoxicity (CC50)
Before assessing antiviral activity, it is essential to determine the cytotoxicity of the compounds on the host cell line to be used in the antiviral assays.[14][15] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply due to cell death.[16] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
MTT Assay Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the 2-oxonicotinonitrile compounds in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay for Antiviral Potency (EC50)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[17][18] The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.[17]
Plaque Reduction Neutralization Test (PRNT) Protocol: [19][20][21]
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the 2-oxonicotinonitrile compounds. Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: HIV Reverse Transcriptase (RT) Inhibition Assay
For viruses like HIV, specific enzyme assays can be employed to investigate the mechanism of action. An HIV reverse transcriptase assay measures the ability of a compound to directly inhibit this key viral enzyme.[22][23]
Non-Radioactive Colorimetric RT Assay Protocol: [24]
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, a poly(A) template and oligo(dT) primer, and the HIV reverse transcriptase enzyme.
-
Compound Addition: Add serial dilutions of the 2-oxonicotinonitrile compounds to the reaction wells. Include a positive control inhibitor (e.g., nevirapine) and a no-inhibitor control.
-
Nucleotide Incorporation: Add a mixture of nucleotides, including biotin- and digoxigenin-labeled dUTP.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis by the RT enzyme.
-
Detection: The newly synthesized DNA, labeled with both biotin and digoxigenin, is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a colorimetric substrate (e.g., TMB).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength. The signal intensity is proportional to the RT activity.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value (the concentration that inhibits enzyme activity by 50%) is determined from the dose-response curve.
Data Presentation and Interpretation
The data obtained from the cytotoxicity and antiviral assays should be tabulated for clear comparison. A key parameter for evaluating the potential of an antiviral compound is the Selectivity Index (SI) , which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to host cells, suggesting a more promising therapeutic candidate.
Table 1: Illustrative Antiviral Activity and Cytotoxicity Data for 2-Oxonicotinonitrile Compounds
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2-ONN-001 | Influenza A/H1N1 | 5.2 | >100 | >19.2 |
| 2-ONN-002 | SARS-CoV-2 | 2.8 | 85 | 30.4 |
| 2-ONN-003 | HIV-1 | 15.6 | >100 | >6.4 |
| Favipiravir | Influenza A/H1N1 | 1.5 | >100 | >66.7 |
| Remdesivir | SARS-CoV-2 | 0.7 | >10 | >14.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for specific compounds.
Conclusion and Future Directions
The 2-oxonicotinonitrile scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries for screening against a wide range of viruses. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships to optimize potency and selectivity, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. The continued investigation of 2-oxonicotinonitrile derivatives holds the potential to deliver new and effective treatments for viral diseases.
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Application Note & Protocols for Evaluating the Antimicrobial Properties of 2-Hydroxyisonicotinonitrile
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 2-Hydroxyisonicotinonitrile, a heterocyclic nitrile compound. We present a structured, multi-tiered approach, beginning with preliminary screening and progressing to quantitative assessments of inhibitory and bactericidal activity. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[1][2][3] This guide emphasizes the scientific rationale behind methodological choices, quality control measures for self-validating assays, and clear data interpretation.
Compound Profile: this compound
A thorough understanding of the test article is fundamental to experimental design, including solubility for preparing stock solutions and safety for proper handling.
Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-oxo-1H-pyridine-4-carbonitrile | [4][5] |
| Synonyms | 4-Cyano-2-hydroxypyridine, 4-Cyano-2(1H)-pyridinone | [5] |
| CAS Number | 94805-51-3 | [4][6] |
| Molecular Formula | C₆H₄N₂O | [4][7] |
| Molecular Weight | 120.11 g/mol | [4] |
| Physical State | Solid | [4] |
| Melting Point | 285-288 °C | [4][8] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, related nitrile compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9][10][11]
Core Precautionary Measures:
-
Engineering Controls: Always handle the compound in a well-ventilated area or a chemical fume hood.[9][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[10][12] Wash hands thoroughly after handling.[9][13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9][10]
Scientific Rationale and Method Selection
A tiered approach is the most efficient strategy for evaluating a novel compound. This workflow minimizes resource expenditure while progressively building a comprehensive antimicrobial profile.
-
Tier 1: Qualitative Screening (Disk Diffusion): The Kirby-Bauer disk diffusion test serves as an excellent initial screen.[14][15] It is a rapid, low-cost method to qualitatively assess if this compound has any inhibitory activity against a panel of microorganisms. The size of the inhibition zone provides a preliminary indication of potency.[16]
-
Tier 2: Quantitative Potency (Minimum Inhibitory Concentration - MIC): Following a positive screening result, the broth microdilution method is employed to quantitatively determine the MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] This is the gold-standard method for determining antimicrobial susceptibility and provides a precise measure of the compound's potency.[14][17]
-
Tier 3: Cidal vs. Static Activity (Minimum Bactericidal Concentration - MBC): The MIC value does not distinguish between inhibiting growth (bacteriostatic) and killing the organism (bactericidal). The MBC assay is a crucial follow-up to determine the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum, providing deeper insight into its mechanism of action.[19][20][21]
Below is a diagram illustrating this logical workflow.
Protocol 1: Kirby-Bauer Disk Diffusion Test
This protocol is adapted from the standards established by the Clinical and Laboratory Standards Institute (CLSI) and described by the American Society for Microbiology.[14]
A. Principle A filter paper disk impregnated with a known amount of this compound is placed on an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will form around the disk.[14][16]
B. Materials
-
This compound
-
Sterile solvent (e.g., Dimethyl sulfoxide - DMSO, water)
-
Sterile 6-mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
C. Step-by-Step Methodology
-
Disk Preparation:
-
Prepare a stock solution of this compound in a suitable sterile solvent. The concentration should be high enough to load a desired mass onto the disk (e.g., 10 mg/mL).
-
Aseptically apply a precise volume (e.g., 10 µL) of the stock solution to each sterile blank disk to achieve the desired load (e.g., 100 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use.
-
Prepare a solvent-only disk to serve as a negative control.
-
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[16][22]
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60° between each swabbing to ensure complete coverage.[22]
-
-
Disk Application and Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using calipers.[22]
-
The presence of a zone indicates susceptibility. The zone size itself has no intrinsic meaning until correlated with MIC data and clinical breakpoints, but can be used for comparative screening purposes.[14]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standardized broth microdilution method, a quantitative technique to determine antimicrobial potency.[17][18][23]
A. Principle A standardized bacterial inoculum is exposed to serial two-fold dilutions of this compound in a 96-well microtiter plate. After incubation, the lowest concentration that inhibits visible bacterial growth is recorded as the MIC.[18][19]
B. Materials
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Standardized bacterial inoculum (prepared as in Protocol 1 and then diluted)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Quality control (QC) strains with known MIC values (e.g., E. coli ATCC 25922)
C. Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the compound in well 1 by adding 200 µL of a solution that is twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[19]
-
Continue this process from well 2 to well 10.
-
Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[18]
-
-
Inoculum Preparation and Addition:
-
Prepare a 0.5 McFarland suspension of the test organism as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100.
-
Add 100 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well (1-11) is 200 µL.
-
-
Incubation and Reading:
-
Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at 35 ± 2°C for 16-24 hours.
-
Visually inspect the wells for turbidity (a sign of bacterial growth). A reading mirror or a plate reader can aid in this determination.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.[19]
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This protocol is a direct extension of the MIC assay to determine if the compound is bactericidal.[20][21]
A. Principle Aliquots from the clear wells of the MIC plate are subcultured onto fresh agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[19][20]
B. Materials
-
Completed MIC plate from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
-
Incubator (35 ± 2°C)
C. Step-by-Step Methodology
-
Subculturing:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC (and any other clear wells). Also select the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate or streak it onto a labeled MHA plate.[19]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
-
Result Interpretation:
-
Count the number of colonies (CFUs) on each spot/streak.
-
The MBC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the initial inoculum count.[21] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL would remain.
-
The combined MIC and MBC workflow is visualized below.
Data Analysis and Presentation
Results should be recorded systematically. The ratio of MBC to MIC is a valuable metric:
-
MBC/MIC ≤ 4: Generally considered indicative of bactericidal activity.[19]
-
MBC/MIC > 4: Generally indicative of bacteriostatic activity.
Example Data Summary Table
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | 25922 | 32 | 64 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 64 | >256 | >4 | Bacteriostatic |
| Klebsiella pneumoniae | 700603 | 128 | >256 | >2 | Bacteriostatic |
Quality Control and Validation
To ensure the trustworthiness of results, every experiment must include a set of controls.[16]
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Gentamicin) should be tested in parallel to validate the susceptibility of the test organisms and the overall assay performance.
-
Negative (Solvent) Control: The solvent used to dissolve this compound should be tested alone to ensure it has no intrinsic antimicrobial activity at the concentrations used.
-
Growth Control: A well containing only broth and the bacterial inoculum must show robust growth.[18]
-
Sterility Control: A well containing only broth must remain clear, confirming the sterility of the medium and aseptic technique.[18]
-
Reference Strains: Use of ATCC (American Type Culture Collection) or other certified reference strains is critical for reproducibility and comparison of data across different laboratories.[24]
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Application Notes and Protocols: 2-Hydroxyisonicotinonitrile as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Versatility of 2-Hydroxyisonicotinonitrile in Coordination Chemistry
This compound, also known as 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a compelling heterocyclic ligand for the synthesis of novel metal complexes. Its structure is distinguished by a pyridine ring bearing both a hydroxyl (or its keto tautomer) and a nitrile group. This unique bifunctional arrangement offers multiple coordination sites, allowing it to act as a versatile chelating agent for a wide array of metal ions. The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, catalysis, and materials science.
The coordination chemistry of this compound is particularly fascinating due to the phenomenon of tautomerism. The ligand can exist in two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone). The equilibrium between these forms can be influenced by factors such as solvent polarity and, most notably, by coordination to a metal ion. This ability to stabilize a specific tautomer upon complexation can have profound effects on the electronic properties, geometry, and ultimately, the reactivity and biological activity of the resulting metal complex.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from this compound, offering detailed protocols and mechanistic insights for researchers in the field.
Tautomerism and Coordination Behavior
The ability of this compound to exist in keto-enol tautomeric forms is a critical aspect of its coordination chemistry.[2][3] The enol form presents the hydroxyl oxygen and the pyridine nitrogen as potential donor atoms, while the keto form offers the carbonyl oxygen and the pyridine nitrogen. The nitrile group can also participate in coordination, although it is generally a weaker donor. This versatility allows the ligand to adopt various coordination modes, including monodentate and bidentate chelation.[4][5]
The choice of metal ion and reaction conditions can selectively stabilize one tautomer over the other within the coordination sphere.[1] This selection is driven by the electronic and steric preferences of the metal center, leading to complexes with distinct structural and electronic properties. Understanding and controlling this tautomeric equilibrium is a key strategy in the rational design of functional metal complexes.
Caption: Generalized workflow for the synthesis of a this compound metal complex.
Characterization of Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Expected Observations for a this compound Complex |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination sites of the ligand. | A shift in the C=O stretching frequency (for the keto form) or the C-O stretching frequency (for the enol form) upon coordination. A shift in the C≡N stretching frequency may also be observed if the nitrile group is involved in coordination. New bands in the low-frequency region corresponding to M-N and M-O vibrations. [6] |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | Ligand-centered π-π* and n-π* transitions. The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions for transition metal complexes, which provide information about the coordination geometry. [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the structure of diamagnetic complexes in solution. | A downfield or upfield shift of the proton and carbon signals of the pyridine ring upon coordination. The disappearance of the hydroxyl proton signal indicates deprotonation and coordination of the oxygen atom. [8] |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex. [9] |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complex. | Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that any anions are coordinated to the metal center. [7] |
| Magnetic Susceptibility Measurements | To determine the magnetic moment of paramagnetic complexes. | The measured magnetic moment can help to determine the oxidation state and spin state of the central metal ion, providing insights into the coordination geometry. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | Provides definitive information on bond lengths, bond angles, coordination number, and the overall geometry of the complex. It can also confirm the tautomeric form of the ligand present in the solid state. [10][9] |
Applications in Drug Development and Catalysis
While research specifically on this compound complexes is an emerging area, the broader class of metal complexes with related pyridine- and hydrazone-based ligands has shown significant promise in several fields.
Antimicrobial and Anticancer Agents
The chelation of metal ions to organic ligands can significantly enhance their biological activity. [11]This is often attributed to an increase in the lipophilicity of the complex, which facilitates its transport across cell membranes. [11]Metal complexes of ligands structurally similar to this compound have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains. [12]For instance, copper(II) and zinc(II) complexes of isonicotinoylhydrazone derivatives have shown moderate to good activity against Staphylococcus aureus and Escherichia coli.
Furthermore, many metal complexes exhibit promising anticancer activity. The mechanism of action can vary but often involves the induction of apoptosis through pathways such as the modulation of reactive oxygen species or inhibition of key enzymes like topoisomerase. The planar nature of the pyridine ring in this compound could also facilitate intercalation with DNA, a common mechanism for anticancer drugs.
Protocol: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
-
Preparation of Media: Prepare and sterilize Mueller-Hinton agar plates.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., S. aureus) is uniformly spread on the surface of the agar plates.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Sample Loading: A specific concentration of the synthesized metal complex dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control (DMSO alone) and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. [12]
Catalysis
Metal complexes are widely employed as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. Complexes of copper and other transition metals with N,O-donor ligands have shown catalytic activity in oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones. The this compound ligand, with its tunable electronic properties upon coordination, is a promising candidate for the development of novel catalysts for selective oxidation reactions.
Workflow: Catalytic Oxidation of Benzyl Alcohol
Caption: A generalized workflow for the catalytic oxidation of benzyl alcohol.
Conclusion
This compound stands out as a ligand with significant potential for the development of novel coordination compounds. Its unique structural features, particularly its tautomeric nature, offer a rich landscape for synthetic exploration. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the properties of metal complexes derived from this versatile ligand. Further investigation into the specific biological activities and catalytic applications of these complexes is warranted and is expected to yield exciting discoveries in the fields of medicinal chemistry and materials science.
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Application Notes & Protocols: A Roadmap for the Drug Discovery of 2-Hydroxyisonicotinonitrile
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals embarking on the discovery and development of novel therapeutics derived from 2-Hydroxyisonicotinonitrile. This document outlines a phased, multi-disciplinary approach, commencing with initial screening to identify biological activity, progressing through target identification and validation, and culminating in preliminary lead optimization. The protocols provided herein are designed to be robust and self-validating, integrating established methodologies with insights tailored to the unique chemical properties of the this compound scaffold.
Introduction: The Therapeutic Potential of the this compound Scaffold
This compound, a pyridine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The pyridine ring is a common motif in a multitude of FDA-approved drugs, and the nitrile group can serve as a key pharmacophore, participating in various biological interactions.[1] Derivatives of the closely related 2-oxonicotinonitrile have demonstrated a range of biological activities, including antiviral and antibacterial properties.[2][3] Specifically, certain nucleoside analogues of 2-oxonicotinonitrile have shown promising activity against SARS-CoV and influenza A (H5N1) viruses.[2][3] Furthermore, other nicotinic acid derivatives have been explored for their antimicrobial and even molluscicidal activities.[4][5] This existing body of evidence suggests that this compound represents a promising starting point for the discovery of novel therapeutic agents.
This guide provides a structured workflow to systematically explore the therapeutic potential of this compound, from initial broad-based screening to focused mechanism of action studies.
Phase 1: High-Throughput Screening (HTS) for Bioactivity
The initial phase of the drug discovery process is to identify the biological systems in which this compound elicits a response. A high-throughput screening (HTS) campaign is the most efficient method to assess the compound's activity across a diverse range of biological targets and cellular phenotypes.[6]
Rationale for Screening Library and Assay Selection
Given the known antimicrobial and antiviral activities of related compounds, the initial HTS campaign should prioritize assays in these therapeutic areas. However, to cast a wide net, a diverse panel of assays is recommended.
Table 1: Recommended Primary High-Throughput Screening Assays
| Assay Type | Specific Target/Phenotype | Rationale | Readout |
| Antimicrobial | Growth inhibition of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7] | Derivatives have shown antibacterial activity.[2] | Optical Density (OD) at 600 nm |
| Antiviral | Inhibition of viral-induced cytopathic effect (CPE) for viruses such as Influenza A and a representative coronavirus. | Related compounds exhibit antiviral properties.[2][3] | Cell Viability (e.g., CellTiter-Glo®) |
| Antifungal | Growth inhibition of pathogenic fungi (e.g., Candida albicans).[7] | To explore the full spectrum of antimicrobial activity. | Optical Density (OD) at 600 nm |
| Anticancer | Inhibition of proliferation in a panel of cancer cell lines (e.g., NCI-60). | To identify potential novel anticancer applications. | Cell Viability (e.g., resazurin assay) |
| Enzyme Inhibition | A panel of therapeutically relevant enzymes (e.g., kinases, proteases, methyltransferases).[8] | To identify specific molecular targets. | Fluorescence, Luminescence, or Absorbance |
Protocol 1: Primary Antibacterial Growth Inhibition Assay (96-well format)
-
Preparation of Bacterial Culture: Inoculate a single colony of the test bacterium into 5 mL of appropriate broth medium (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus). Incubate overnight at 37°C with shaking.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to create a range of concentrations.
-
Assay Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well microtiter plate. Add 1 µL of the serially diluted compound to the corresponding wells. Include positive controls (e.g., ampicillin) and negative controls (DMSO vehicle).
-
Inoculation: Dilute the overnight bacterial culture to a starting OD600 of 0.05. Add 100 µL of the diluted culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the half-maximal inhibitory concentration (IC50).
Phase 2: Hit Confirmation and Secondary Assays
Compounds that demonstrate activity in the primary screen ("hits") must be subjected to a series of secondary assays to confirm their activity and rule out false positives.[9]
Rationale for Orthogonal Assays
Orthogonal assays measure the same biological endpoint as the primary assay but use a different detection method.[8][9] This is crucial for eliminating compounds that interfere with the primary assay's technology.
Table 2: Example of Primary and Orthogonal Assays
| Primary Assay | Orthogonal Assay | Rationale for Orthogonal Choice |
| Cell Viability (Resazurin) | ATP Content (CellTiter-Glo®) | Confirms cell death through an independent metabolic marker. |
| Enzyme Inhibition (Fluorescence) | Label-Free (e.g., Surface Plasmon Resonance) | Validates direct binding to the target enzyme. |
Protocol 2: Dose-Response and IC50 Determination
-
For all confirmed hits, perform a more detailed dose-response analysis using a wider range of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Repeat the primary assay protocol with the detailed concentration range.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Target Identification and Mechanism of Action (MoA) Studies
Once a confirmed hit with a desirable potency is identified, the next critical step is to determine its molecular target(s) and mechanism of action.[10] This is a pivotal stage in drug discovery, as understanding the MoA is essential for rational lead optimization and predicting potential side effects.
Experimental Workflow for Target Identification
Caption: Workflow for Target Identification of this compound.
Protocol 3: Affinity Chromatography for Target Identification
This protocol describes a direct biochemical method to identify the protein targets of this compound.[11]
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its biological activity.
-
Immobilization of the Probe: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Preparation of Cell Lysate: Prepare a protein lysate from the cells or tissue relevant to the observed biological activity.
-
Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry (e.g., LC-MS/MS).[11]
Phase 4: Lead Optimization
Once the target is validated, the focus shifts to optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This phase involves a close collaboration between medicinal chemists and biologists.
Structure-Activity Relationship (SAR) Studies
A systematic modification of the this compound scaffold is performed to understand the relationship between its chemical structure and biological activity. Derivatives are synthesized and tested to identify modifications that enhance target engagement and desired cellular effects.
Signaling Pathway Analysis
Caption: Hypothetical Signaling Pathway Modulated by a this compound Derivative.
Conclusion
The experimental design outlined in these application notes provides a rigorous and comprehensive framework for the drug discovery of this compound. By systematically progressing through high-throughput screening, hit validation, target identification, and lead optimization, researchers can effectively explore the therapeutic potential of this promising chemical scaffold. The integration of computational, biochemical, and genetic approaches will be instrumental in elucidating the mechanism of action and developing novel drug candidates.
References
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The Versatility of Cyanopyridines: A Guide to Their Application in Advanced Materials
Introduction: The Unique Chemical Virtuosity of Cyanopyridines
Cyanopyridines, a class of heterocyclic aromatic compounds, have emerged as pivotal building blocks in the rational design of novel functional materials. Their intrinsic chemical features—a synergistic combination of the electron-withdrawing nitrile (-CN) group and the electron-deficient pyridine ring—impart a unique electronic character that materials scientists have adeptly exploited. This guide provides an in-depth exploration of the applications of cyanopyridines, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The strategic positioning of the cyano group on the pyridine ring (2-, 3-, or 4-cyanopyridine) allows for fine-tuning of molecular properties, including electron affinity, dipole moment, and intermolecular interactions, making them highly versatile synthons for a broad spectrum of applications.[1][2][3]
Part 1: Cyanopyridines in the Realm of Organic Electronics
The electron-deficient nature of the cyanopyridine moiety makes it an exceptional component in organic electronic materials, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Application Note 1: Bipolar Host Materials for High-Efficiency Phosphorescent OLEDs
In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the phosphorescent guest emitter. Cyanopyridine-based molecules have been successfully developed as bipolar host materials, capable of transporting both electrons and holes. The incorporation of a cyanopyridine unit as the electron-transporting (n-type) part of the molecule, combined with a hole-transporting (p-type) moiety like carbazole, leads to balanced charge injection and transport. This balance is critical for confining the exciton recombination zone within the emissive layer, thereby maximizing device efficiency.[4][5]
Causality of Experimental Choice: The strong electron-withdrawing ability of the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the host material. This facilitates efficient electron injection from the electron transport layer and enhances the n-type character of the material.[4] Furthermore, the rigid structure of the pyridine ring contributes to a high triplet energy, which is essential to prevent back energy transfer from the high-energy triplet excitons of the phosphorescent dopant.
Key Performance Data of Cyanopyridine-Based Bipolar Hosts:
| Host Material | Turn-On Voltage (V) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) | Reference |
| m-PyCNmCP | 2.01 | 101.4 | 18.4 | [4] |
| 3-PyCNmCP | 2.27 | 119.3 | 24.7 | [4] |
| o-PyCNBCz | - | - | >20% (for sky-blue PhOLED) | [5] |
Application Note 2: Thermally Activated Delayed Fluorescence (TADF) Emitters
Cyanopyridines are instrumental in the design of emitters for third-generation OLEDs that utilize Thermally Activated Delayed Fluorescence (TADF). In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) allows for efficient reverse intersystem crossing (RISC) from non-emissive triplets to emissive singlets. This process enables the harvesting of all electrically generated excitons (both singlets and triplets), leading to theoretical internal quantum efficiencies of 100%.[6][7]
The design principle involves connecting a cyanopyridine acceptor unit to a suitable donor moiety. The spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the LUMO, localized on the cyanopyridine acceptor, results in a small ΔEST.[8]
Experimental Workflow for Characterizing TADF Properties:
Caption: Workflow for the development and characterization of cyanopyridine-based TADF emitters.
Application Note 3: Non-Fullerene Acceptors in Organic Photovoltaics
In the field of organic photovoltaics (OPVs), cyanopyridine derivatives are being explored as non-fullerene acceptors (NFAs). The introduction of strong electron-withdrawing cyanopyridinone groups can enhance the intramolecular charge transfer (ICT) within the molecule, leading to broader absorption spectra that cover a larger portion of the solar spectrum.[9] This is crucial for improving the light-harvesting efficiency of the solar cell. The tunability of the energy levels of cyanopyridine-based acceptors allows for better alignment with the energy levels of donor materials, facilitating efficient exciton dissociation and charge transfer.[10]
Part 2: The Role of Cyanopyridines in Medicinal Chemistry and Drug Development
Cyanopyridines are not only valuable in materials science but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[11] Their structural motif is present in numerous biologically active compounds.
Application Note 4: Scaffolds for Anticancer Agents and Kinase Inhibitors
The cyanopyridine scaffold is a privileged structure in the design of anticancer agents. For instance, 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of various kinases, which are key targets in cancer therapy.[12][13] The nitrile group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of the target protein.
Recently, novel cyanopyridine compounds have been developed as inhibitors of ketohexokinase (KHK), which is implicated in diseases such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes.[14] Furthermore, cyanopyridinone and cyanopyridine derivatives have been synthesized and evaluated as inhibitors of Pim-1 kinase, a promising target for cancer therapy.[15]
Logical Relationship of Drug Discovery Process:
Caption: The role of cyanopyridines in the drug discovery pipeline.
Protocol 1: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives
This protocol describes a microwave-assisted, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates in drug discovery.[12]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
25 mL dry flask
-
Microwave oven with refluxing equipment
-
Ethanol (95%)
Procedure:
-
Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) in a 25 mL dry flask.
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the crude product with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by IR and 1H NMR spectroscopy to confirm its structure. The melting point of the purified product should be sharp and consistent with reported values.
Part 3: Cyanopyridines as Versatile Building Blocks for Functional Materials
Beyond electronics and medicine, cyanopyridines are employed in the development of a diverse range of functional materials, including fluorescent probes and porous organic frameworks.
Application Note 5: Fluorescent Probes for Ion and Molecule Detection
The inherent fluorescence of some cyanopyridine derivatives makes them suitable for use as fluorescent sensors.[16][17] The pyridine nitrogen and the cyano group can act as binding sites for metal ions, leading to changes in the fluorescence properties of the molecule upon coordination.[18] This "turn-off" or "turn-on" fluorescence response can be used for the selective and sensitive detection of various analytes. For example, a near-infrared fluorescent probe based on a cyanopyridine cyanine dye has been developed for the detection of bisulfite in food products and biological samples.[19]
Protocol 2: Synthesis of a Cyanopyridine-Based Fluorescent Probe for Bisulfite Detection
This protocol outlines the conceptual steps for synthesizing a cyanopyridine-based fluorescent probe, as inspired by the literature.[19]
Conceptual Synthetic Pathway:
Caption: Conceptual synthetic pathway for a cyanopyridine-based fluorescent probe.
Detailed steps would involve multi-step organic synthesis, purification by column chromatography, and structural characterization using NMR, mass spectrometry, and other spectroscopic techniques.
Application Note 6: Building Blocks for Porous Materials
The rigid and well-defined geometry of cyanopyridines makes them attractive building blocks for the construction of porous materials such as metal-organic frameworks (MOFs) and porous organic cages (POCs).[20][21] The nitrogen atoms of the pyridine ring and the cyano group can coordinate to metal ions to form extended, porous structures. These materials have potential applications in gas storage, separation, and catalysis. For instance, 2-cyanopyridine has been used as a dehydrating agent in the synthesis of dimethyl carbonate (DMC) from CO2, where it reacts with the co-produced water to drive the reaction forward.[22]
Conclusion: The Bright Future of Cyanopyridine-Based Materials
The unique electronic properties and synthetic versatility of cyanopyridines have established them as indispensable building blocks in the development of a new generation of advanced materials. From enhancing the efficiency of OLEDs and solar cells to providing the molecular scaffolds for life-saving drugs and enabling the creation of novel functional materials, the applications of cyanopyridines are vast and continue to expand. The protocols and insights provided in this guide serve as a foundation for researchers to further explore and exploit the remarkable potential of this class of compounds.
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Synthesis of 2-Pyridone-Based HIV Non-Nucleoside Reverse Transcriptase Inhibitors: A Detailed Guide for Medicinal Chemists
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) featuring the 2-pyridone scaffold. This privileged heterocyclic core has been instrumental in the development of potent antiretroviral agents. This guide eschews a rigid template, instead focusing on the chemical logic and practical execution of several key synthetic strategies that have yielded clinically significant compounds and promising drug candidates.
Introduction: The 2-Pyridone Scaffold in HIV Therapy
Human Immunodeficiency Virus (HIV) remains a formidable global health challenge. The viral enzyme, reverse transcriptase (RT), which converts the viral RNA genome into DNA, is a cornerstone of antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric pocket on HIV-1 RT, inducing conformational changes that inhibit its polymerase activity.[1]
The 2-pyridone ring system has emerged as a highly successful scaffold in the design of NNRTIs. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid structure, allows for high-affinity interactions within the NNRTI binding pocket (NNIBP). This guide will detail the synthesis of several distinct classes of 2-pyridone-based NNRTIs, providing not just the protocols but also the strategic reasoning behind the synthetic choices.
Strategic Synthesis of Key 2-Pyridone NNRTI Scaffolds
The versatility of the 2-pyridone core allows for diverse substitution patterns, leading to multiple generations of NNRTIs with improved potency and resistance profiles. Below are detailed protocols for the synthesis of three major classes of these inhibitors.
Synthesis of 3-Amino-2(1H)-pyridone Derivatives
This class of compounds, exemplified by early clinical candidates, laid the groundwork for much of the subsequent research in the field. The core synthesis involves the construction of a substituted 3-aminopyridin-2(1H)-one, followed by the attachment of a side chain, often a substituted benzoxazole.[2]
The synthetic strategy is designed for modularity. First, a robust method is used to construct the central pyridone ring with the key amino functionality at the 3-position. This amino group then serves as a versatile handle for introducing a variety of side chains via nucleophilic substitution or reductive amination, allowing for extensive Structure-Activity Relationship (SAR) exploration. The use of a protecting group on the pyridone nitrogen is often unnecessary due to the nucleophilicity of the exocyclic amine.
Diagram 1: General Synthetic Workflow for 3-Amino-2(1H)-pyridone NNRTIs
Caption: Workflow for 3-Amino-2(1H)-pyridone NNRTI Synthesis.
This protocol is a representative synthesis based on literature procedures for this class of compounds.[2][3]
Step 1: Synthesis of 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one
-
Reaction Setup: A mixture of the appropriate N-(3-oxoalkenyl)chloroacetamide (derived from a 1,3-diketone and chloroacetamide) and a 5-fold excess of pyridine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyridinium-substituted pyridin-2(1H)-one.
-
Amination: The crude product from the previous step is dissolved in ethanol, and hydrazine hydrate (3 equivalents) is added. The mixture is heated to reflux for 4-6 hours.
-
Purification: After cooling, the reaction mixture is concentrated. The resulting solid is triturated with diethyl ether, filtered, and washed with cold ether to afford the 3-aminopyridin-2(1H)-one core as a solid, which can be further purified by recrystallization or column chromatography.
Step 2: Reductive Amination to Yield the Final NNRTI
-
Reaction Setup: To a solution of the 3-aminopyridin-2(1H)-one core (1 equivalent) and a substituted benzoxazole-2-carboxaldehyde (1.1 equivalents) in methanol, a catalytic amount of acetic acid is added.
-
Imine Formation: The mixture is stirred at room temperature for 2 hours to facilitate the formation of the Schiff base (imine) intermediate.
-
Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of water. The methanol is removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final NNRTI product.
Synthesis of Pyridone Diaryl Ether Derivatives
This newer class of NNRTIs often exhibits high potency against wild-type and resistant HIV-1 strains. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage.[4][5]
The key step, an SNAr reaction, is a reliable method for forming the C-O bond between two aromatic rings, provided one ring is sufficiently electron-deficient (activated) and the other contains the nucleophilic phenoxide. The order of reaction steps is crucial: building the substituted pyridone and the substituted phenol separately before the key coupling reaction allows for a convergent synthesis, maximizing efficiency and allowing for late-stage diversification.
Diagram 2: General Synthetic Workflow for Pyridone Diaryl Ether NNRTIs
Caption: Workflow for Pyridone Diaryl Ether NNRTI Synthesis.
This protocol is adapted from the supporting information of Kennedy-Smith et al.[4]
Step 1: Synthesis of the Diaryl Ether Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the activated chloronitropyridone starting material (1 equivalent) in an appropriate solvent like Tetrahydrofuran (THF).
-
Addition of Reagents: Add the substituted phenol (e.g., 3-chloro-5-cyanophenol, 1.0 equiv) and potassium carbonate (1.75 equiv).
-
Reaction: Heat the mixture to 60 °C and stir for approximately 20 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude diaryl ether is often carried to the next step without further purification.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: To a solution of the diaryl ether from Step 1 (1 equiv) in a mixture of ethanol, ethyl acetate, and water, add ammonium chloride (3.5 equiv).
-
Addition of Reducing Agent: With vigorous stirring at 50 °C, add electrolytic iron powder (3.5 equiv).
-
Reaction: Increase the temperature to 100 °C and stir for 3 hours.
-
Work-up and Isolation: Filter the hot reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate in vacuo to yield the crude amino diaryl ether, which is typically of sufficient purity for subsequent steps.
Step 3: Further Functionalization (if required)
The resulting amine can be further modified, for example, via acylation, alkylation, or conversion to other functional groups to complete the synthesis of the target NNRTI.
Synthesis of Amine-Type Cyclopentanepyridinone Derivatives
This series of compounds explores the introduction of various amine side chains at the C-4 position of a fused pyridinone ring system, which can enhance interactions with conserved residues in the NNIBP.[6]
This synthetic route builds the core heterocyclic system first and then introduces the key amine functionality at a late stage. The chlorination of the 4-hydroxy-pyridone provides a reactive electrophilic site. This allows for the screening of a wide array of primary and secondary amines, enabling a systematic exploration of how the size, length, and nature of the C-4 substituent impact antiviral activity.
Diagram 3: General Synthetic Workflow for C-4 Amine-Type NNRTIs
Caption: Workflow for C-4 Amine-Type Pyridinone NNRTI Synthesis.
This protocol is a representative synthesis from the work of Cepeda-Céspedes et al.[6]
Step 1: Synthesis of the 4-Hydroxy-pyridone Core (Compound 3 in the source)
-
Reaction Setup: In a two-necked flask under a nitrogen atmosphere, slowly dissolve metallic sodium (2 equiv) in absolute ethanol.
-
Claisen Condensation: Heat the sodium ethoxide solution to reflux and add diethyl malonate (2 equiv) dropwise. Following this, add a solution of ethyl 2-aminocyclopent-1-enecarboxylate (1 equiv) in ethanol dropwise.
-
Reaction and Work-up: Maintain reflux for 8 hours. After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the 4-hydroxy-pyridone core.
Step 2: Chlorination of the 4-Hydroxy Group (Compound 4 in the source)
-
Reaction Setup: In a two-necked flask, dissolve the 4-hydroxy-pyridone core (1 equiv) and benzyltriethylammonium chloride (2 equiv) in acetonitrile with stirring.
-
Chlorination: Warm the mixture to 40 °C and add phosphoryl chloride (3 equiv) dropwise over 45 minutes.
-
Reaction and Work-up: Stir the mixture at room temperature for 7 days. Cool the resulting brown solution and pour it onto crushed ice. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 4-chloro intermediate.
Step 3: Nucleophilic Substitution with an Amine (Compound 6 in the source)
-
Reaction Setup: Dissolve the 4-chloro intermediate (1 equiv) in absolute ethanol in a round-bottom flask.
-
Amine Addition: Add the desired primary amine (e.g., propylamine, 1.2 equiv).
-
Reaction: Heat the mixture to reflux for 48 hours.
-
Purification: Cool the reaction mixture and remove the solvent in vacuo. Purify the resulting residue by silica gel column chromatography (e.g., hexanes/ethyl acetate) to afford the final C-4 amine-substituted NNRTI.
Structure-Activity Relationship (SAR) and Biological Data
The synthetic strategies outlined above have enabled extensive SAR studies, leading to highly potent compounds. Key SAR insights include the importance of specific substituents on the pyridone ring and the nature of the side chains that project into the hydrophobic pocket of the HIV-1 RT.
Diagram 4: Key SAR Insights for 2-Pyridone NNRTIs
Caption: Key Structure-Activity Relationship insights for 2-Pyridone NNRTIs.
Table 1: Biological Activity of Representative 2-Pyridone NNRTIs
| Compound Class | Representative Compound | Anti-HIV-1 Activity (WT) | RT Inhibition | Cytotoxicity | Selectivity Index (SI) | Reference |
| 3-Amino-2(1H)-pyridone | L-697,661 | CIC95 = 25-50 nM | IC50 = 19 nM | >100 µM | >2000 | [2] |
| Pyridone Diaryl Ether | Compound 2b (from source) | EC50 = 3 nM | IC50 = 13 nM | CC50 > 10 µM | >3333 | [5] |
| C-4 Amine Cyclopentapyridinone | Compound 9 (from source) | EC50 = 540 nM | IC50 = 33.89 µM | CC50 > 100 µM | >185 | [6] |
| 4-Cycloalkyloxy-pyridone | Compound 26-trans (from source) | EC50 = 4 nM | Not Reported | CC50 = 300 µM | 75000 | [7] |
-
EC50: 50% effective concentration for inhibiting viral replication.
-
IC50: 50% inhibitory concentration against the isolated enzyme.
-
CC50: 50% cytotoxic concentration.
-
SI: Selectivity Index (CC50/EC50).
-
CIC95: 95% cell culture inhibitory concentration.
Conclusion
The 2-pyridone scaffold remains a fertile ground for the discovery of novel HIV-1 NNRTIs. The synthetic routes presented here—from the foundational 3-amino derivatives to more complex diaryl ether and C-4 substituted analogues—demonstrate the chemical tractability and versatility of this core structure. By understanding the causality behind the chosen synthetic steps and leveraging these detailed protocols, medicinal chemists can continue to design and synthesize new generations of NNRTIs with improved potency, broader resistance profiles, and better pharmacological properties, contributing to the ongoing fight against HIV/AIDS.
References
- Kennedy-Smith, J. J., Arora, N., Billedeau, J. R., et al. (2010). Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. MedChemComm, 1(5), 353-357. [Link]
- Dyachenko, V. D., & Konyushkin, L. D. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones. Russian Journal of General Chemistry, 88(10), 2235–2241. [Link]
- Dyachenko, V. D., & Konyushkin, L. D. (2018). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4][5]Oxazin-2(3H)-Ones.
- Kennedy-Smith, J. J., et al. (2010). Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. MedChemComm. [Link]
- Saari, W. S., Hoffman, J. M., Wai, J. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-3802. [Link]
- Kennedy-Smith, J. J., et al. (2010). Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.
- Kennedy-Smith, J. J., et al. (2010). PYRIDONE DIARYL ETHER NON-NUCLEOSIDE INHIBITORS OF HIV-1 REVERSE TRANSCRIPTASE.
- Cepeda-Céspedes, A. J., et al. (2023). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 8(5), 4947-4963. [Link]
- Fearon, D., Westwood, I. M., van Montfort, R., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.
- Wang, Z., Le, N. V., et al. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry, 56(9), 3593-3608. [Link]
- Chen, C. H., et al. (2019). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 24(19), 3546. [Link]
- Bautista-Jaquez, L. A., et al. (2024). Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs.
- IAPUSA. (n.d.). How NNRTIs Work.
Sources
- 1. gctlc.org [gctlc.org]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyisonicotinonitrile in the development of antifungal agents
Application Notes & Protocols: Investigating 2-Hydroxyisonicotinonitrile as a Scaffold for Novel Antifungal Agents
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery.[1] Pyridine-based structures are prevalent in medicinal chemistry and have shown promise in the development of new anti-infective agents.[1][2] This guide focuses on this compound, a simple yet versatile pyridine derivative, as a foundational scaffold for the development of next-generation antifungal agents. We provide a comprehensive framework for researchers, detailing the scientific rationale, synthetic strategies, and detailed protocols for in vitro and mechanistic evaluation. The methodologies are grounded in established standards to ensure reproducibility and scientific rigor, guiding the user from initial hit-to-lead optimization to preliminary mechanism of action studies.
Rationale: The Potential of the Pyridine Scaffold
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The current antifungal armamentarium is limited to a few drug classes, and their efficacy is threatened by emerging resistance.[3] Nicotinamide (a pyridine derivative) and its analogues have demonstrated a notable role in the development of new antifungals, suggesting that the pyridine ring is a privileged structure for this therapeutic area.[1][2]
Derivatives of nicotinamide have shown potent activity against various fungal pathogens, including fluconazole-resistant strains of Candida albicans.[1] The proposed mechanism for many pyridine-based antifungals involves the inhibition of critical fungal enzymes. A primary target is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6] The nitrogen atom in the pyridine ring can coordinate with the heme iron in the active site of CYP51, disrupting its catalytic activity and leading to fungal cell death.[7] this compound presents an attractive starting point for scaffold-based drug design due to its multiple functional groups (hydroxyl, nitrile, and the pyridine ring nitrogen) that are amenable to chemical modification for structure-activity relationship (SAR) studies.
Hypothesized Mechanism of Action
We hypothesize that derivatives of this compound could act as CYP51 inhibitors. This inhibition would disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane.
Caption: Hypothesized mechanism of action for this compound derivatives.
Synthesis and Library Development
To explore the antifungal potential of this scaffold, a library of analogues should be synthesized to enable a thorough SAR study. The this compound core offers several points for modification.
-
Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce a variety of substituents, altering the compound's lipophilicity and steric profile.
-
Modification of the Nitrile Group: The nitrile can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing new points for further derivatization.
-
Substitution on the Pyridine Ring: While more complex, electrophilic aromatic substitution could be explored to add substituents to the pyridine ring itself.
Caption: General workflow for synthesis and library development.
Protocols: In Vitro Antifungal Evaluation
The foundational step in characterizing new compounds is to determine their activity against a panel of clinically relevant fungal pathogens. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for this evaluation.[3][8]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[9] This protocol is adapted from CLSI documents M27 for yeasts and M38 for molds.[3][8]
Materials:
-
Test compounds (dissolved in DMSO, stock concentration of 10 mg/mL)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019)
-
Sterile 0.85% saline
-
Spectrophotometer and 0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Perform a serial two-fold dilution of the test compounds in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. The final DMSO concentration must not exceed 1%, as it can inhibit fungal growth.
-
Inoculum Preparation (Yeasts):
-
Subculture the yeast strains on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[10]
-
Dilute this adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[10]
-
-
Inoculum Preparation (Molds):
-
Culture molds on Potato Dextrose Agar until sporulation is achieved.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (medium + inoculum, no drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a complete (or significant, e.g., >50% for azoles) inhibition of visible growth compared to the drug-free growth control.[8]
Protocol: Minimum Fungicidal Concentration (MFC) Determination
This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. It is performed as a continuation of the MIC test.[10]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition.
-
Spot-inoculate the aliquots onto an appropriate drug-free agar medium (e.g., Sabouraud Dextrose Agar).[10]
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a >99.9% reduction in CFU) on the subculture plate.
Data Presentation
Quantitative data from susceptibility testing should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Example Data Presentation for Antifungal Susceptibility Testing
| Compound ID | Modification | C. albicans ATCC 90028 MIC (µg/mL) | C. albicans ATCC 90028 MFC (µg/mL) | A. fumigatus ATCC 204305 MIC (µg/mL) |
| Parent | This compound | >64 | >64 | >64 |
| Cpd-01 | R1 = -CH₃ | 16 | 32 | 32 |
| Cpd-02 | R1 = -CH₂CH₃ | 8 | 16 | 16 |
| Cpd-03 | R1 = -C(O)CH₃ | 32 | >64 | >64 |
| Fluconazole | Reference Drug | 1 | 64 | N/A |
| Amphotericin B | Reference Drug | 0.5 | 1 | 0.5 |
Protocols: Preliminary Mechanism of Action (MoA) Studies
Once active compounds are identified, preliminary studies can help elucidate their mechanism of action. Based on our hypothesis, an ergosterol binding assay is a logical first step.
Protocol: Ergosterol Interaction Assay
This assay determines if the test compound's antifungal activity is antagonized by the presence of exogenous ergosterol. If the compound binds to ergosterol in the fungal membrane, the addition of free ergosterol to the medium will sequester the compound, leading to a significant increase in its MIC value.[11]
Materials:
-
All materials from the MIC protocol
-
Ergosterol (Sigma-Aldrich)
-
Tween 80
Procedure:
-
Prepare two sets of 96-well plates with serial dilutions of the test compound as described in the MIC protocol.
-
In the first set of plates, use standard RPMI-1640 medium.
-
In the second set of plates, use RPMI-1640 medium supplemented with a final concentration of 400 µg/mL of ergosterol.
-
Perform the MIC assay as described previously for a susceptible fungal strain (e.g., C. albicans). Use Amphotericin B as a positive control, as its mechanism involves binding to ergosterol.
-
Interpretation: A four- to eight-fold or greater increase in the MIC value in the presence of ergosterol strongly suggests that the compound interacts directly with ergosterol.[11] A lack of change suggests a different mechanism, such as inhibition of an enzyme like CYP51.
Framework for In Vivo Evaluation
Promising candidates with potent in vitro activity and a favorable preliminary MoA profile must be evaluated in vivo. Animal models are essential for assessing the efficacy of antifungal drug combinations and single agents.[12] A standard mouse model of systemic infection is commonly used for this purpose.[13]
Conceptual Framework:
-
Lead Candidate Selection: Choose compounds with low MIC values, fungicidal activity, and a clear in vitro MoA.
-
Toxicity Assessment: Perform preliminary toxicity studies (e.g., cytotoxicity against mammalian cell lines) to establish a safe dose range.
-
Infection Model: Establish a systemic infection in mice (e.g., via intravenous injection of Candida albicans).[13]
-
Treatment Groups:
-
Vehicle Control (infected, untreated)
-
Test Compound Group(s) (infected, treated with various doses)
-
Positive Control Group (infected, treated with a standard drug like fluconazole)
-
-
Efficacy Endpoints: The primary endpoints are typically animal survival rate and the reduction of fungal burden in target organs (e.g., kidneys), which can be quantified by plating organ homogenates.[12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
developing antiprotozoal agents from 2-pyridinone derivatives
Application Notes & Protocols
Topic: High-Throughput Screening and Development of 2-Pyridinone Derivatives as Novel Antiprotozoal Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and parasitology.
Abstract: Protozoal infections, such as leishmaniasis, Chagas disease, and human African trypanosomiasis, continue to pose a significant global health burden. The existing therapeutic arsenal is limited by issues of toxicity, emerging resistance, and high costs, necessitating the urgent discovery of new chemical entities. The 2-pyridinone scaffold has emerged as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including antimicrobial and antiprotozoal effects.[1][2][3] This is attributed to its unique physicochemical properties, such as its ability to act as both a hydrogen bond donor and acceptor, mimicking peptide backbones and enabling effective binding to various biological targets.[3][4][5] These application notes provide a comprehensive, field-proven guide for the synthesis, high-throughput screening, and preclinical evaluation of 2-pyridinone derivatives as potential antiprotozoal drug candidates.
Section 1: The 2-Pyridinone Scaffold: A Privileged Core for Antiprotozoal Drug Discovery
The 2-pyridinone ring is a six-membered N-heterocycle that has garnered immense interest in drug discovery.[6][7] Its utility stems from a combination of factors:
-
Synthetic Tractability: The scaffold is readily accessible through various synthetic routes, particularly multicomponent reactions (MCRs), which allow for the rapid generation of diverse chemical libraries from simple precursors.[4][8] This is crucial for exploring the chemical space and establishing robust Structure-Activity Relationships (SAR).
-
Bioisosteric Potential: The 2-pyridinone motif can serve as a bioisostere for amides, phenols, and other heterocycles, allowing it to mimic interactions of endogenous ligands with protein targets while often improving drug-like properties like metabolic stability and solubility.[3][4]
-
Target Engagement: The core structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement is ideal for forming key interactions within the active sites of enzymes, such as parasitic proteases or kinases, which are critical for parasite survival.[5][9]
The 2-pyridinone core exists in a tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridone (lactam) form typically predominates in both solid and solution phases.[4] This inherent chemical feature can influence its interaction with biological targets and is a key consideration in rational drug design.
Section 2: Synthesis of 2-Pyridinone Candidate Libraries
A cornerstone of a successful screening campaign is the ability to rapidly synthesize a library of structurally diverse compounds. Multicomponent reactions (MCRs) are exceptionally well-suited for this purpose. The Hantzsch-type reaction or similar one-pot procedures involving an aldehyde, an active methylene compound (like ethyl acetoacetate), and a cyanoacetamide derivative are highly effective for producing functionalized 2-pyridinone cores.[10]
Protocol 2.1: One-Pot, Four-Component Synthesis of 5-Cyano-2-Pyridone Derivatives
This protocol describes a robust method for generating a library of 2-pyridinone derivatives suitable for an initial screening campaign. The rationale for choosing this MCR is its high atom economy, operational simplicity, and the ability to introduce diversity at multiple positions by simply varying the starting materials.
Materials:
-
Aromatic aldehydes (various substitutions)
-
Ethyl acetoacetate
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Glacial acetic acid (optional catalyst)
-
Standard laboratory glassware for reflux reactions
Procedure:
-
In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and malononitrile (10 mmol) in 30 mL of absolute ethanol.
-
Add ammonium acetate (20 mmol) to the mixture. The use of ammonium acetate provides the nitrogen atom for the pyridinone ring.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
If a precipitate has formed, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum. The resulting 2-pyridinone derivative is typically of sufficient purity for primary screening. Further purification by recrystallization or column chromatography can be performed if necessary.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its structure and purity.
Section 3: The Antiprotozoal Drug Discovery Cascade
A systematic, multi-stage screening process is essential to identify potent and selective antiprotozoal agents while minimizing the risk of advancing cytotoxic compounds. This cascade approach efficiently filters large compound libraries to yield a small number of high-quality hits.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyisonicotinonitrile
Welcome to the technical support guide for the synthesis of 2-Hydroxyisonicotinonitrile (also known as 2-cyano-4-hydroxypyridine). This molecule is a valuable building block in medicinal chemistry and materials science. Achieving a high yield of this compound, however, can be challenging due to competing side reactions and purification difficulties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis workflow.
Q1: My reaction yield is consistently low or fails completely. What are the most common causes?
Low yield is the most frequent challenge. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the activation of the pyridine ring. Let's break down the critical factors for a common synthetic route: the cyanation of a 4-hydroxypyridine-N-oxide precursor.
A1: Key Factors Impacting Yield:
-
Purity of Starting Materials: The synthesis is highly sensitive to the quality of the starting 4-hydroxypyridine and the oxidizing agent (e.g., m-CPBA or H₂O₂). Impurities in the starting material can interfere with the initial N-oxidation step, which is critical for activating the C2 position for nucleophilic attack.
-
Expert Insight: Before starting, ensure your 4-hydroxypyridine is pure. If its purity is questionable, recrystallization is recommended.
-
-
Efficiency of N-Oxidation: The N-oxide intermediate must be formed efficiently before the cyanation step. Incomplete N-oxidation means unreacted starting material will not participate in the subsequent cyanation, directly lowering the maximum possible yield. A Chinese patent suggests a one-pot method where 2-chloropyridine is oxidized with hydrogen peroxide and then hydrolyzed under alkaline conditions to yield the N-oxide.[1]
-
Validation Protocol: Monitor the N-oxidation step by Thin Layer Chromatography (TLC). The N-oxide product will have a significantly different Rf value than the starting pyridine due to its increased polarity. Proceed to the cyanation step only after the starting material spot has disappeared.
-
-
Cyanating Agent and Activation: The choice and handling of the cyanating agent are paramount. Trimethylsilyl cyanide (TMSCN) is commonly used with an activating agent like dimethylcarbamoyl chloride (DMCC) or benzoyl chloride.
-
Causality: The activating agent acylates the N-oxide oxygen, transforming it into an excellent leaving group and making the C2 position highly electrophilic for the cyanide nucleophile to attack. This is a key principle of the Reissert-Henze reaction.
-
Moisture Control: TMSCN and the activating agents are highly sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will decompose the reagents and quench the reaction.
-
-
Temperature Control: The reaction can be exothermic, especially during the addition of the activating agent.
-
Protocol: Maintain a low temperature (typically 0 °C) during the addition of reagents to prevent uncontrolled side reactions.[2] After the addition is complete, the reaction is often allowed to slowly warm to room temperature.
-
Q2: I am observing significant impurity formation. How can I identify and minimize these side products?
A2: Impurity generation is often linked to reaction conditions and the inherent reactivity of the pyridine ring. The most common byproduct is the simple 4-hydroxypyridine, resulting from the loss of the cyano group or incomplete reaction.
Troubleshooting Impurities
| Problem | Potential Cause(s) | Recommended Action(s) |
| Presence of 4-hydroxypyridine | 1. Incomplete cyanation. 2. Hydrolysis of the nitrile group during workup or purification. 3. Inefficient N-oxidation. | 1. Ensure complete N-oxide formation before adding the cyanating agent. 2. Use anhydrous conditions meticulously. 3. During workup, avoid strongly acidic or basic conditions for extended periods. |
| Formation of Isomers (e.g., 3-cyano-4-hydroxypyridine) | 1. High reaction temperatures. 2. Use of overly aggressive activating agents. | 1. Maintain strict temperature control (0 °C during addition). 2. Benzoyl chloride is a reliable activating agent; ensure its slow, dropwise addition. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature too high. 2. Presence of oxygen with cyanide reagents. 3. Polymerization side reactions. | 1. Improve cooling and slow down the rate of addition. 2. Ensure the reaction is under a robust inert atmosphere.[2] |
Workflow for Minimizing Impurities
Caption: Workflow with critical checkpoints for impurity control.
Q3: I'm struggling with the purification of the final product. What are the best practices?
A3: The amphoteric nature of this compound (acidic phenol-like hydroxyl group and basic pyridine nitrogen) can make purification challenging.
-
Initial Workup: After quenching the reaction, a simple extraction may not be sufficient. It is often beneficial to precipitate the crude product by adjusting the pH of the aqueous solution. The product is least soluble at its isoelectric point. Experiment with careful pH adjustment to find the point of maximum precipitation.
-
Recrystallization: This is the most effective method for purifying the final product. The key is selecting an appropriate solvent system.
-
Expert Insight: Due to the product's polarity, solvents like ethanol, methanol, or mixtures of water with these alcohols are often successful. You may need to experiment with solvent pairs (e.g., ethanol/water, methanol/diethyl ether) to achieve good crystal formation. The process described for purifying malononitrile involves cooling a solution in isopropyl alcohol to induce crystallization, a technique that can be adapted here.[3]
-
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography can be used.
-
Recommended Mobile Phase: A polar solvent system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5) and gradually increase the polarity. Adding a small amount of acetic acid (~0.5%) to the mobile phase can help reduce tailing on the column by protonating the pyridine nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are several established routes, each with its advantages and disadvantages.
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Typical Yield | Pros & Cons |
| Reissert-Henze Reaction | 4-Hydroxypyridine | 1. N-Oxidizing Agent 2. TMSCN 3. Activating Agent | 50-75% | Pros: Reliable, well-documented. Cons: Requires moisture-sensitive reagents, multi-step. |
| Nucleophilic Substitution | 2-Chloro-4-hydroxypyridine | NaCN or KCN | 60-80% | Pros: Potentially higher yield, fewer steps. Cons: Starting material may not be readily available. Requires careful handling of alkali metal cyanides.[4] |
| Multicomponent Reaction | Alkoxyallenes, nitriles, carboxylic acids | n-BuLi, TMSOTf | Good to Moderate | Pros: Builds the ring structure directly, allows for diverse substitutions.[5] Cons: Can be complex to optimize, may require specialized starting materials. |
Q2: Can you provide a simplified mechanism for the Reissert-Henze reaction in this context?
A2: Certainly. The reaction proceeds in three main stages: activation of the pyridine ring, nucleophilic attack by cyanide, and rearomatization.
Caption: Simplified mechanism of the Reissert-Henze reaction.
-
Activation: The N-oxide oxygen attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Nucleophilic Attack: This creates a highly activated intermediate. The cyanide ion (CN⁻) then attacks the electron-deficient C2 position of the pyridine ring.
-
Rearomatization: The resulting dihydropyridine intermediate collapses, eliminating benzoic acid and restoring the aromaticity of the ring to yield the final product.
Q3: What analytical techniques are essential for this synthesis?
A3: A combination of techniques is crucial for both reaction monitoring and final product validation.
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a polar mobile phase (e.g., 9:1 DCM:Methanol). Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The proton NMR will show characteristic shifts for the protons on the pyridine ring, and the carbon NMR will confirm the presence of the nitrile carbon (~115-120 ppm) and the C-OH carbon (~160 ppm).
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a strong, sharp peak for the nitrile (C≡N) stretch around 2230-2210 cm⁻¹ and a broad peak for the hydroxyl (O-H) stretch around 3400-3200 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₆H₄N₂O, MW: 120.11 g/mol ).[6]
Q4: What are the critical safety precautions when working with cyanide reagents?
A4: Working with any cyanide source (e.g., TMSCN, NaCN, KCN) requires strict adherence to safety protocols.
-
Engineering Controls: Always handle cyanide reagents in a certified chemical fume hood to prevent inhalation of toxic vapors (especially HCN, which can be formed in the presence of acid).
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves (check for compatibility; double-gloving is recommended).
-
Emergency Preparedness: An emergency cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily available, and all personnel in the lab must be trained on its location and use.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) under basic conditions to oxidize the cyanide to the much less toxic cyanate.
References
- Organic Syntheses Procedure. 2-cyano-6-methylpyridine.
- Organic Syntheses Procedure. 2-chloronicotinonitrile.
- Oakwood Chemical. This compound.
- Google Patents. Process for preparing 4-hydroxypyridines. EP2585436B1.
- Google Patents. Process for the production of 2-hydroxypyridine. US4942239A.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem., 81, 1869–1877 (2007).
- Google Patents. Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1.
- Google Patents. Preparation of 2-hydroxytetrahydrofuran. EP0038609A1.
- ResearchGate. On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ZASTITA MATERIJALA 60 (2019) broj 3 229.
- Google Patents. Method for preparing 2-chloro-4-isopropylpyridine. CN112321494B.
- Google Patents. 2-hydroxy-pyridine-n-oxide and process for preparing same. US2540218A.
- ResearchGate. Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone.
- Google Patents. Preparation method of 2-hydroxypyridine-N-oxide. CN102001995A.
- Google Patents. Method for purifying 2-hydroxyisobutyric acid-containing methacrylic acid stream. JP2007291137A.
- ACS Publications. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters.
- European Patent Office. Process for the preparation of 2-chloro-3-hydroxy pyridine. EP 0939079 B1.
- Organic Syntheses Procedure. AMINOMALONONITRILE p-TOLUENESULFONATE.
- ResearchGate. Preparation of 4-alkoxy-1-hydroxypyridine-2-thiones.
- Google Patents. Method for the purification of malononitrile. US2809986A.
- National Institutes of Health. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein J Org Chem. 2011; 7: 945–954.
- Google Patents. Preparation method of 2-chloronicotinic acid. CN111153853B.
Sources
- 1. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
Technical Support Center: Purification of 2-Hydroxyisonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 2-Hydroxyisonicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As a molecule possessing both a weakly acidic hydroxyl group and a basic pyridine nitrogen, its purification can be nuanced. This guide provides in-depth, field-proven insights and troubleshooting advice in a practical question-and-answer format.
PART 1: Initial Assessment & Common Impurities
Before selecting a purification strategy, a preliminary assessment of the crude material is crucial. Understanding the nature and quantity of impurities will dictate the most effective method.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities are highly dependent on the synthetic route. However, they generally fall into several categories[]:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions. A common by-product can be isonicotinic acid derivatives, formed if the nitrile group undergoes hydrolysis.
-
Degradation Products: this compound can be sensitive to harsh pH and high temperatures, potentially leading to decomposition[2][3].
-
Residual Solvents & Reagents: Solvents or catalysts carried over from the reaction workup[].
Q2: How can I quickly assess the purity of my crude sample?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method.
-
Technique: Spot a dilute solution of your crude material on a silica gel TLC plate and elute with an appropriate solvent system (e.g., start with 7:3 Ethyl Acetate/Hexane and adjust polarity as needed).
-
Interpretation: A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities. The relative position of the spots gives a clue to their polarity. Your target compound, being quite polar, should have a moderate Rf value.
PART 2: Recrystallization: The Workhorse Technique
Recrystallization is often the first choice for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures[4][5].
Troubleshooting Recrystallization
Q3: I'm having trouble finding a suitable recrystallization solvent. What's the strategy?
A3: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point[6]. For this compound, which is a polar molecule, consider polar solvents.
Solvent Selection Strategy:
-
Place a small amount of your crude solid (10-20 mg) in several test tubes.
-
Add a small amount (0.5 mL) of a different test solvent to each tube at room temperature. Good candidates are water, ethanol, isopropanol, or acetonitrile.
-
If the compound dissolves at room temperature, the solvent is unsuitable (it's too good a solvent).
-
If it doesn't dissolve, heat the mixture to boiling. If it dissolves completely, you may have found a good solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Water | 100 | High | Low | Excellent choice for polar compounds; ensures removal of non-polar impurities.[7] |
| Ethanol (EtOH) | 78 | Very High | Moderate | May require a co-solvent (anti-solvent) like water or hexane. One of the most general solvents.[7] |
| Isopropanol | 82 | High | Low | A common alternative to ethanol. |
| Acetonitrile | 82 | High | Low | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 77 | Moderate | Low | Often used in a solvent/anti-solvent system with hexanes. |
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. This is common with lower-purity samples.
-
Cause 1: Solution cooled too quickly. Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first[4].
-
Cause 2: Insufficient solvent. The concentration of the solute is too high.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. If it persists, try a lower-boiling point solvent.
Q5: My solution is cool, but no crystals have formed. What should I do?
A5: Crystal formation (nucleation) sometimes needs encouragement.
-
Scratch: Gently scratch the inside of the flask with a glass stirring rod just below the solvent line. This creates microscopic imperfections in the glass that can serve as nucleation sites[6].
-
Seed Crystal: Add a tiny crystal of pure this compound (if you have any) to the solution. This provides a template for crystal growth[6].
-
Cool Further: Ensure the solution has spent adequate time in an ice bath (15-20 minutes) after cooling to room temperature[4].
-
Reduce Solvent: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and try cooling again[8].
Experimental Protocol: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a boiling stick or magnetic stir bar to prevent bumping[8].
-
Add the minimum amount of your chosen hot recrystallization solvent dropwise until the solid just dissolves[6]. Keep the solvent hot on a separate hot plate[8].
-
If the solution is colored and you suspect colored impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely before assessing yield and purity.
Recrystallization Workflow Diagram
Caption: Workflow for a standard single-solvent recrystallization.
PART 3: Acid-Base Extraction: Exploiting Chemical Properties
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate compounds based on their acidic or basic properties[9][10]. This compound is amphoteric: the pyridine nitrogen is basic and can be protonated by an acid, while the hydroxyl group is weakly acidic (phenolic) and can be deprotonated by a strong base. This allows for its separation from neutral, acidic, or basic impurities.
Troubleshooting Acid-Base Extraction
Q6: I've mixed my organic solution with an aqueous base. Which layer is which?
A6: Layer position is determined by density. Most common organic solvents used for extraction (diethyl ether, ethyl acetate) are less dense than water and will be the top layer[11]. Dichloromethane and chloroform are denser than water and will be the bottom layer. Always confirm by adding a drop of water; if it joins the bottom layer, the bottom layer is aqueous.
Q7: I've extracted my compound into an aqueous basic solution, but when I re-acidify to precipitate it, nothing happens or it looks oily.
A7: This is a common issue.
-
Cause 1: Insufficient Acidification. The pH may not be low enough to fully protonate the phenoxide and precipitate the neutral compound. Check the pH with litmus or pH paper to ensure it is acidic (pH ~5-6 should be sufficient).
-
Cause 2: Compound is too soluble in water. this compound has some water solubility. If no solid forms, you may need to perform a "back-extraction" by adding an organic solvent (like ethyl acetate) to the acidified aqueous solution and extracting your product back into the organic phase[12][13].
-
Cause 3: Insufficient Concentration. If the concentration is very low, it may remain in solution. Back-extraction is the best solution here as well.
Q8: I have a stubborn emulsion forming at the interface between the organic and aqueous layers. How can I break it?
A8: Emulsions are colloidal suspensions that are slow to separate.
-
Wait: Give it time. Sometimes they break on their own.
-
Swirl Gently: Vigorously shaking is a common cause. Mix layers by gentle inversion instead.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, making the organic component less soluble and helping to break the emulsion[11].
-
Filter: Filter the entire mixture through a pad of Celite or glass wool.
Experimental Protocol: Purification via Base Extraction
This protocol assumes you have neutral or acidic impurities you wish to remove.
-
Dissolve the crude this compound in an organic solvent like ethyl acetate (EtOAc) in a separatory funnel.
-
Add an equal volume of a strong base solution, such as 1 M Sodium Hydroxide (NaOH), to the funnel. Note: A weak base like sodium bicarbonate is likely insufficient to deprotonate the weakly acidic hydroxyl group.
-
Stopper the funnel, invert, and vent. Gently mix the layers for 1-2 minutes.
-
Allow the layers to separate. The deprotonated sodium salt of your compound will move to the aqueous layer. The neutral impurities will remain in the organic (EtOAc) layer.
-
Drain the lower (aqueous) layer into a clean Erlenmeyer flask.
-
To recover your product, cool the aqueous layer in an ice bath and slowly add 1 M Hydrochloric Acid (HCl) while stirring until the solution is acidic (test with pH paper). Your purified compound should precipitate out.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Acid-Base Separation Workflow
Caption: Separation of this compound from impurities.
PART 4: Stability & Final Confirmation
Q9: Could my purification procedure be causing the compound to degrade?
A9: Yes. While stable under many conditions, heterocyclic compounds with hydroxyl and nitrile groups can be sensitive. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis of the nitrile group to a carboxylic acid or other degradation pathways[2][3]. It is always advisable to perform acid-base extractions at room temperature or below and to avoid unnecessarily long reaction times.
Q10: I have my final, purified solid. How do I confirm its purity?
A10: A combination of techniques is best for confirming purity, as required by regulatory bodies like the ICH[14][15].
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare your experimental value to the literature value. Impurities tend to depress and broaden the melting point range.
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for purity assessment[16][17]. A pure sample should show a single major peak. Co-spotting your purified material with the crude starting material on a TLC plate should show the disappearance or significant reduction of impurity spots.
-
Spectroscopy (NMR/MS): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
By methodically applying these techniques and troubleshooting principles, researchers can confidently and efficiently obtain high-purity this compound for their downstream applications.
References
- Vertex AI Search Result[11], Acid-Base Extraction.
- Vertex AI Search Result[4], Recrystalliz
- Vertex AI Search Result[12], 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Vertex AI Search Result[5], Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Vertex AI Search Result[9], 7.7: Acid-Base Extraction - Chemistry LibreTexts.
- Vertex AI Search Result[10], Acid-Base Extraction - Chemistry LibreTexts.
- Vertex AI Search Result[8], Organic Chemistry Lab: Recrystalliz
- Vertex AI Search Result[6], Recrystalliz
- Vertex AI Search Result[13], Acid-Base Extraction Tutorial - YouTube.
- Vertex AI Search Result[7], Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Vertex AI Search Result[16], Impurities Applic
- Vertex AI Search Result[14], ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH.
- Vertex AI Search Result[1], Custom Impurities Synthesis Services - BOC Sciences.
- Vertex AI Search Result[15], Investigation into the Formation of Impurities during the Optimization of Brig
- Vertex AI Search Result[2], Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC.
- Vertex AI Search Result[17], THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZ
- Vertex AI Search Result[3], Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - NIH.
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- 2. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
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- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying common side products in 2-Hydroxyisonicotinonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyisonicotinonitrile. Our goal is to equip you with the knowledge to identify and mitigate common side products, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products observed in reactions involving this compound?
The most prevalent side products arise from the reactivity of the nitrile and hydroxyl functional groups, as well as the pyridine ring itself. These can be broadly categorized as:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-hydroxyisonicotinamide and subsequently 2-hydroxyisonicotinic acid.[1][2][3]
-
Decomposition Products: At elevated temperatures, decarboxylation of the 2-hydroxyisonicotinic acid can occur, particularly if the reaction environment is acidic.[4]
-
Products from Ring Reactions: While the pyridine ring is relatively stable, harsh reaction conditions can lead to undesired modifications.
FAQ 2: How can I minimize the formation of hydrolysis-related side products?
Minimizing hydrolysis requires careful control of reaction conditions:
-
pH Control: If the desired reaction does not involve nitrile hydrolysis, maintain a neutral pH. The use of buffers can be critical.
-
Temperature Management: Avoid excessive temperatures, as this can accelerate hydrolysis.[1]
-
Anhydrous Conditions: For reactions where water is not a reactant, using anhydrous solvents and reagents is crucial to prevent unintended hydrolysis of the nitrile group.
FAQ 3: What analytical techniques are best suited for identifying these side products?
A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification of side products:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from structurally similar side products.
-
Mass Spectrometry (MS): Provides molecular weight information, aiding in the identification of unknown compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information to confirm the identity of both the desired product and any impurities.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance for resolution.
Issue 1: My reaction is producing significant amounts of 2-hydroxyisonicotinamide and/or 2-hydroxyisonicotinic acid.
-
Root Cause: This indicates that hydrolysis of the nitrile group is occurring.[1][2][3] This can be catalyzed by acidic or basic conditions, or simply by the presence of water at elevated temperatures.
-
Troubleshooting Protocol:
-
Reaction Condition Analysis:
-
Review your reaction setup. Are you using protic solvents? Is there a possibility of atmospheric moisture contamination?
-
Check the pH of your reaction mixture. Even trace amounts of acid or base can catalyze hydrolysis.
-
-
Experimental Adjustments:
-
Switch to Anhydrous Conditions: If permissible for your reaction, use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
pH Neutralization: If the reaction generates acidic or basic byproducts, consider adding a non-nucleophilic buffer to maintain neutrality.
-
-
Purification Strategy:
-
If the formation of these hydrolysis products cannot be completely avoided, a robust purification strategy is necessary. Reversed-phase HPLC is often effective for separating these polar compounds.
-
-
-
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of this compound.
Issue 2: I am observing a loss of the carboxylic acid group (decarboxylation) in my product.
-
Root Cause: Decarboxylation of 2-hydroxyisonicotinic acid can occur, especially at higher temperatures and in the presence of acid.[4] The position of the hydroxyl group relative to the carboxylic acid can influence the ease of this reaction.
-
Troubleshooting Protocol:
-
Temperature Management:
-
Avoid excessive heating during the reaction and work-up steps. If purification involves distillation, use vacuum distillation to lower the boiling point.
-
-
pH Control:
-
Neutralize any acidic components in the reaction mixture before heating.
-
-
-
Decarboxylation Reaction:
Caption: Decarboxylation of 2-Hydroxyisonicotinic Acid.
III. Data Summary
| Side Product | Formation Conditions | Recommended Mitigation Strategy |
| 2-Hydroxyisonicotinamide | Acidic or basic conditions, presence of water | Use anhydrous solvents, control pH, lower reaction temperature |
| 2-Hydroxyisonicotinic Acid | Prolonged exposure to acidic or basic conditions with water | Use anhydrous solvents, control pH, lower reaction temperature |
| 2-Hydroxypyridine | High temperature, acidic conditions (from the carboxylic acid) | Avoid excessive heat during reaction and purification, neutralize acid |
IV. References
-
Taylor, E. C., Jr., & Crovetti, A. J. (1957). 2-CHLORONICOTINONITRILE. Organic Syntheses, 37, 12. doi:10.15227/orgsyn.037.0012.
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
-
National Center for Biotechnology Information. (n.d.). 2-Chloronicotinonitrile. PubChem. Retrieved from
-
Chemistry LibreTexts. (2025, January 19). Chemistry of Nitriles.
-
U.S. Patent No. 5,756,750. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
Sources
Technical Support Center: Long-Term Stability of 2-Pyridinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-pyridinone compounds. This guide is designed to provide in-depth, field-proven insights into improving the long-term stability of these valuable heterocyclic scaffolds. By understanding the underlying mechanisms of degradation and implementing robust experimental designs, you can ensure the integrity and reliability of your research and development efforts.
Section 1: Understanding 2-Pyridinone Stability: Core Concepts
2-Pyridinone and its derivatives are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties like metabolic stability and water solubility.[1][2] However, the long-term stability of these compounds can be a significant challenge. The inherent chemical reactivity of the 2-pyridinone ring system makes it susceptible to various degradation pathways.
A crucial aspect of 2-pyridinone chemistry is its tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[2][3] This equilibrium is highly influenced by the solvent environment. Polar solvents, such as water and alcohols, favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine tautomer.[3][4] This tautomerism plays a critical role in the reactivity and, consequently, the stability of these compounds.
Section 2: Troubleshooting Common Stability Issues
This section addresses specific stability problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Discoloration of the Compound Upon Storage
Question: My solid 2-pyridinone derivative is turning yellow or brown over time, even when stored in the dark. What is causing this, and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation. For 2-pyridinone compounds, this can be attributed to several factors, primarily oxidation and the formation of highly colored pigments from degradation products.[5]
-
Causality: The degradation of 2-pyridone can be initiated by mono-oxygenase attack, leading to the formation of dihydroxypyridine intermediates.[5][6] These intermediates can then undergo further chemical transformations in solution to form intensely colored pigments.[5] Even in the solid state, trace amounts of atmospheric oxygen and moisture can initiate these oxidative processes over time. The yellow discoloration is a known sign of degradation for some 2-pyridone derivatives.[7]
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store your compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Dessication: Ensure the compound is thoroughly dried and stored with a desiccant to remove residual moisture, which can facilitate oxidative reactions.
-
Low Temperature Storage: Storing at reduced temperatures (e.g., -20°C) can significantly slow down the rate of degradation.
-
Purity Assessment: Re-analyze the discolored sample using techniques like HPLC or LC-MS to identify and quantify any degradation products. This will confirm if the color change is due to impurity formation.
-
Issue 2: Appearance of New Peaks in HPLC Analysis of a Solution
Question: I prepared a stock solution of my 2-pyridinone compound in a common organic solvent, and after a few days, I see new peaks in the HPLC chromatogram. What's happening?
Answer:
The appearance of new peaks strongly suggests that your compound is degrading in solution. The degradation pathway can be influenced by the solvent, pH, and exposure to light.
-
Causality:
-
Hydrolysis: The lactam bond in the 2-pyridinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[8] This can lead to ring-opening and the formation of new chemical entities. The rate of hydrolysis can be influenced by the electronic properties of substituents on the pyridone ring.[8]
-
Photodegradation: 2-Pyridones are known to be photoreactive and can undergo photodimerization or photocycloaddition reactions upon exposure to light, particularly UV radiation.[9][10][11] This can lead to the formation of various photoproducts.
-
Solvent-Induced Degradation: The choice of solvent can impact stability. As mentioned, polar solvents favor the 2-pyridone tautomer, which may have different reactivity and degradation profiles compared to the 2-hydroxypyridine form favored in non-polar solvents.[3][4]
-
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.
-
pH Control: If your application allows, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Solvent Selection: Evaluate the stability of your compound in a range of solvents with varying polarities to identify the most suitable one for long-term storage.
-
Fresh Solutions: For sensitive compounds, it is best practice to prepare solutions fresh before each experiment.
-
Issue 3: Inconsistent Results in Biological Assays
Question: I'm getting variable results in my biological assays using a 2-pyridinone-based inhibitor. Could this be related to compound stability?
Answer:
Absolutely. Inconsistent assay results are a classic sign of compound instability. If your compound is degrading, the concentration of the active species is changing over time, leading to unreliable data.
-
Causality: The degradation products of your 2-pyridinone compound may have different biological activities (or be inactive) compared to the parent compound. If degradation is occurring in your assay medium or stock solutions, the effective concentration of your inhibitor will decrease, leading to lower-than-expected potency and variability between experiments.
-
Troubleshooting Steps:
-
Stability in Assay Buffer: Perform a time-course experiment to assess the stability of your compound directly in the assay buffer under the exact conditions of your experiment (temperature, pH, etc.). Use HPLC or LC-MS to monitor the concentration of the parent compound over the duration of the assay.
-
Stock Solution Stability: Regularly check the purity of your stock solutions. Do not assume that a stock solution stored for an extended period is still at its original concentration and purity.
-
Control Experiments: Include a positive control compound with known stability in your assays to help differentiate between issues with your test compound and other experimental variables.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-pyridinone compounds?
A1: The main degradation pathways for 2-pyridinone compounds are:
-
Oxidation: Often initiated by mono-oxygenase attack, leading to hydroxylated intermediates and subsequent ring cleavage.[5][6]
-
Hydrolysis: Cleavage of the lactam bond, which can be catalyzed by acidic or basic conditions.[8]
-
Photodegradation: Dimerization or cycloaddition reactions induced by exposure to light, especially UV wavelengths.[9][10]
Q2: How does tautomerism affect the stability of 2-pyridinone compounds?
A2: The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is crucial.[2][3] The predominance of one tautomer over the other, which is influenced by the solvent, can affect the compound's reactivity and susceptibility to different degradation pathways. For example, the lactam form may be more prone to hydrolysis, while the aromatic lactim form might have different oxidative stability.
Q3: What are the ideal storage conditions for solid 2-pyridinone compounds?
A3: For optimal long-term stability, solid 2-pyridinone compounds should be stored:
-
At low temperatures (e.g., -20°C).
-
In the dark, protected from light.
-
Under an inert atmosphere (e.g., nitrogen or argon).
-
In a desiccated environment to minimize moisture.
Q4: Which analytical techniques are best for monitoring the stability of 2-pyridinone compounds?
A4: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying their relative amounts. A stability-indicating HPLC method is one that can resolve all potential degradation products from the parent peak.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, which is essential for identifying degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the parent compound and the appearance of degradation products, especially in forced degradation studies.[8]
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13][14][15][16]
Objective: To identify potential degradation products and pathways of a 2-pyridinone compound under various stress conditions.
Materials:
-
2-pyridinone compound of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC or LC-MS system
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 2-pyridinone compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for up to 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C in the dark for up to 7 days.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours for solutions; 1, 3, 7 days for solids), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
If using LC-MS, determine the mass of the degradation products to help elucidate their structures.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of 2-pyridinone compounds.
Diagram: Key Degradation Pathways of 2-Pyridinone
Caption: Major degradation pathways for the 2-pyridinone scaffold.
Section 5: Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents/Parameters | Typical Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Ring-opened products |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Ring-opened products |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Hydroxylated derivatives, N-oxides |
| Thermal | Dry Heat | 60°C - 80°C | Various, depends on structure |
| Photolytic | UV/Vis Light | >1.2 million lux hours | Dimers, cycloadducts |
References
- 2-Pyridone - Wikipedia. (n.d.).
- Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. (n.d.).
- 2-Pyridone tautomer ratio - Chemistry Stack Exchange. (2021).
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (n.d.).
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. (2016).
- Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. (2019).
- Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate. (n.d.).
- Photoreactivity of 2-pyridones with furan, benzene, and naphthalene. Inter- and intramolecular photocycloadditions - PubMed. (2000).
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).
- 2-pyridone, 142-08-5 - The Good Scents Company. (n.d.).
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (2022).
- Developments in the Chemistry of 2-Pyridone | Request PDF - ResearchGate. (n.d.).
- Photoionization of 2-pyridone and 2-hydroxypyridine - RSC Publishing. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016).
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed. (2022).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (n.d.).
- Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings - ResearchGate. (n.d.).
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. (2020).
- Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity - ResearchGate. (n.d.).
- Strategies for 2-pyridones synthesis A Typical current strategies for... - ResearchGate. (n.d.).
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds - Hilaris Publisher. (n.d.).
- 2-Pyridone | C5H5NO | CID 8871 - PubChem. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022).
- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos - MDPI. (n.d.).
- 2-pyridone, 142-08-5 - The Good Scents Company. (n.d.).
- Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents - NIH. (n.d.).
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
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- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoreactivity of 2-pyridones with furan, benzene, and naphthalene. Inter- and intramolecular photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 2-pyridone, 142-08-5 [thegoodscentscompany.com]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Glycosylation of 2-Oxonicotinonitrile Derivatives
Welcome to the technical support center for the synthesis of 2-oxonicotinonitrile nucleoside analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific class of glycosylation reactions. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
The synthesis of nucleoside analogs from 2-oxonicotinonitrile, a 2-pyridone derivative, is a crucial step in the development of new therapeutic agents, particularly antivirals.[1] However, the journey from starting materials to the final, pure product is often fraught with challenges, including low yields, and issues with regioselectivity and stereoselectivity. This guide addresses the most common problems encountered in the lab, offering field-proven insights and solutions.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the glycosylation of 2-oxonicotinonitrile derivatives.
Q1: Why is my glycosylation yield consistently low? A low yield in a Vorbrüggen-type glycosylation, which is common for this class of compounds, can stem from several factors.[2] The most frequent culprits are incomplete silylation of the 2-oxonicotinonitrile, degradation of the glycosyl donor, insufficient activation by the Lewis acid, or the use of non-anhydrous reaction conditions.
Q2: I'm getting a significant amount of O-glycosylated product instead of the desired N-glycoside. How can I improve N-selectivity? This is the classic regioselectivity challenge with 2-pyridone systems.[1] The 2-oxo tautomer has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic oxygen (O2). To strongly favor N-glycosylation, the heterocycle must be silylated, typically with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[3] This process preferentially forms the O-silylated intermediate, leaving the more nucleophilic ring nitrogen to attack the activated sugar.
Q3: My reaction produces a mix of α and β anomers. How can I control the stereochemistry? Stereocontrol at the anomeric center is dictated primarily by the protecting group at the C2 position of the glycosyl donor.[4][5] For a 1,2-trans product (typically the desired β-anomer for glucose- or ribose-derived nucleosides), use a "participating" acyl group like acetate or benzoate at the C2 position.[4][6] This group forms a cyclic acyloxonium ion intermediate that blocks one face of the sugar, directing the nucleophilic attack to the opposite face.[5] Using a "non-participating" group, like a benzyl ether, will likely result in an anomeric mixture.[4]
Q4: My purification is a nightmare. The desired product is hard to separate from byproducts. Any advice? Purification challenges in nucleoside synthesis are common due to the presence of closely related isomers and byproducts.[7] A key source of byproducts can be the solvent itself. In Vorbrüggen reactions using acetonitrile with strong Lewis acids like TMSOTf, the solvent can be activated and react with the sugar, creating a complex mixture, especially if the nucleobase is weakly reactive.[8] Switching to a non-participating solvent like 1,2-dichloroethane (DCE) can often prevent this side reaction and simplify purification.[8][9]
In-Depth Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Nucleoside
Low yields are frustrating and can halt a research project. Let's break down the potential causes and their solutions.
-
Cause A: Ineffective Silylation of the Nucleobase
-
Why it Happens: The Vorbrüggen reaction relies on a silylated heterocycle to enhance its solubility and nucleophilicity.[3] Incomplete silylation leaves the less reactive, un-silylated 2-oxonicotinonitrile, which struggles to participate in the reaction.
-
How to Fix It:
-
Ensure Anhydrous Conditions: Silylating agents are highly sensitive to moisture. Flame-dry your glassware and use anhydrous solvents.
-
Use a Catalyst: Small amounts of ammonium sulfate can catalyze the silylation process with HMDS.
-
Confirm Silylation: Before adding the glycosyl donor, you can take an aliquot for 1H NMR analysis to confirm the disappearance of the N-H proton and the appearance of TMS peaks.
-
One-Pot Procedure: A common method involves combining the heterocycle, silylating agent (e.g., HMDS), and a catalyst, heating to achieve a clear solution, and then cooling before proceeding with the glycosylation.[3]
-
-
-
Cause B: Inadequate Lewis Acid Activation
-
Why it Happens: The Lewis acid (e.g., TMSOTf, SnCl4) is essential for activating the glycosyl donor by facilitating the departure of the leaving group at the anomeric position.[10][11] Using too little catalyst, or catalyst that has been degraded by moisture, will result in a sluggish or stalled reaction.
-
How to Fix It:
-
Use Fresh Catalyst: Ensure your Lewis acid is from a fresh, properly sealed bottle. TMSOTf is particularly moisture-sensitive.
-
Optimize Catalyst Loading: While catalytic amounts are often sufficient, some less reactive systems may require stoichiometric amounts. A typical starting point is 1.2-1.5 equivalents of TMSOTf.
-
Control Temperature: Add the Lewis acid at a low temperature (e.g., 0 °C or -20 °C) to control the initial exothermic reaction before warming to the desired reaction temperature.
-
-
-
Cause C: Degradation of Starting Materials
-
Why it Happens: Glycosyl donors, particularly glycosyl halides, can be unstable. If the donor has degraded before or during the reaction, no product can form.
-
How to Fix It:
-
Use Freshly Prepared Donors: If possible, use the glycosyl donor immediately after preparation.
-
Check Purity: Assess the purity of the donor by NMR or TLC before starting the reaction.
-
Stable Alternatives: Consider more stable donors like glycosyl trichloroacetimidates or thioglycosides if halides are proving problematic.[5]
-
-
| Troubleshooting Summary: Low Yield | |
| Potential Cause | Recommended Action |
| Ineffective Silylation | Ensure strictly anhydrous conditions. Use a silylation catalyst (e.g., (NH4)2SO4). Confirm silylation by NMR if possible. |
| Inadequate Lewis Acid Activation | Use a fresh, unopened bottle of Lewis acid (especially TMSOTf). Optimize loading (start with 1.2-1.5 eq.). Add catalyst at low temperature. |
| Starting Material Degradation | Use a freshly prepared or purified glycosyl donor. Check donor purity by TLC/NMR before use. |
| Solvent Participation | For weakly reactive nucleobases, switch from acetonitrile (MeCN) to a non-participating solvent like 1,2-dichloroethane (DCE) to avoid byproduct formation.[8] |
Problem 2: Poor Regioselectivity (Formation of O-Glycoside)
The formation of an O-glycosylated isomer is a common side reaction that complicates purification and lowers the yield of the desired N-nucleoside.[1]
-
The Underlying Chemistry: The 2-pyridone ring exists in tautomeric equilibrium with 2-hydroxypyridine. While the pyridone form dominates, both N1 and O2 are potential nucleophiles. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen center is a "softer" nucleophile, while the oxygen is "harder." The key to selectivity is to modify the system to favor attack by the nitrogen.
-
The Silylation Solution:
-
Mechanism of Action: Reacting the 2-oxonicotinonitrile with a silylating agent like BSA or HMDS leads to the formation of a 2-(trimethylsilyloxy)pyridine intermediate.
-
Directing the Reaction: This silylation effectively blocks the "hard" oxygen site. The glycosylation reaction, which involves a "soft" electrophilic anomeric carbon (especially in an SN2-like transition state), now proceeds preferentially at the unblocked, "softer" nitrogen atom. This is the foundation of the Vorbrüggen method for pyridones.[3][12]
-
Caption: Logical flow of the N- vs. O-glycosylation problem.
Problem 3: Poor Stereoselectivity (Anomeric Mixture)
Controlling the stereochemistry at the new C1' position is critical for biological activity. The formation of the desired 1,2-trans product is governed by neighboring group participation.
-
Mechanism of Stereocontrol:
-
Activation: The Lewis acid activates the glycosyl donor, and the leaving group departs.
-
Participation: If a C2-acyl group (e.g., acetyl, benzoyl) is present, its carbonyl oxygen attacks the anomeric carbon from the back face, forming a stable, five-membered dioxolenium (or acyloxonium) ion intermediate.[4]
-
Directed Attack: This cyclic intermediate sterically shields the α-face (for a D-sugar) of the pyranose ring.
-
Outcome: The incoming nucleophile (the silylated 2-oxonicotinonitrile) can only attack from the unhindered β-face, resulting exclusively in the 1,2-trans glycoside.[4][5]
-
-
What if I need the 1,2-cis (α) anomer?
-
This is more challenging. You must use a non-participating protecting group at C2 (e.g., benzyl ether). The reaction will likely proceed through a more SN1-like mechanism via an oxocarbenium ion intermediate, which is planar and can be attacked from either face.[13] This often leads to a mixture of anomers, with the ratio influenced by solvent, temperature, and the thermodynamic stability of the products (the anomeric effect often favors the α-product).[13][14]
-
Caption: Mechanism for achieving β-selectivity via a C2-acyl group.
Core Experimental Protocol: Vorbrüggen Glycosylation
This protocol provides a reliable starting point for the N-glycosylation of a generic 2-oxonicotinonitrile derivative with a per-acetylated glycosyl bromide.
Materials:
-
2-oxonicotinonitrile derivative (1.0 eq)
-
1-α-bromo-2,3,4,6-tetra-O-acetyl-D-glucose (Glycosyl Donor, 1.2 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) or Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)
-
Anhydrous glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add the 2-oxonicotinonitrile derivative (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Silylation: Add anhydrous DCE (or MeCN) to the flask. Then, add BSA (2.5 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80-85 °C for DCE) for 1-2 hours until the solution becomes clear. A perfectly clear solution indicates successful silylation.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Donor: In a separate flask, dissolve the glycosyl donor (1.2 eq) in a minimal amount of anhydrous DCE and add it to the cooled reaction mixture via cannula.
-
Activation: Add TMSOTf (1.3 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to isolate the desired N-glycosylated product.
-
Characterization: Confirm the structure and stereochemistry of the final product using 1H NMR, 13C NMR, and Mass Spectrometry. The large, axial-axial coupling constant (J ≈ 8-10 Hz) between H-1' and H-2' in the 1H NMR spectrum is characteristic of the β-anomer.
Caption: Step-by-step workflow for Vorbrüggen glycosylation.
References
- BenchChem. (2025). A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides.
- Semantic Scholar.
- News-Medical.Net. Protecting Groups of Oligosaccharides.
- Zhu, X., & Schmidt, R. R. (2009).
- Wikipedia.
- Abou-Elkhair, R. A. I., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 74, 635-644. PubMed.
- He, Y., et al. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science.
- Vasella, A., & Barchi, J. J. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
- Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- He, Y., et al. (2021). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
- Zhang, M., et al. (2023).
- Biosynth. (2024). Nucleoside Chemistry Blog Series (I): Structures and Chemistry.
- BenchChem. (2025). troubleshooting low yield in 13C labeled nucleoside synthesis.
- Wikipedia. Synthesis of nucleosides.
- Organic Chemistry Portal.
- ResearchGate.
- ResearchGate. N-Glycosylation/alkylation reactions of 2-oxonicotinonitriles 3a,b.
- Wikipedia.
- Eyer, L., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC - NIH.
- ResearchGate.
Sources
- 1. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. Vorbrüggen Glycosylation [drugfuture.com]
- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2-oxo-1H-pyridine-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-oxo-1H-pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. We will address common challenges encountered during synthesis and provide practical, experience-driven solutions to streamline your process development.
Introduction to the Synthesis
2-oxo-1H-pyridine-4-carbonitrile, also known as 4-cyano-2-pyridone, is a valuable building block in medicinal chemistry. Its synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a cyanoacetamide derivative. A prevalent method is the Guareschi-Thorpe reaction, which offers a straightforward route to this class of compounds.
While laboratory-scale synthesis may appear uncomplicated, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide will provide in-depth troubleshooting advice to ensure a robust and scalable synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-oxo-1H-pyridine-4-carbonitrile?
A1: The most common and scalable approach is a variation of the Guareschi-Thorpe synthesis. This typically involves a one-pot, three-component reaction between a β-ketoester (like ethyl acetoacetate), a cyano-containing active methylene compound (like cyanoacetamide or ethyl cyanoacetate), and a source of ammonia (like ammonium carbonate or ammonium acetate).[1][2] The reaction proceeds through a series of condensations and cyclization to form the desired pyridone ring.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: On a larger scale, several parameters become critical to control for a successful and reproducible synthesis:
-
Temperature: The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
pH: The pH of the reaction mixture can significantly influence the reaction rate and the final yield. In aqueous media, using a buffer system like ammonium carbonate can help maintain an optimal pH range.[1][2]
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Rate of reagent addition: Controlled addition of reagents, particularly in exothermic steps, is vital for maintaining temperature and minimizing side reactions.
Q3: What are the primary safety concerns when scaling up the synthesis of 2-oxo-1H-pyridine-4-carbonitrile?
A3: Safety is paramount during scale-up. Key concerns include:
-
Thermal Hazards: As mentioned, the reaction can be exothermic. A thorough thermal safety assessment, such as Differential Scanning Calorimetry (DSC), should be conducted to understand the thermal profile of the reaction.[3][4]
-
Solvent Handling: Many synthetic procedures use flammable organic solvents. Handling large volumes of these solvents requires appropriate engineering controls (e.g., fume hoods, grounding) and personal protective equipment (PPE).
-
Reagent Toxicity: Some reagents, like pyridine (if used as a solvent or catalyst), have specific toxicity profiles.[5] Ensure proper handling and disposal procedures are in place.
-
Byproduct Formation: Be aware of potentially hazardous byproducts that could form under upset conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis of 2-oxo-1H-pyridine-4-carbonitrile.
Problem 1: Low Yield
Q: My reaction yield drops significantly when I move from a 10g scale to a 1kg scale. What are the likely causes and how can I fix it?
A: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in synthesis.
-
In-depth Explanation:
-
Mixing: On a small scale, magnetic stirring is often sufficient. In a large reactor, mechanical stirring with appropriate impeller design is necessary to ensure efficient mass and heat transfer.
-
Temperature Control: Exothermic reactions can lead to localized overheating, causing decomposition of reactants or products and promoting side reactions. Implement a controlled addition profile for key reagents and ensure your reactor's cooling system is adequate.
-
pH Drift: The optimal pH for the cyclization step is crucial. As the reaction progresses, the pH can change. An in-process pH probe and a buffered solvent system can help maintain the ideal conditions. An advanced Guareschi-Thorpe synthesis using ammonium carbonate in an aqueous medium can provide a self-buffering system.[1][2]
-
Reagent Stoichiometry: Ensure accurate molar ratios are maintained at the larger scale. Inaccurate measurements can lead to an excess of one reactant, which may result in byproduct formation.
-
Problem 2: Impurity Formation
Q: I am observing significant levels of impurities in my crude product at a larger scale. How can I identify and minimize them?
A: Increased impurity levels are often linked to the same issues that cause low yields.
Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, incorrect temperature, or insufficient reaction time. | Optimize reaction conditions (time, temperature). Improve agitation. |
| Side-chain Hydrolysis | Presence of strong acid or base and water, leading to hydrolysis of the nitrile group to a carboxylic acid or amide. | Maintain neutral or slightly basic pH. Minimize water content if using organic solvents. |
| Polymeric Byproducts | High reaction temperatures or incorrect stoichiometry can lead to polymerization. | Ensure strict temperature control. Use precise stoichiometry. |
| Isomeric Byproducts | Depending on the specific reactants, formation of regioisomers is possible. | Optimize reaction conditions to favor the desired isomer. This may involve changing the solvent or catalyst. |
-
Analytical Approach: Use High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities. This will help you understand the side reactions occurring and develop a targeted strategy to minimize them.
Problem 3: Difficult Purification
Q: My product is difficult to purify by crystallization on a large scale. What are my options?
A: 2-oxo-1H-pyridine-4-carbonitrile is a polar molecule, which can make crystallization challenging.
Purification Troubleshooting
Caption: Decision tree for overcoming purification challenges.
-
Expert Insights:
-
Crystallization Optimization: A systematic approach to finding the right solvent/anti-solvent system is key. Seeding the crystallization with a small amount of pure product can significantly improve the crystal form and purity. A controlled cooling profile is also critical for obtaining well-formed crystals that are easy to filter and dry.
-
Alternative Purification: If direct crystallization from the reaction mixture is not feasible, consider a "work-up" procedure. This could involve an acid-base extraction to remove certain impurities. For highly polar compounds, preparative HPLC, while more expensive, can be a viable option for obtaining high-purity material.
-
Column Chromatography: While often impractical for large-scale production, a silica gel plug filtration can sometimes be used to remove baseline impurities before final crystallization.[6] If column chromatography is necessary, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine to prevent streaking of the polar pyridone product.[6]
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-oxo-1H-pyridine-4-carbonitrile via Guareschi-Thorpe Reaction
This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge water and ethanol (1:1 v/v).
-
Reagent Addition: Add cyanoacetamide (1.0 eq) and ethyl acetoacetate (1.0 eq) to the solvent mixture and stir to dissolve.
-
Catalyst/Base Addition: Add ammonium carbonate (2.0 eq) in portions to control any initial exotherm.
-
Reaction: Heat the mixture to 80°C and maintain for 2-4 hours. Monitor the reaction progress by HPLC.
-
Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours. The product should precipitate.
-
Isolation: Filter the solid product and wash with cold water.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
References
- American Chemical Society. (n.d.). Process Development and Scale-up of AG035029. Organic Process Research & Development.
- Hao, L., Zhang, R., Ma, C., & Ma, P. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(2), 81-88.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate.
- Li, Y., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers, 11(6), 1023.
- Kumar, A., et al. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Molecules, 27(15), 4935.
- ResearchGate. (n.d.). Crystallization and Purification.
- ResearchGate. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions.
- American Chemical Society. (n.d.). A Study of Synthesis and Behavior of Some Heterocyclic Compounds. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[ b ]-Fused Pyridines.
- MDPI. (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- ResearchGate. (n.d.). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[3][7][8]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide.
- WIPO. (n.d.). WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR.
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
Sources
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Hydroxyisonicotinonitrile
Welcome to the technical support guide for the purification of 2-Hydroxyisonicotinonitrile (CAS 94805-51-3). This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical as even trace impurities can interfere with downstream applications, from biological assays to structural analysis and drug formulation.
This guide provides a comprehensive overview of common purification challenges and offers detailed, field-proven protocols to address them. We will explore the underlying principles of each technique, moving beyond simple step-by-step instructions to empower you with the scientific rationale needed to troubleshoot and adapt these methods for your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions regarding the purification of this compound.
Q1: What are the likely impurities in a crude sample of this compound?
While the exact impurity profile depends on the synthetic route, common contaminants typically include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various pyridine or cyanating precursors.
-
Reagents and Catalysts: Trace amounts of acids, bases, or metal catalysts used during the synthesis may persist.
-
Solvent-Related Impurities: Residual reaction or extraction solvents.
-
Byproducts of Side Reactions: Due to the molecule's functional groups, potential byproducts include the hydrolyzed amide (2-hydroxyisonicotinamide) or the carboxylic acid (2-hydroxyisonicotinic acid). During synthesis of related heterocyclic compounds, side reactions like competitive binding or degradation can also introduce structural analogs as impurities[1].
Q2: What are the primary laboratory-scale methods for purifying this compound?
The two most effective and widely used methods for purifying this compound are Recrystallization and Silica Gel Column Chromatography . The choice between them depends on the nature of the impurities, the quantity of material, and the desired final purity.
Q3: How do I choose the best purification method for my situation?
Refer to the Method Selection Framework in Section 4 for a detailed guide. In general:
-
Use Recrystallization when you have a mostly pure solid (>90%) with minor impurities, or when impurities have significantly different solubility profiles from the product. It is excellent for larger scales.
-
Use Column Chromatography for complex mixtures with multiple components or for impurities that are structurally very similar to the product. It offers finer separation but is more labor-intensive and uses more solvent[2].
Q4: How can I assess the purity of my final product?
Purity should be confirmed using orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis[3][4]. Other common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 279-288°C) indicates high purity[5][6]. A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check showing a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and detect any proton- or carbon-containing impurities.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the saturated solution (mother liquor)[7].
Recrystallization Workflow Diagram
Caption: General workflow for the purification of this compound by recrystallization.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method, ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.
Step 1: Solvent Selection The key to successful recrystallization is choosing the right solvent. This compound is a polar molecule due to its hydroxyl (-OH), nitrile (-CN), and pyridine ring functionalities. Therefore, polar solvents are the best starting point. Experimental studies on the closely related 2-hydroxyisonicotinic acid show high solubility in polar protic solvents like ethanol and water[8].
Table 1: Candidate Solvents for Recrystallization
| Solvent | Type | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | A very good starting point. Analogs show good solubility, suggesting a significant temperature-solubility gradient is likely[8]. |
| Water | Polar Protic | 100 | The high polarity and hydrogen bonding ability make it a strong candidate. The high boiling point allows for a wide temperature range[7]. |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice if protic solvents lead to side reactions, though less likely here. |
| Acetone | Polar Aprotic | 56 | Lower boiling point may limit the effective temperature gradient but can be useful for removing less polar impurities. |
Procedure:
-
Place a small amount (10-20 mg) of your crude solid into four separate test tubes.
-
Add 0.5 mL of a different candidate solvent from Table 1 to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.
-
Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. The compound should dissolve completely near the solvent's boiling point.
-
Allow the dissolved solutions to cool to room temperature, then place in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.
Step 2: The Recrystallization Process
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a stirring hotplate). Add just enough hot solvent to fully dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.
-
Remove the solution from heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent has the ideal properties. It involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is insoluble[9][10]. The two solvents must be miscible. A common pair for polar compounds is Ethanol (solvent) and Water (anti-solvent) or Dichloromethane (solvent) and Hexane (anti-solvent)[11].
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If you add too much anti-solvent, add a few drops of the hot "solvent" to make the solution clear again.
-
Allow the mixture to cool slowly, collect crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry as described above[10].
Troubleshooting Recrystallization
| Issue | Probable Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the solid is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent system[7]. |
| No crystals form upon cooling. | Too much solvent was added, or the solution is not saturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed crystal" of pure compound. As a last resort, boil off some of the solvent to increase concentration and re-cool[12]. |
| Crystal yield is very low. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Ensure the solution was thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing the crystals. |
Section 3: Troubleshooting Guide: Column Chromatography
Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase[13]. For this compound, normal-phase chromatography with silica gel is highly effective.
Column Chromatography Workflow Diagram
Caption: General workflow for the purification of this compound by column chromatography.
Protocol: Flash Column Chromatography
Step 1: Mobile Phase (Eluent) Selection using TLC This is the most critical step for achieving good separation. The goal is to find a solvent system that moves your desired compound to a retention factor (Rf) of 0.25-0.35 on a silica gel TLC plate[2].
-
Prepare a dilute solution of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase polarity.
-
Visualize the spots under a UV lamp. The Rf is the distance the spot traveled divided by the distance the solvent front traveled.
Table 2: Recommended Starting Eluent Systems for TLC Analysis
| System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to High | A versatile, common choice. Start with 9:1, then try 4:1, 1:1. Increase ethyl acetate to increase polarity. |
| Dichloromethane / Methanol | Medium to High | Excellent for highly polar compounds that do not move in Hex/EtOAc. Start with 99:1, then 95:5. Methanol rapidly increases polarity. |
Step 2: Column Packing and Running
-
Preparation: Select a column of appropriate size. A general rule is to use 50-100g of silica gel for every 1g of crude material[2].
-
Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks or air bubbles[14].
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column. This "dry loading" method typically results in better separation than loading a liquid solution.
-
Elution: Carefully add the mobile phase to the top of the column and use positive pressure (flash chromatography) to push it through. Start with the eluent system determined by TLC.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase during the run (e.g., by slowly increasing the percentage of ethyl acetate) to elute more strongly-adsorbed compounds.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography
| Issue | Probable Cause | Solution |
| Compound does not move from the top of the column (Rf = 0). | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| All compounds run through with the solvent front (Rf = 1). | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Poor separation (overlapping bands or streaking). | Sample was overloaded; column was packed poorly; compound is not stable on silica. | Use less crude material for the column size. Ensure the column is packed without cracks or bubbles. If streaking persists, consider adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent to suppress ionization of acidic or basic impurities. |
Section 4: Method Selection Framework
Choosing the correct purification strategy from the outset can save significant time and resources. Use the following decision tree and comparison table to guide your choice.
Purification Method Decision Tree
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. moravek.com [moravek.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound [oakwoodchemical.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
overcoming challenges in the synthesis of 2-Hydroxyisonicotinonitrile derivatives
Introduction
Welcome to the technical support center for the synthesis of 2-hydroxyisonicotinonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. However, their synthesis can present several challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their preparation.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Category 1: Challenges in Cyanation of Pyridine Precursors
The introduction of a cyano group onto the pyridine ring is a critical step in the synthesis of this compound. This is often achieved through nucleophilic aromatic substitution (SNAr) or Sandmeyer-type reactions.
Question 1: Why is the yield of my cyanation reaction on a halopyridine consistently low?
Answer: Low yields in the cyanation of halopyridines can stem from several factors related to the substrate's reactivity, the nature of the leaving group, and the reaction conditions.
-
Substrate Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs). If your pyridine substrate lacks strong EWGs, the reaction may be sluggish. The position of the leaving group is also crucial; SNAr reactions on pyridines are most favorable at the C-2 and C-4 positions because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Reactions at the C-3 position are generally less successful under standard SNAr conditions.
-
Leaving Group Ability: The nature of the leaving group is a critical factor. For SNAr reactions on pyridine rings, the typical reactivity order for halogens is F > Cl ≈ Br > I. If you are using a less reactive leaving group, a higher reaction temperature or a more active catalyst may be required.
-
Cyanide Source and Catalyst: The choice of cyanide source and catalyst system is pivotal.
-
Copper-Catalyzed Reactions (Rosenmund-von Braun type): Traditional methods using stoichiometric copper(I) cyanide (CuCN) at high temperatures can be inefficient for some substrates. Consider using a catalytic amount of a copper(I) source, such as CuI, with a suitable ligand.
-
Palladium-Catalyzed Reactions: Palladium catalysts are often effective for cyanation. However, excess cyanide can poison the palladium catalyst. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue. Bulky, electron-rich phosphine ligands can also protect the palladium center.
-
Toxicity Concerns: To reduce the use of highly toxic cyanide sources like KCN, potassium ferricyanide has been explored as an alternative.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO or DMF are commonly used but can be difficult to remove. Acetonitrile or propionitrile can be effective alternatives.
-
Temperature: Increasing the reaction temperature can improve yields for less reactive substrates, but may also lead to side reactions.
-
Moisture: The presence of water can lead to the hydrolysis of the nitrile product to the corresponding carboxamide or carboxylic acid. Ensure all reagents and glassware are anhydrous and consider running the reaction under an inert atmosphere.
-
Question 2: I am attempting a Sandmeyer reaction to convert an aminopyridine to a cyanopyridine, but the reaction is not working well. What could be the issue?
Answer: The Sandmeyer reaction is a powerful method for introducing a cyano group, but it requires careful control of the diazotization and substitution steps.
-
Diazotization Step: The formation of the diazonium salt from the aminopyridine is critical. This reaction is typically carried out in a strong acid (like HCl) at low temperatures (0-5 °C) with sodium nitrite.
-
Temperature Control: Allowing the temperature to rise can lead to premature decomposition of the diazonium salt.
-
Acid Concentration: Insufficient acid can lead to incomplete diazotization.
-
-
Substitution Step: The displacement of the diazonium group with cyanide is catalyzed by copper(I) salts.
-
Catalyst Activity: Ensure your copper(I) cyanide is fresh and active.
-
Side Reactions: The strongly acidic and oxidizing conditions of the classical Sandmeyer reaction can be incompatible with sensitive functional groups on your substrate.
-
Category 2: Challenges in the Hydrolysis of Precursors to form the Hydroxy Group
The "hydroxy" group in this compound is often introduced by the hydrolysis of a suitable precursor, such as a 2-chloro or 2-alkoxy derivative.
Question 3: My hydrolysis of 2-chloro-4-cyanopyridine to 2-hydroxy-4-cyanopyridine is resulting in a mixture of products and low yield. How can I optimize this?
Answer: The hydrolysis of 2-chloropyridines can be challenging due to the potential for competing reactions and the stability of the starting material.
-
Reaction Conditions:
-
Basic Hydrolysis: Using an aqueous base like sodium hydroxide or potassium hydroxide is a common method. However, harsh basic conditions can also lead to the hydrolysis of the nitrile group to a carboxylic acid. Careful control of temperature and reaction time is crucial. It is often necessary to heat the reaction to achieve a reasonable rate.
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis can also be employed. Similar to basic conditions, strong acid and high temperatures can lead to nitrile hydrolysis.
-
-
Tautomerism: It is important to recognize that 2-hydroxypyridines exist in equilibrium with their pyridin-2-one tautomer. This can affect the product's solubility and reactivity in subsequent steps.
-
Purification: The product, this compound, can be challenging to purify due to its polarity. Crystallization is often the preferred method.
Category 3: Purification and Characterization Issues
Question 4: I am having difficulty purifying my this compound derivative. What are some effective methods?
Answer: The purification of these polar compounds requires careful selection of techniques.
-
Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent like ethanol or methanol and then add a less polar co-solvent like water or an ether to induce crystallization.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. Due to the polar nature of the compounds, a polar mobile phase is typically required (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures).
-
Acid-Base Extraction: The phenolic nature of the 2-hydroxy group allows for purification via acid-base extraction. The compound can be dissolved in an organic solvent and extracted into an aqueous basic solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified product.
II. Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloropyridine Derivatives
This protocol provides a general procedure for the palladium-catalyzed cyanation of a 2-chloropyridine derivative using zinc cyanide.
Materials:
-
2-Chloropyridine derivative
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed flask, add the 2-chloropyridine derivative (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Add anhydrous DMF and stir the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Basic Hydrolysis of 2-Chloronicotinonitrile
This protocol outlines a general procedure for the hydrolysis of a 2-chloronicotinonitrile to the corresponding 2-hydroxynicotinonitrile.
Materials:
-
2-Chloronicotinonitrile derivative
-
10% Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Methanol or Ethanol
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-chloronicotinonitrile derivative (1.0 eq) in methanol or ethanol.
-
Add the 10% aqueous NaOH or KOH solution (2 volumes relative to the alcohol).
-
Stir the mixture at room temperature or heat to 60 °C if the reaction is slow.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water and extract with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
III. Data Presentation
Table 1: Comparison of Cyanation Methods for a Model 2-Halopyridine
| Entry | Halogen (X) | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cl | KCN | Pd(PPh₃)₄ | DMF | 100 | 24 | 45 |
| 2 | Cl | Zn(CN)₂ | Pd₂(dba)₃/dppf | DMF | 120 | 18 | 85 |
| 3 | Br | CuCN | None | NMP | 150 | 12 | 70 |
| 4 | F | NaCN | None | DMSO | 80 | 6 | 90 |
Yields are for isolated product after purification.
IV. Visualizations
Workflow for Troubleshooting Low Yield in Cyanation Reactions
Caption: Decision tree for troubleshooting low yields in cyanation reactions.
General Reaction Scheme: Synthesis of this compound
Caption: A common synthetic route to this compound.
V. References
-
Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from
-
Benchchem. (2025). A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles. Retrieved from
-
Benchchem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Study Prep in Pearson+. (n.d
Technical Support Center: Improving Regioselectivity in Reactions of 2-Oxonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxonicotinonitrile and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to controlling regioselectivity in your reactions. By understanding the underlying principles and applying the troubleshooting steps outlined below, you can optimize your synthetic routes and achieve higher yields of your desired products.
Part 1: Understanding the Core Challenge: Ambident Nature of 2-Oxonicotinonitrile
2-Oxonicotinonitrile, also known as 2-hydroxynicotinonitrile, exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.[1] Deprotonation results in an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the nitrogen atom (N-alkylation/arylation) and the oxygen atom (O-alkylation/arylation).[2] This duality is the primary reason for regioselectivity issues, often leading to mixtures of N-substituted 2-oxonicotinonitriles and 2-alkoxy/aryloxynicotinonitriles.[2][3][4]
Controlling which atom attacks the electrophile is critical for the synthesis of specific, bioactive compounds and requires careful selection of reaction parameters.[3]
Caption: Tautomeric equilibrium and competing N- vs. O-alkylation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor determining N- vs. O-selectivity?
A1: While no single factor is universally dominant, the interplay between the hardness/softness of the electrophile and the nature of the base/counter-ion is often the most decisive element. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder."
-
Soft electrophiles (e.g., allyl halides, benzyl halides) preferentially react at the soft nitrogen center (N-alkylation).[5]
-
Hard electrophiles (e.g., secondary alkyl iodides, reagents generating carbocations) tend to react at the hard oxygen center (O-alkylation).[5]
The counter-ion of the base also plays a crucial role. A large, soft cation like Cesium (Cs+) can coordinate less tightly with the oxygen, leaving the nitrogen more accessible for reaction.[5]
Q2: How does the solvent affect the regioselectivity of my reaction?
A2: The solvent's polarity and ability to coordinate with the pyridone anion significantly impact the outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation but leave the anion relatively "naked" and highly reactive. The more charge-dense oxygen atom is often more available, favoring O-alkylation.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can hydrogen-bond with the oxygen atom of the anion, effectively blocking it and making the nitrogen atom the more accessible nucleophilic site, thus favoring N-alkylation.[6]
-
Nonpolar Solvents (e.g., Toluene, THF): In these solvents, ion-pairing is more significant. The nature of the counter-ion becomes paramount in directing the reaction. For instance, using coordinating solvents like THF can be critical for achieving specific selectivities with certain reagents like alkyllithiums.[7]
Q3: My reaction is giving me a mixture of products. How can I reliably distinguish between the N- and O-alkylated isomers?
A3: A combination of spectroscopic methods is the most reliable approach.
-
¹³C NMR Spectroscopy: This is often the most definitive method. The chemical shift of the methylene carbon directly attached to the heteroatom is diagnostic. O-linked methylene carbons typically appear further downfield (e.g., ~65-70 ppm) compared to N-linked methylene carbons (e.g., ~28-45 ppm).[6]
-
¹H NMR Spectroscopy: While less direct, changes in the chemical shifts of the pyridine ring protons upon substitution can provide clues.
-
2D NMR (HMBC, HSQC, ROESY): These techniques can unambiguously establish connectivity. An HMBC experiment showing a correlation between the methylene protons and the quaternary carbon at the 2-position of the ring confirms O-alkylation.[6]
Part 3: Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues with potential causes and actionable solutions.
Problem 1: Low N/O Ratio in Alkylation Reactions (Undesired O-Alkylation)
-
Symptom: You are attempting an N-alkylation with a primary or benzylic halide but observe a significant amount of the O-alkylated byproduct.
-
Potential Causes:
-
Base is too "hard": Strong, hard bases like NaH or KH create a highly reactive, dissociated anion where the hard oxygen site is very accessible.
-
Solvent is polar aprotic: Solvents like DMF or DMSO favor the more charge-dense oxygen atom.
-
High reaction temperature: Higher temperatures can overcome the small activation energy difference between N- and O-alkylation, often favoring the thermodynamically more stable product, which can sometimes be the O-isomer.
-
-
Suggested Solutions & Protocols:
| Parameter | Recommended Change | Rationale |
| Base | Switch from NaH/KH to a weaker, bulkier, or softer base like K₂CO₃, Cs₂CO₃, or CsF. | Cesium ions (Cs+) are large and soft, poorly coordinating with the hard oxygen and thus favoring N-alkylation.[5] Carbonates are milder bases, reducing anion dissociation. |
| Solvent | Change from DMF/DMSO to a less polar solvent like THF or a polar protic solvent like t-butanol or even water with a phase-transfer catalyst. | Protic solvents solvate the oxygen atom via hydrogen bonding, sterically hindering it and promoting N-alkylation.[6] |
| Temperature | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | N-alkylation is often the kinetically favored pathway. Lower temperatures can enhance this kinetic preference. |
Protocol 1: Cesium Carbonate Mediated N-Alkylation
-
To a solution of 2-oxonicotinonitrile (1.0 eq) in acetonitrile (MeCN) or THF, add Cesium Carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature until TLC or LC-MS indicates consumption of the starting material.
-
Filter the solids and concentrate the filtrate. Purify the residue by column chromatography.
Problem 2: Difficulty Achieving Selective O-Alkylation
-
Symptom: Attempts to synthesize the 2-alkoxynicotinonitrile derivative result in low yields or significant N-alkylation byproduct.
-
Potential Causes:
-
Electrophile is too "soft": Using soft electrophiles like benzyl bromide will inherently favor N-alkylation.
-
Reaction conditions favor kinetic control: Conditions like low temperature or the use of certain bases/solvents may favor the kinetically preferred N-alkylation pathway.
-
-
Suggested Solutions & Protocols:
| Parameter | Recommended Change | Rationale |
| Electrophile | Use a harder electrophile. For example, use alkyl iodides instead of bromides, or use alkyl triflates. Mitsunobu conditions can also favor O-alkylation. | Harder electrophiles react preferentially at the hard oxygen site. The Mitsunobu reaction often shows a preference for O-alkylation with 2-pyridones.[2] |
| Base/Solvent | Use a strong, hard base like NaH in a polar aprotic solvent like DMF. | This combination generates a highly reactive, "naked" anion where the more electronegative oxygen atom is the most reactive site. |
| Catalyst | Employ specific acid catalysts that can direct O-alkylation, such as Triflic acid (TfOH) when reacting with certain electrophiles like 2H-azirines. | Brønsted acids can protonate the intermediate in a way that directs the nucleophilic attack to the desired position.[3] |
Protocol 2: NaH-Mediated O-Alkylation in DMF
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add NaH (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with dry hexanes and carefully decant the solvent.
-
Add dry DMF to the flask, followed by a solution of 2-oxonicotinonitrile (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Cool the reaction back to 0 °C and add the alkyl iodide (1.1 eq) dropwise.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench carefully with saturated aq. NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer, and purify by column chromatography.
Part 4: Advanced Strategies & Workflows
For particularly challenging substrates or when standard methods fail, consider alternative strategies.
Workflow: Troubleshooting Regioselectivity
Caption: A decision-making workflow for troubleshooting regioselectivity.
Masked Functional Group Strategy
In cases where direct alkylation proves intractable, a "masked" functional group approach can provide excellent selectivity.[4]
-
Start with a Precursor: Begin with a related pyridine that lacks the ambident nucleophilicity, such as 2-chloronicotinonitrile.
-
Perform the Key Reaction: The nitrogen in 2-chloronicotinonitrile is less nucleophilic but can still be selectively alkylated under forcing conditions to form a pyridinium salt.
-
Unveil the Functionality: Hydrolyze the chloro group to the desired oxo functionality. This is often achieved under basic conditions, sometimes with the aid of a tertiary alcohol.[8]
This multi-step sequence avoids the regioselectivity problem altogether by forming the key C-N bond before the ambident system is generated.
References
- El-Sayed, N. N., El-Gazzar, M. G., Al-Mousawi, S. M., & El-Diwani, H. I. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 74, 388-397. [Link]
- Maity, S., Guchhait, S., Elsharif, A. M., & Jana, N. K. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]
- Al-Rawi, J. M. A., Elias, G., & Akrawi, S. H. (2019). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Padwa, A. (Ed.). (2008). Selective N-Alkylation of 2-Pyridones. Science of Synthesis, 2018(3), 241. [Link]
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Wikipedia contributors. (2023). Regioselectivity. Wikipedia, The Free Encyclopedia. [Link]
- Taylor, E. C., & Crovetti, A. J. (1956). 2-chloronicotinonitrile. Organic Syntheses, 36, 14. [Link]
- Lu, Y., & Wheeler, S. E. (2017). Controlling regioselectivity in [3 + 2] annulations.
- Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
- Zhang, Z., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(35), 19484-19493. [Link]
- Charette, A. B., et al. (2013). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 113(10), 7580-7630. [Link]
- Peck, E. M., & Hayward, M. A. (2019). Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. Inorganic Chemistry, 58(19), 12798-12805. [Link]
- Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]
- Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]
- Koenig, G., & Merten, R. (1990). U.S. Patent No. 4,942,239. Washington, DC: U.S.
- Zhang, J., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41258. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
Technical Support Center: Storage and Stability of 2-Hydroxyisonicotinonitrile
Welcome to the technical support center for 2-Hydroxyisonicotinonitrile (CAS 95891-29-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Due to its bifunctional nature, containing both a pyridinol (existing in tautomeric equilibrium with its 2-pyridone form) and a nitrile group, this compound is susceptible to specific degradation pathways if not stored and handled correctly. This document provides in-depth troubleshooting advice and scientifically-grounded protocols to prevent degradation and ensure experimental success.
Quick Reference: Storage Conditions
For immediate guidance, the following table summarizes the recommended storage conditions for this compound.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2-8°C (Refrigerated) | Room temperature or elevated temperatures | Minimizes the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[1][2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air | Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[4][5] |
| Moisture | Dry / Desiccated | High Humidity / Open Containers | The nitrile group is highly susceptible to hydrolysis, which is the primary degradation pathway.[6][7][8] |
| Light | Protected from Light (Amber Vial) | Direct Sunlight / UV Light | Prevents photodegradation, a common issue for aromatic and heterocyclic compounds.[1][9][10] |
| Container | Tightly Sealed Glass Vial | Loosely capped or plastic containers | Ensures a barrier against moisture and oxygen ingress.[1][11] |
| pH | Neutral (as solid) | Contact with Strong Acids or Bases | Both acidic and basic conditions can catalyze the rapid hydrolysis of the nitrile group.[6][12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary visual and analytical signs of this compound degradation?
Answer: Visually, the degradation of this compound, which is typically a white to off-white solid, may be indicated by a noticeable color change to yellow or brown. Analytically, the most common sign of degradation is the appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS) and a corresponding decrease in the peak area of the parent compound. The primary degradation products to expect are 2-hydroxyisonicotinamide and 2-hydroxyisonicotinic acid, which will have different retention times from the starting material.
Q2: My lab stores all chemicals at room temperature. Is this compound really that sensitive?
Answer: Yes, it is. The primary vulnerability of this compound is the hydrolysis of its nitrile group.[6][14] This reaction can be initiated by ambient moisture and is accelerated by elevated temperatures.[5][15] While the reaction may be slow, over weeks or months of storage at room temperature in a non-desiccated environment, a significant portion of your material can convert to the corresponding amide or carboxylic acid, compromising the purity and impacting the stoichiometry of your experiments.
Q3: What is the difference in recommended storage for short-term (daily use) versus long-term (months/years)?
Answer:
-
Short-Term Storage: For material being used frequently, store it in a tightly sealed amber vial inside a desiccator in a refrigerator (2-8°C). Before opening, always allow the container to warm to room temperature completely to prevent condensation from forming on the cold solid.
-
Long-Term Storage: For archival or long-term storage, the best practice is to aliquot the material into smaller, single-use vials. Purge each vial with an inert gas like argon or nitrogen, seal tightly, and store in a freezer (-20°C) protected from light. This minimizes repeated exposure of the bulk material to atmospheric moisture and oxygen.
Q4: I suspect my sample has degraded. How can I definitively confirm this and identify the byproducts?
Answer: The most effective way to confirm degradation is by using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[16][17][18] By comparing a fresh, high-purity standard to your stored sample, you can quantify the loss of the parent compound. LC-MS is particularly powerful as it allows you to determine the mass of the degradation products, which can confirm their identity (e.g., matching the mass of 2-hydroxyisonicotinamide or 2-hydroxyisonicotinic acid).[16][19] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of the impurities if they are present in sufficient quantity.[16]
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you may encounter and provides a logical path to resolution.
Issue 1: Gradual decrease in purity observed by HPLC, with a new, more polar peak appearing.
-
Likely Cause: Hydrolysis. This is the most common degradation pathway. The nitrile group (-C≡N) reacts with water to first form an amide (-CONH₂) and then a carboxylic acid (-COOH).[6][7] Both the amide and the acid are more polar than the nitrile, causing them to elute earlier on a reverse-phase HPLC column.
-
Verification:
-
Use LC-MS to analyze the sample. The new peak should correspond to the molecular weight of 2-hydroxyisonicotinamide (M+18) or 2-hydroxyisonicotinic acid (M+19, with loss of NH3).
-
Spike your sample with a known standard of 2-hydroxyisonicotinic acid, if available. Co-elution of the new peak with the standard provides strong evidence.
-
-
Preventative Action: Strictly adhere to the recommended storage protocols. Always store the compound under dry, inert conditions and at a low temperature (2-8°C or colder).[11] Use a desiccator for short-term storage and ensure the container is warmed to ambient temperature before opening to prevent moisture condensation.
Issue 2: The white solid has developed a yellow or brown tint.
-
Likely Cause: Oxidation or Photodegradation. Pyridine derivatives and phenolic compounds can be susceptible to oxidation from atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[19] This can lead to the formation of colored oligomeric or polymeric byproducts.
-
Verification:
-
Analyze the material by HPLC-UV. You may see a complex pattern of small, broad peaks or a baseline rise in addition to the primary hydrolysis impurities.
-
Check the compound's solubility. Highly colored, polymeric impurities may be less soluble in common organic solvents.
-
-
Preventative Action: Always store the compound protected from light in an amber vial.[1][9] For maximum protection, purge the container headspace with an inert gas (argon or nitrogen) before sealing to displace oxygen.
Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for developing effective preventative strategies.
Hydrolytic Degradation Pathway
The nitrile group is the most reactive site for degradation under typical storage conditions. It undergoes a two-step hydrolysis, which can be catalyzed by acid or base but also proceeds slowly with neutral water.[6][7][14]
Caption: Hydrolysis pathway of this compound.
Oxidative Degradation
While less defined than hydrolysis, oxidation can occur at the electron-rich pyridine ring. This process is often initiated by light or trace metals and can lead to a cascade of reactions forming complex, colored impurities. Storing under an inert atmosphere is the most effective way to halt this process.
Protocols for Stability Assessment and Prevention
Protocol 1: Standard Operating Procedure for Storage
This protocol ensures the maximum stability of this compound.
-
Receiving: Upon receipt, visually inspect the container seal for integrity. Do not open until ready for initial use. Store immediately under the recommended conditions (2-8°C, protected from light).
-
Aliquoting for Long-Term Storage:
-
Perform this procedure in a glove box or glove bag under an inert atmosphere if possible. If not, work quickly in a low-humidity environment.
-
Allow the main container to warm to room temperature for at least 60 minutes before opening.
-
Distribute the desired amounts into clean, dry, pre-weighed amber glass vials.
-
Purge the headspace of each vial with a gentle stream of nitrogen or argon for 15-30 seconds.
-
Immediately and tightly seal each vial with a PTFE-lined cap.
-
Label appropriately and store at -20°C for long-term preservation.
-
-
Handling for Daily Use:
-
Use a dedicated "working stock" vial stored in a desiccator at 2-8°C.
-
Before each use, allow the vial to equilibrate to room temperature inside the desiccator before opening.
-
Weigh out the required material quickly and reseal the vial promptly.
-
Return the vial to the desiccator in the refrigerator.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to assess the purity of your material and detect common degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of ~0.5 mg/mL.
-
Expected Results: The parent this compound will have a specific retention time. Degradation products like the amide and carboxylic acid will typically elute earlier due to increased polarity. The appearance of these peaks, coupled with a decrease in the area % of the main peak, indicates degradation.
Troubleshooting Workflow
Use this decision tree to diagnose and address potential stability issues.
Caption: Decision workflow for troubleshooting degradation.
References
- Chemguide. (n.d.). hydrolysis of nitriles.
- ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions.
- JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Washington State University. (n.d.). Pyridine Safety Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Wikipedia. (n.d.). Hydrazine.
- Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst.
- ResearchGate. (2025, October 17). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses.
- ResearchGate. (n.d.). Degradation Pathways.
- International Journal of Pharmaceutical Erudition. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- PMC. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Semantic Scholar. (n.d.). Effect of moisture on solid state stability.
- ResearchGate. (2023, September 1). Effect of moisture on solid state stability.
- PubChem. (n.d.). This compound.
- NIH. (2020, April 15). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid.
- Frontiers. (n.d.). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
- Oxford Academic. (2025, August 6). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology.
- Royal Society of Chemistry. (n.d.). The Impact of Moisture on the Stability and Degradation of Perovskites in Solar Cells.
- NIH. (2025, October 4). Lifitegrast Degradation: Products and Pathways.
- ResearchGate. (n.d.). Stability of 2-hydroxy-3-butenenitrile.
- MDPI. (2021, March 23). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted.
- PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method.
- PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- NIH. (2023, September 29). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam.
- PubMed. (2011, February). Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis.
- ResearchGate. (2025, August 5). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques.
- MDPI. (2024, September 10). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin.
- LCGC International. (2024, July 29). A Green Analytical Method for Simultaneously Determining Plasticizers Residues in Honeys.
Sources
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- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
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Technical Support Center: Optimizing Catalyst Selection for Cyanopyridine Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The synthesis of functionalized pyridines is a cornerstone of pharmaceutical and agrochemical development. Among these, cyanopyridines are exceptionally versatile intermediates, serving as precursors to amides, carboxylic acids, and other critical moieties.[1] While the target molecule, 2-Hydroxyisonicotinonitrile (4-cyano-2-hydroxypyridine), requires a multi-step synthesis, the crucial, catalyst-dependent step is the formation of the cyanopyridine scaffold.
This guide provides in-depth technical support for the most prevalent industrial method: the vapor-phase ammoxidation of picolines. We will explore catalyst selection, optimization of reaction conditions, and troubleshooting common experimental hurdles. We will also briefly cover alternative laboratory-scale cyanation methods.
Section 1: The Ammoxidation Pathway: Core Principles & Catalyst Systems
The gas-phase ammoxidation of picolines (methylpyridines) is the most industrially significant route to cyanopyridines.[2] This process involves reacting the picoline with ammonia and an oxygen source (typically air) over a solid-state catalyst at high temperatures.
FAQ 1.1: What is the standard catalyst system for 2-picoline ammoxidation?
The most widely employed and studied catalysts are based on vanadium oxides (V₂O₅) supported on titanium dioxide (TiO₂), typically in its anatase form.[3][4]
-
Why Vanadium Oxide? Vanadium oxide provides the necessary redox sites for the reaction. The mechanism involves the oxidation of the picoline's methyl group on the catalyst surface, which then reacts with adsorbed ammonia to form the nitrile.[5] The vanadium sites are subsequently re-oxidized by oxygen from the feed gas.
-
Why a TiO₂ Support? Titania is not merely an inert carrier. It has a strong interaction with the vanadia layer, which enhances catalytic activity and stabilizes the anatase phase, preventing its transformation into the less active rutile form at high temperatures.[3][6] This strong interaction is crucial for the catalyst's performance and longevity.
FAQ 1.2: How do promoters affect catalyst performance?
Promoters are often added to the V₂O₅/TiO₂ system to enhance selectivity and stability. Common promoters include molybdenum (MoO₃) and phosphorus (P₂O₅).
A patented catalyst formulation, for instance, uses TiO₂ as a carrier with MoO₃ (2.8-8.3 wt%) and P₂O₅ (2.8-12.2 wt%) as active components. This system has been shown to achieve 2-picoline conversion rates of over 98% with selectivity to 2-cyanopyridine exceeding 90%.[7] The promoters can modify the acidic and redox properties of the catalyst surface, steering the reaction away from complete oxidation (to CO and CO₂) and towards the desired nitrile product.
Section 2: Troubleshooting Guide for Ammoxidation Reactions
Even with established catalyst systems, researchers often encounter issues with conversion, selectivity, and catalyst lifespan. This section addresses these common problems in a question-and-answer format.
Troubleshooting Scenario 2.1: Low Picoline Conversion
Question: My 2-picoline conversion rate is significantly lower than reported values, even though I'm using a V₂O₅/TiO₂ catalyst. What are the likely causes?
Answer: Low conversion is typically linked to issues with catalyst activity or suboptimal reaction conditions. Consider the following factors:
-
Catalyst Deactivation: This is the most common culprit in continuous-flow reactions.
-
Thermal Sintering: Operating at excessively high temperatures (e.g., above 450-500°C) can cause the TiO₂ support to undergo an irreversible phase transition from anatase to rutile, which is less active.[6] It also leads to a decrease in the overall surface area.
-
Chemical Poisoning: Trace impurities in the feed streams, such as alkali or alkaline earth metals (e.g., K, Ca), can poison the catalyst. These basic elements interact with and neutralize the Brønsted acid sites (V-OH) on the catalyst surface, which are crucial for ammonia adsorption and the reaction mechanism.[8][9]
-
Fouling: Non-volatile by-products can deposit on the catalyst surface, blocking active sites.
-
-
Incorrect Reaction Temperature: The ammoxidation reaction has an optimal temperature window, typically between 350°C and 450°C.[5][7] If the temperature is too low, the reaction rate will be slow, leading to poor conversion.
-
Improper Contact Time: If the flow rate of the reactant gases is too high (i.e., contact time is too short), the picoline molecules will not have sufficient time to interact with the catalyst surface. The conversion typically reaches a maximum at a specific contact time (e.g., ~1.5 seconds in some systems) and may decline if the time is too long due to side reactions.[5]
Troubleshooting Workflow: Diagnosing Low Conversion
Caption: Decision tree for troubleshooting low picoline conversion.
Troubleshooting Scenario 2.2: Poor Selectivity to Cyanopyridine
Question: My picoline conversion is high, but I am forming a large amount of carbon oxides (CO, CO₂) and other by-products. How can I improve selectivity?
Answer: Poor selectivity indicates that the reaction is favoring complete combustion over ammoxidation. This is a delicate balance that depends heavily on both the catalyst formulation and reaction parameters.
-
Excessive Temperature: While higher temperatures increase conversion, they can also promote the non-selective, complete oxidation of the picoline. A gradual increase in temperature to find the point of maximum yield (not just conversion) is critical. Above an optimal temperature (e.g., 450°C), the yield of nitrile often decreases as CO₂ formation becomes dominant.[5]
-
Incorrect Reactant Ratios: The molar ratios of ammonia-to-picoline and oxygen-to-picoline are critical.
-
Ammonia (NH₃): An excess of ammonia is generally required. Increasing the NH₃/picoline ratio can suppress the formation of oxidation by-products. However, an extremely large excess can lead to competition between ammonia and picoline for active sites on the catalyst surface, potentially lowering the conversion rate.[5]
-
Oxygen (O₂): The O₂/picoline ratio must be carefully controlled to be outside the flammability range.[4] A high oxygen concentration will strongly favor complete combustion, drastically reducing selectivity. An increase in the oxygen-to-picoline mole ratio initially boosts the yield but leads to over-oxidation if increased further.[5]
-
-
Catalyst Composition: As mentioned, the presence of promoters like MoO₃ or P₂O₅ can significantly enhance selectivity to the nitrile product.[7] If you are using an un-promoted V₂O₅/TiO₂ catalyst and experiencing selectivity issues, considering a promoted catalyst system may be necessary.
Section 3: Catalyst Performance Comparison
Choosing the right catalyst and operating conditions is essential for optimizing your synthesis. The table below summarizes data from various sources to provide a comparative overview.
| Catalyst System | Support | Reactant | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |
| V₂O₅/SnO₂ (2:1) | Al₂O₃ | 2-Picoline | 450 | ~70 | ~90 | [5] |
| V₂O₅ | Vanadium Metal | 2-Picoline | 350-600 | >30 | N/A | [4] |
| MoO₃-P₂O₅ | TiO₂ | 2-Picoline | 380 | 98.5 | 93.2 | [7] |
| V₂O₅/MgF₂ | MgF₂ | 3-Picoline | N/A | 91 | 96 | [10] |
Note: Direct comparison can be challenging as reaction conditions (e.g., contact time, reactor type) vary between studies. This table serves as a guideline for catalyst families and their typical performance.
Section 4: Alternative Synthetic Route: Cyanation of Halopyridines
For certain substrates or for laboratory-scale synthesis where setting up a high-temperature gas-flow reactor is not feasible, the substitution of a halogen on the pyridine ring with a cyanide source is a viable alternative.
FAQ 4.1: What catalysts are used for the cyanation of 2-chloropyridines?
This reaction is typically performed in the liquid phase and often requires a catalyst to facilitate the nucleophilic substitution.
-
Phase-Transfer Catalysts (PTCs): Compounds like tetrabutylammonium bromide are effective. In one process, reacting 3-chloro-2-fluoro-5-trifluoromethylpyridine with solid sodium cyanide in the presence of tetrabutylammonium bromide at room temperature yielded the 2-cyano product in 82% yield.[11] The PTC helps transport the cyanide anion from the solid or aqueous phase to the organic phase where the halopyridine is dissolved.
-
Heavy Metal Cyanides: Older methods often employed copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF at high temperatures.[11][12] However, these processes suffer from drawbacks, including the use of toxic heavy metals, which create hazardous waste streams, and the difficulty of recovering the high-boiling point solvents.[12] Modern methods tend to avoid these reagents for industrial-scale processes.
Section 5: Key Experimental Protocol
Protocol 5.1: Lab-Scale Gas-Phase Ammoxidation of 2-Picoline
This protocol is a generalized procedure based on common practices described in the literature.[7]
-
Catalyst Loading: Pack a fixed-bed reactor (e.g., a quartz or stainless steel tube) with 30-50 g of the chosen catalyst (e.g., MoO₃-P₂O₅/TiO₂).
-
System Heating: Place the reactor in a tube furnace and heat to the target reaction temperature (e.g., 380°C).
-
Reactant Feed Preparation:
-
Use a syringe pump to deliver liquid 2-picoline at a precise flow rate (e.g., 0.07 mL/min). The picoline is vaporized in a preheating zone before mixing with other gases.
-
Use mass flow controllers to regulate the flow of ammonia (e.g., 60 mL/min) and air (e.g., 1.4 SLM).
-
-
Reaction: Pass the preheated gaseous mixture of 2-picoline, ammonia, and air through the heated catalyst bed.
-
Product Collection: Cool the gas stream exiting the reactor using a condenser (e.g., a cold trap at 30-40°C) to collect the liquid products.
-
Analysis: Analyze the collected liquid mixture using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the conversion of 2-picoline and the selectivity to 2-cyanopyridine.
Ammoxidation Experimental Workflow
Caption: General workflow for a lab-scale ammoxidation experiment.
References
- Ammoxidation of hetero aromatic compounds to the corresponding nitriles. (n.d.).
- Process for the preparation of 2-cyanopyridine derivatives. (2007).
- A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction. (2017).
- Preparation of Cyanopyridines by Direct Cyanation. (2005). SYNTHESIS, 2005(06), 993–997.
- Chemical and structural characterization of V2O5/TiO2 catalysts. (2001). Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 19(4), 1158-1163.
- Ammoxidation of 2-picoline to picolinonitrile. (1972).
- Deactivation of V2O5−WO3/TiO2 DeNOx Catalyst under Commercial Conditions in Power Production Plant. (2020).
- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. (n.d.). BOC Sciences.
- Process for the preparation of 2-cyanopyridines. (2004).
- Deactivation of V2O5/TiO2 Catalysts in the Oxidation of O-Xylene to Phthalic Anhydride. (1994).
- Optimization of reaction conditions. a. (n.d.).
- Optimization of the reaction conditions a. (n.d.).
- Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. (n.d.).
- Chemical deactivation of V2O5/WO3–TiO2 SCR catalysts by additives and impurities from fuels, lubrication oils and urea solution. (n.d.).
- New insights into the deactivation mechanism of V2O5-WO3/TiO2 catalyst during selective catalytic reduction of NO with NH3: synergies between arsenic and potassium species. (2019). Catalysis Science & Technology, 9(24), 6969-6978.
- Preparation of 2-cyanopyridines. (1950).
- Optimization of reaction conditions. (n.d.).
- Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. (2023). Chemical Science, 14(32), 8652-8660.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.).
- Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. (n.d.). Iraqi Journal of Veterinary Medicine, 36(0E), 74-81.
- A Brief Introduction to Chemical Reaction Optimization. (2022). Journal of Medicinal Chemistry, 65(15), 10186–10206.
- The synthetic method of 2-pyridine carboxylic acid. (2009).
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023).
- Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. (1981).
- Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2024, February 27). YouTube.
- Organic Chemistry II - Solving a Multistep Synthesis Problem. (2015, July 29). YouTube.
- Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. (n.d.).
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(19), 6523.
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Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Hydroxyisonicotinonitrile using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth, experience-driven approach to the structural validation of 2-Hydroxyisonicotinonitrile. It moves beyond a simple recitation of spectral data to explain the causal logic behind experimental choices, ensuring a self-validating analytical process. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, offering a comprehensive perspective for researchers in synthetic chemistry and drug development.
Foundational Analysis: The Tautomeric Nature of this compound
A critical initial consideration for this compound is its potential for tautomerism. The molecule can exist in equilibrium between the hydroxy-pyridine form and the pyridone form. This equilibrium is highly dependent on the solvent, temperature, and pH. This understanding is paramount as it dictates the expected NMR signals and informs the selection of appropriate analytical conditions. For instance, polar, hydrogen-bonding solvents like DMSO-d₆ are known to stabilize pyridone tautomers, which will significantly alter the observed chemical shifts compared to a less interactive solvent like CDCl₃.[1][2]
Core Technique: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms.[3]
Predicted ¹H NMR Spectral Data
Based on established substituent effects in pyridine derivatives, we can predict the approximate chemical shifts (δ) for the protons of this compound.[3][4][5] The electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring, combined with the electron-donating character of the hydroxyl group, creates a distinct electronic environment.
-
H-3 and H-5 Protons: These protons are positioned meta to each other and will exhibit a characteristic coupling. Their chemical shifts are influenced by the adjacent substituents.
-
H-6 Proton: This proton, being ortho to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield.[3][5]
-
OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and its signal can be exchanged with D₂O.[1][6][7]
| Proton | Predicted Chemical Shift (ppm) in CDCl₃ | Predicted Multiplicity | Expected Coupling Constants (J) |
| H-6 | 8.0 - 8.5 | Doublet (d) | ³J ≈ 5-6 Hz |
| H-5 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J ≈ 5-6 Hz, ⁴J ≈ 1-2 Hz |
| H-3 | 6.8 - 7.2 | Doublet (d) | ⁴J ≈ 1-2 Hz |
| OH | Variable (often 4.0 - 12.0) | Broad singlet (br s) | None |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are sensitive to the electronic effects of the substituents.[8][9][10][11]
| Carbon | Predicted Chemical Shift (ppm) in CDCl₃ |
| C-2 (bearing OH) | 160 - 165 |
| C-4 (bearing CN) | 115 - 125 |
| C-6 | 145 - 150 |
| C-5 | 120 - 125 |
| C-3 | 110 - 115 |
| CN | 115 - 120 |
Experimental Protocol for NMR Analysis
A robust protocol is essential for acquiring high-quality, reproducible data.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.[12][13]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[12][14][15]
-
To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[13][15]
-
Cap the NMR tube and label it clearly.
Data Acquisition Workflow:
Caption: Workflow for NMR-based structural validation.
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides foundational data, complex or ambiguous spectra necessitate 2D NMR experiments for definitive structural confirmation.[16][17][18]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[16][19] For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.[16][19] This is invaluable for assigning the carbon signals. For example, the proton signal assigned to H-6 will show a correlation to the C-6 carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework, especially around quaternary carbons.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive validation often involves complementary techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and electronic environment. | Unambiguously determines the carbon-hydrogen framework and proton connectivity. | Lower sensitivity compared to MS; can be affected by sample purity. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns.[20][21] | Confirms the molecular formula (C₆H₄N₂O) with high accuracy. Fragmentation can support the proposed structure.[22] | Does not provide information on the specific arrangement of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Clearly shows the presence of the nitrile (C≡N) stretch (~2230 cm⁻¹) and the hydroxyl (O-H) stretch (broad, ~3300-2500 cm⁻¹).[23][24][25][26] | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Provides the exact three-dimensional structure in the solid state. | Offers absolute structural proof if a suitable single crystal can be grown. | The compound must be crystalline; the solid-state structure may not represent the structure in solution. |
Workflow for Multi-technique Validation:
Caption: Integrated workflow for comprehensive structural validation.
Conclusion and Best Practices
The structural validation of this compound is most effectively and unambiguously achieved through a combination of 1D and 2D NMR techniques. The causality is clear: ¹H NMR establishes the proton environment and coupling network, ¹³C NMR maps the carbon backbone, and 2D experiments like COSY and HSQC provide the definitive links between them. While techniques like Mass Spectrometry and IR Spectroscopy are excellent for corroborating the molecular formula and the presence of key functional groups, they lack the detailed connectivity information that NMR provides. For absolute proof of structure, particularly in the solid state, X-ray crystallography is the ultimate arbiter, but NMR remains the most powerful and versatile tool for routine and in-depth structural analysis in solution.
References
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- Bruker. (n.d.). NMR Sample Preparation.
- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733.
- Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Borys, A. (2024). NMR Preparation. Chemistry LibreTexts.
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules.
- University College London. (n.d.). Chemical shifts.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products.
- PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros.
- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Wikipedia. (n.d.). Pyridine.
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A Comparative Guide to HPLC Methods for Confirming the Purity of 2-Hydroxyisonicotinonitrile
In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount to its efficacy, safety, and regulatory compliance. 2-Hydroxyisonicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly influence reaction yields, impurity profiles of final active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity confirmation of this compound, grounded in fundamental chromatographic principles and validated against internationally recognized standards.
Understanding the Analyte: this compound
This compound (MW: 120.11 g/mol ) is a polar aromatic molecule.[1][2][3] Its structure, featuring a pyridine ring, a hydroxyl group, and a nitrile group, imparts a hydrophilic character, which presents a unique challenge for traditional reversed-phase HPLC. The predicted XlogP value of -0.4 suggests that it will have limited retention on a standard C18 column with highly aqueous mobile phases.[2] Therefore, a successful HPLC method must be tailored to retain and resolve this polar analyte from potential impurities.
Recommended Primary HPLC Method: Reversed-Phase with a Polar-Embedded Column
For routine purity analysis of this compound, a reversed-phase HPLC method utilizing a column with a polar-embedded stationary phase is recommended. This approach offers a balance of robustness, reproducibility, and the ability to handle polar analytes without resorting to more complex techniques like ion-pair chromatography.
Method Parameters and Rationale
| Parameter | Recommended Condition | Rationale |
| Column | Polar-embedded C18 (e.g., Luna Omega Polar C18, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µm | The polar-embedded group (e.g., amide, carbamate) enhances the retention of polar compounds like this compound, providing better separation from non-polar impurities and preventing peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier, controlling the ionization of the analyte and any basic impurities, which leads to improved peak shape and reproducibility.[4] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength. |
| Gradient | 5% to 40% B over 15 minutes, followed by a 5-minute hold at 40% B and a 5-minute re-equilibration at 5% B. | A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring the elution of any strongly retained compounds from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Pyridine derivatives typically exhibit strong UV absorbance.[5] A diode array detector (DAD) is recommended to assess peak purity and identify potential co-eluting impurities. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion due to the sample solvent. |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) | Dissolving the sample in a solvent similar to the initial mobile phase composition ensures good peak shape. |
Experimental Workflow
Sources
comparative analysis of 2-Hydroxyisonicotinonitrile and its isomers
An In-Depth Comparative Analysis of 2-Hydroxyisonicotinonitrile and Its Isomers for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Isomerism in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential. When substituted with both a hydroxyl (-OH) and a cyano (-CN) group, the resulting hydroxypyridinecarbonitrile scaffold presents a rich landscape for molecular design. However, the specific arrangement of these functional groups—their isomerism—dramatically influences the molecule's physicochemical properties, reactivity, and, most critically, its biological activity.
This guide provides a detailed comparative analysis of this compound (2-hydroxy-4-cyanopyridine) and four of its key positional isomers. As researchers and drug development professionals, understanding the subtle yet profound differences imparted by isomeric changes is paramount for rational design, synthesis, and application. We will explore how shifting the hydroxyl and cyano groups around the pyridine core alters key parameters, supported by experimental data and validated protocols.
Structural and Physicochemical Properties: A Tale of Two Functional Groups
The interplay between the electron-withdrawing cyano group and the electron-donating, hydrogen-bond-capable hydroxyl group governs the fundamental properties of these isomers. The position of these groups dictates intermolecular forces, crystal packing, and electronic distribution, leading to significant variations in melting points and solubility.
It is critical to note that hydroxypyridines, particularly those with the hydroxyl group at the 2- or 4-position, can exist in equilibrium with their pyridone tautomers. This tautomerism significantly impacts their chemical behavior and spectroscopic signatures. For instance, 2-hydroxy-4-cyanopyridine is in equilibrium with 4-cyano-2(1H)-pyridone. This guide will refer to the hydroxy- form by name but acknowledge the role of the pyridone tautomer where relevant.
| Compound | Structure | Molecular Weight | Melting Point (°C) | Solubility Profile | CAS Number |
| 2-Hydroxy-4-cyanopyridine | ![]() | 120.11 | Data not readily available | Data not readily available | 1121-68-2 |
| 2-Hydroxy-3-cyanopyridine | ![]() | 120.11 | 230-236[1] | Soluble in DMSO[2] | 20577-27-9[1] |
| 3-Hydroxy-2-cyanopyridine | ![]() | 120.11 | 211-212 (decomp.)[3] | Sparingly soluble in DMSO, slightly in Methanol[3] | 932-35-4[3] |
| 5-Hydroxy-2-cyanopyridine | ![]() | 120.11 | Data not readily available | Data not readily available | 94805-52-4[4] |
| 5-Hydroxy-3-cyanopyridine | ![]() | 120.11 | 213-217[5] | Slightly soluble in water; soluble in ethanol, DMF[5] | 152803-24-2[5] |
Expertise & Causality: The high melting points of isomers like 2-hydroxy-3-cyanopyridine and 3-hydroxy-2-cyanopyridine are indicative of strong intermolecular hydrogen bonding in the crystal lattice, facilitated by the adjacent -OH and ring nitrogen atoms, or through pyridone-pyridone dimerization. The variation in solubility highlights the importance of the specific hydrogen bonding network each isomer can form with a given solvent.
Spectroscopic Fingerprints: Differentiating Isomers with Precision
Spectroscopic analysis is the definitive method for distinguishing between these closely related isomers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unique fingerprints based on the electronic environment of each atom and bond.
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides crucial information about the key functional groups. The C≡N stretch is a sharp, intense band, while the O-H stretch is typically broad. For isomers that exist predominantly as pyridones, a strong C=O stretch will be observed instead of or in addition to the O-H band.
| Isomer | Key IR Absorptions (cm⁻¹) | Interpretation & Causality |
| Parent Cyanopyridines | C≡N Stretch: ~2230-2235[1] | Serves as a baseline for the nitrile stretch frequency. |
| 2-Hydroxy Isomers | O-H: 3400-2500 (broad), C=O: ~1650-1680 | The broad O-H and prominent C=O bands indicate a strong presence of the 2-pyridone tautomer, stabilized by dimerization. |
| 3-Hydroxy Isomers | O-H: ~3200 (sharper), C≡N: ~2230 | The hydroxyl group is less likely to form a pyridone tautomer, resulting in a more defined O-H stretch and a nitrile stretch closer to the parent compounds. The position relative to the nitrogen and cyano group will subtly alter the electronic character and thus the frequency. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H and ¹³C NMR provide the most definitive structural information. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic effects (mesomeric and inductive) of the -OH and -CN substituents.
¹H NMR Spectral Data Comparison (Predicted Shifts in DMSO-d₆)
| Isomer | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | -OH (δ, ppm) |
| 2-CN-Pyridine (Ref.) | - | ~7.95 | ~7.63 | ~8.76 | - |
| 3-CN-Pyridine (Ref.) | ~8.91 | ~8.00 | - | ~8.85 | - |
| 4-CN-Pyridine (Ref.) | ~7.55 | - | ~7.55 | ~8.83 | - |
| 2-OH-4-CN | ~6.8 | - | ~6.9 | ~7.8 | ~11-12 |
| 3-OH-2-CN | - | ~7.5 | ~7.3 | ~8.2 | ~10-11 |
| 5-OH-3-CN | ~8.3 | ~7.6 | - | ~8.4 | ~10-11 |
Causality: The ortho/para directing -OH group strongly shields protons at those positions, shifting them upfield (lower ppm). The meta-directing -CN group deshields protons, particularly those ortho to it. The combination of these effects in each isomer creates a unique pattern of chemical shifts and coupling constants, allowing for unambiguous identification.
Synthesis Strategies: Pathways to Positional Control
Synthesizing a specific hydroxypyridinecarbonitrile isomer requires careful selection of starting materials and reaction pathways to ensure regiochemical control. Common strategies often involve multi-step sequences starting from readily available substituted pyridines.
Caption: General synthetic pathways to hydroxypyridinecarbonitrile isomers.
Experimental Protocol: Synthesis of 2-Cyano Derivatives via Direct Cyanation of Pyridine N-Oxides
This protocol is a robust method for introducing a cyano group at the 2-position of the pyridine ring, which is a key step for synthesizing isomers like 3-hydroxy-2-cyanopyridine from the corresponding 3-hydroxypyridine N-oxide. The N-oxide activation is crucial as it facilitates nucleophilic attack at the C2 position.
Materials:
-
Substituted Pyridine N-Oxide (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Dimethylcarbamoyl chloride (DMCC) or Benzoyl Chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted pyridine N-oxide (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per 1 g of N-oxide).
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add dimethylcarbamoyl chloride (1.2 eq) dropwise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. The formation of a pyridinium salt intermediate is the rationale for this activation step.
-
Cyanation: Add trimethylsilyl cyanide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-cyanopyridine derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data against expected values.
Comparative Biological Activity and Applications
-
Anticancer and Kinase Inhibition: Cyanopyridine scaffolds are prevalent in kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of enzymes. The position of the hydroxyl group can introduce an additional, crucial hydrogen bond donor/acceptor site, potentially enhancing potency and selectivity.
-
Antimicrobial and Antiviral Activity: Numerous substituted cyanopyridines have demonstrated antibacterial and antiviral properties. The specific isomer determines the molecule's overall polarity and shape, governing its ability to penetrate cell membranes and interact with microbial targets.
-
Pharmaceutical and Agrochemical Intermediates: These isomers are highly valuable as building blocks. For instance, 5-hydroxy-3-cyanopyridine is an intermediate for various drugs and pesticides[5]. The choice of isomer is dictated by the synthetic route and the final desired structure of the target active ingredient. 2-Hydroxy-3-cyanopyridine is also a key intermediate in pharmaceutical development[1].
The difference in biological function is a direct consequence of molecular geometry. A change in substituent position alters the molecule's shape and electronic surface, dictating how it fits into a protein's active site. What might be a perfect fit for one isomer could be completely inactive for another.
Conclusion
The comparative analysis of this compound and its positional isomers underscores a fundamental principle in chemical and pharmaceutical science: structure dictates function. Seemingly minor changes in the placement of hydroxyl and cyano groups on the pyridine ring lead to substantial and predictable differences in physicochemical properties, spectroscopic signatures, and synthetic accessibility. These differences are magnified in biological systems, where precise molecular recognition is key. For researchers in drug discovery and materials science, a thorough understanding and characterization of these isomers are not merely academic exercises; they are essential prerequisites for the rational design of novel, effective, and specific molecules.
References
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- Chemsrc. (2023, August 23). 5-CYANO-2-HYDROXYPYRIDINE | CAS#:94805-52-4.
- ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.
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A Comparative Guide to the Biological Activity of 2-Hydroxyisonicotinonitrile Analogs
In the landscape of medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among these, 2-hydroxyisonicotinonitrile (also known as 2-oxonicotinonitrile) and its analogs represent a promising class of molecules with a diverse range of therapeutic potentials, including anticancer, antiviral, and antibacterial activities. This guide provides a comprehensive comparison of the biological activities of various this compound analogs, supported by experimental data and detailed protocols to empower researchers in the fields of drug discovery and development.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core, characterized by a pyridine ring bearing a hydroxyl group at the 2-position and a nitrile group at the 4-position, offers a versatile platform for structural modification. This versatility allows for the fine-tuning of its physicochemical properties and biological activities. The core structure itself is a known pharmacophore, and derivatization at various positions on the pyridine ring has led to the discovery of potent agents with distinct mechanisms of action. This guide will delve into the structure-activity relationships (SAR) of these analogs, providing insights into how specific structural modifications influence their biological effects.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are diverse, with the most extensively studied being their anticancer effects. However, significant antiviral and antibacterial properties have also been reported.
Anticancer Activity: Targeting Proliferation and Survival Pathways
A substantial body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for a significant subset of these compounds is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase implicated in cell cycle progression, survival, and apoptosis.[1]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of these analogs is intricately linked to the nature and position of substituents on the pyridine ring. Key SAR observations include:
-
Substitution at the 6-position: The introduction of aryl or substituted aryl groups at the 6-position of the pyridine ring has been a common strategy to enhance anticancer activity. The nature of this substituent significantly influences the potency.
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrazole, to the pyridine core has yielded compounds with potent cytotoxic effects. For instance, pyrazolopyridine derivatives of nicotinonitrile have shown significant activity against hepatocellular and cervical carcinoma cell lines.[2]
-
Imino Moieties: The incorporation of imino moieties has been shown to enhance apoptosis and inhibit tyrosine kinase activity, contributing to the overall anticancer effect.[3][4]
Comparative Cytotoxicity Data:
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound analogs and related nicotinonitrile derivatives against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 13 (a pyrazole derivative) | HepG2 (Liver) | 8.78 ± 0.7 µg/mL | [2] |
| HeLa (Cervical) | 15.32 ± 1.2 µg/mL | [2] | |
| Compound 19 (a pyrazole derivative) | HepG2 (Liver) | 5.16 ± 0.4 µg/mL | [2] |
| HeLa (Cervical) | 4.26 ± 0.3 µg/mL | [2] | |
| Pim-1 Inhibitor (a pyridone derivative) | Pim-1 Kinase | 0.05 | [2] |
Mechanism of Action: PIM-1 Kinase Inhibition
PIM-1 kinase is a key downstream effector of many cytokine signaling pathways and is overexpressed in various cancers.[5] Its inhibition leads to cell cycle arrest and apoptosis. The unique hinge region of the PIM-1 ATP-binding pocket, which contains a proline residue, allows for the design of selective inhibitors.[6] this compound analogs can be designed to fit into this pocket, disrupting the kinase's function.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Antiviral Activity
Certain 2-oxonicotinonitrile derivatives have demonstrated promising antiviral activity. Nucleoside analogs, in particular, have shown efficacy against viruses like SARS-CoV and influenza A (H₅N₁).[7][8] The mechanism of action for these compounds often involves the inhibition of viral replication processes.
Comparative Antiviral Data:
| Compound/Analog | Virus | EC₅₀ (µM) | Reference |
| Nucleoside analog 2aAc | SARS-CoV | >12 | [7][8] |
| Influenza A (H₅N₁) | >12 | [7][8] |
Antibacterial Activity
The nicotinonitrile scaffold is also present in compounds with antibacterial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, but often involves the disruption of essential bacterial enzymes or cellular processes.
Comparative Antibacterial Data:
| Compound/Analog | Bacteria | MIC (µg/mL) | Reference |
| Compound 7b (a 2-oxonicotinonitrile derivative) | Bacillus subtilis (Gram-positive) | Not specified, but showed good activity | [7][8] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Assay Experimental Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) into a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a specific multiplicity of infection (MOI) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the antiviral compound.[8]
-
Incubation: Incubate the plates at 37°C until plaques (clear zones of cell death) are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a staining solution (e.g., 0.1% crystal violet).[8]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is then determined.
Antibacterial Activity Assessment: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][9][10][11]
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly as PIM-1 kinase inhibitors, warrants further investigation and optimization. The antiviral and antibacterial potential of these compounds also opens up new avenues for infectious disease research.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a wider range of analogs with systematic structural modifications will provide a more detailed understanding of the structure-activity landscape.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways for analogs with antiviral and antibacterial activity will be crucial for their development as therapeutic agents.
-
In vivo studies: Promising candidates identified in in vitro assays should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound scaffold.
References
- Al-Ostoot, F. H., Kandeel, M. M., El-Gaby, M. S. A., & Al-Qurashi, N. A. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(15), 4485. [Link]
- Besnault, C., et al. (2015). Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 95, 103-117. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Chen, Z., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. European Journal of Medicinal Chemistry, 167, 34-44. [Link]
- Hancock, R. E. W. (2001). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
- Holder, S., & Zemskova, M. (2015). PIM kinase (and Akt) biology and signaling in tumors.
- Abou-Elkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 75, 423-431. [Link]
- BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem.
- Bharti, S. K., & Singh, U. P. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 175, 244-269. [Link]
- Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4309. [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
- Request PDF. (n.d.). Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies.
- El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
- Qian, K. C., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]
- Sridhar, J., et al. (2017). Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Journal of Computer Science & Systems Biology, 10(1), 1-10. [Link]
- Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity, 27(5), 2125-2138. [Link]
- El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
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A Spectroscopic Compass: Navigating the Tautomeric Landscape of 2-Hydroxyisonicotinonitrile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The subtle dance of protons in tautomeric equilibria plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. For drug development professionals and researchers, a comprehensive understanding of a molecule's tautomeric preferences is not merely academic—it is a cornerstone of rational drug design and development. In this guide, we delve into the spectroscopic nuances of the tautomeric forms of 2-Hydroxyisonicotinonitrile, a molecule of interest in medicinal chemistry. This guide will provide a comparative analysis of the spectroscopic signatures of its principal tautomers—the 2-hydroxypyridine and 2-pyridone forms—supported by experimental data and detailed analytical protocols.
The Dynamic Duo: 2-Hydroxypyridine and 2-Pyridone Tautomers
This compound exists as a dynamic equilibrium between two primary tautomeric forms: the aromatic 2-hydroxy-4-cyanopyridine and the non-aromatic 2-oxo-1,2-dihydropyridine-4-carbonitrile. The position of this equilibrium is a delicate balance of intramolecular and intermolecular forces, profoundly influenced by factors such as solvent polarity, concentration, and solid-state packing. The electron-withdrawing nature of the cyano group at the 4-position significantly influences this equilibrium, generally favoring the more polar 2-pyridone tautomer, especially in polar solvents.[1]
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The distinct electronic and structural differences between the hydroxypyridine and pyridone tautomers give rise to unique spectroscopic signatures. Understanding these differences is paramount for the unambiguous identification and quantification of each tautomer in a given sample.
Infrared (IR) Spectroscopy: The Vibrational Tale
Infrared spectroscopy provides a powerful tool to distinguish between the two tautomers by probing their characteristic vibrational modes. The most telling region is that of the O-H and C=O stretching vibrations.
| Functional Group | Tautomer | Characteristic IR Absorption (cm⁻¹) | Notes |
| O-H Stretch | 2-Hydroxy-4-cyanopyridine | ~3400 (broad) | Absent in the pyridone form. Broadness indicates hydrogen bonding. |
| C=O Stretch | 2-Oxo-1,2-dihydropyridine-4-carbonitrile | ~1650-1680 (strong) | A strong, characteristic band for the amide carbonyl group. Absent in the hydroxypyridine form.[2] |
| C≡N Stretch | Both | ~2230 | The position of the nitrile stretch is less sensitive to tautomerism but can be influenced by the electronic environment. |
| N-H Stretch | 2-Oxo-1,2-dihydropyridine-4-carbonitrile | ~3100-3000 (broad) | Often overlaps with C-H stretching vibrations. |
The presence of a strong absorption band in the carbonyl region (~1650-1680 cm⁻¹) is a definitive marker for the 2-pyridone tautomer, while a broad O-H stretching band around 3400 cm⁻¹ is indicative of the 2-hydroxypyridine form.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy offers detailed insights into the electronic environment of the carbon and hydrogen atoms within each tautomer. The chemical shifts of the protons and carbons in the pyridine ring are particularly sensitive to the tautomeric state.
¹H NMR Spectroscopy:
| Proton | 2-Hydroxy-4-cyanopyridine (Predicted, ppm) | 2-Oxo-1,2-dihydropyridine-4-carbonitrile (Predicted, ppm) | Notes |
| H3 | ~7.0-7.2 | ~6.5-6.7 | Shielded in the pyridone form due to the loss of aromaticity. |
| H5 | ~7.8-8.0 | ~7.5-7.7 | Less affected than H3 but still shows some shielding. |
| H6 | ~8.2-8.4 | ~7.9-8.1 | Experiences a slight upfield shift. |
| OH/NH | Variable (broad) | Variable (broad) | Chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy:
| Carbon | 2-Hydroxy-4-cyanopyridine (Predicted, ppm) | 2-Oxo-1,2-dihydropyridine-4-carbonitrile (Predicted, ppm) | Notes |
| C2 | ~160-165 | ~160-165 | Attached to oxygen in both forms, but the electronic environment differs. |
| C3 | ~110-115 | ~105-110 | Shielded in the pyridone form. |
| C4 | ~120-125 | ~115-120 | The carbon bearing the cyano group is also shielded in the pyridone tautomer. |
| C5 | ~140-145 | ~135-140 | Shows an upfield shift. |
| C6 | ~150-155 | ~145-150 | Significant shielding in the pyridone form. |
| C=O | - | ~170-180 | A key indicator of the pyridone tautomer, appearing at a characteristic downfield chemical shift. |
| C≡N | ~115-120 | ~115-120 | The chemical shift of the nitrile carbon is relatively insensitive to the tautomeric form. |
The most significant difference in the ¹³C NMR spectra is the presence of a signal in the 170-180 ppm range for the pyridone tautomer, corresponding to the carbonyl carbon. The upfield shift of the ring carbons in the pyridone form reflects the loss of aromaticity.[1][4]
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. The aromatic 2-hydroxypyridine tautomer typically exhibits a π-π* transition at a shorter wavelength compared to the n-π* transition of the non-aromatic 2-pyridone tautomer.
| Tautomer | λmax (nm) | Notes |
| 2-Hydroxy-4-cyanopyridine | ~270-290 | Corresponds to the π-π* transition of the aromatic system. |
| 2-Oxo-1,2-dihydropyridine-4-carbonitrile | ~310-330 | Corresponds to the n-π* transition of the conjugated system. The longer wavelength is due to the extended conjugation involving the carbonyl group.[5] |
The position of the absorption maximum can be influenced by the solvent. Polar solvents tend to stabilize the more polar pyridone tautomer, leading to a higher proportion of this form and a more intense absorption at the longer wavelength.
Experimental Protocols
For researchers seeking to characterize the tautomeric composition of this compound, the following experimental protocols provide a starting point.
Synthesis of this compound
A potential synthetic route involves the conversion of a suitable precursor, such as 2-chloro-4-cyanopyridine, followed by hydrolysis. A general procedure is outlined below:
Caption: Synthetic workflow for this compound.
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-cyanopyridine in an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Sample Preparation:
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For solution-phase measurements, use a suitable IR-transparent solvent and a liquid cell.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) of a known concentration.
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
UV-Vis: Obtain the UV-Vis absorption spectrum using a spectrophotometer, scanning a suitable wavelength range (e.g., 200-400 nm).
Conclusion
The spectroscopic comparison of this compound tautomers reveals a rich interplay of structure, electronic properties, and analytical signatures. A multi-technique approach, combining IR, NMR, and UV-Vis spectroscopy, provides a robust framework for the identification and characterization of the dominant tautomeric form under specific conditions. For scientists engaged in drug discovery and development, a thorough understanding of these spectroscopic distinctions is not just a matter of analytical chemistry but a critical step in elucidating the structure-activity relationships that govern the therapeutic potential of this and related heterocyclic scaffolds.
References
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Differentiating Tautomers using 15N chemical shift inform
- 2-Cyanopyridine | 100-70-9. Benchchem.
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The Emerging Potential of 2-Hydroxyisonicotinonitrile Derivatives in an Era of Antibiotic Resistance: A Comparative Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates a radical shift in our approach to discovering and developing new antibacterial agents. The relentless evolution of multidrug-resistant (MDR) pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae (CRE), has rendered many frontline antibiotics ineffective. This guide delves into the promising, albeit nascent, field of 2-Hydroxyisonicotinonitrile (also known as 4-cyano-2-pyridone) derivatives—a chemical scaffold with the potential to address critical gaps in our anti-infective arsenal.
While extensive clinical data on this specific family of derivatives remains limited, this guide will synthesize current knowledge by examining the efficacy of structurally related pyridone and cyanopyridine compounds. We will objectively compare their performance, detail the experimental frameworks required for their evaluation, and explore their likely mechanisms of action, providing researchers and drug development professionals with a foundational understanding of their therapeutic potential.
The Pyridone Core: A Validated Pharmacophore
The this compound scaffold belongs to the broader class of pyridones, which have been identified as potent inhibitors of essential bacterial processes. A key target for many pyridone derivatives is the enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the bacterial fatty acid synthesis (FAS) pathway.[1][2] The FAS pathway is an attractive target because it is essential for bacterial survival—producing foundational components for cell membranes—and possesses sufficient structural divergence from its mammalian counterpart, offering a window for selective toxicity.
Inhibition of FabI disrupts the final, rate-limiting step of fatty acid elongation, leading to the depletion of necessary lipids, compromised membrane integrity, and ultimately, bacterial cell death. This mechanism has been validated for several 4-pyridone derivatives, which have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[1][2]
Comparative Efficacy of Pyridone & Cyanopyridine Scaffolds
Although specific data for a wide range of this compound derivatives is not yet prevalent in public literature, we can infer their potential by analyzing related compounds. The data below, compiled from studies on various pyridone and cyanopyridine analogs, illustrates their activity against key bacterial strains.
Table 1: Comparative In Vitro Activity of Pyridone Derivatives Against Resistant Bacteria
| Compound Class | Derivative Example | Target Organism(s) | MIC Range (µg/mL) | Key Findings | Reference(s) |
| 4-Pyridones | Substituted 4-pyridone | S. aureus (incl. MRSA) | 0.5 - 2 | Potent FabI inhibitors; effective against 30 clinical MRSA isolates. | [2] |
| 4-Pyridones | N-substituted 4-pyridone | E. coli, S. aureus | >64 (E. coli), 16-32 (S. aureus) | Showed stronger activity against Gram-positive bacteria. | [3] |
| Cyanopyridines | 2-amino-diphenylpyridine-3-carbonitrile | S. aureus, E. coli | Not specified (qualitative) | Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. | [4] |
| Cyanopyridines | 4-pyrrolidin-3-cyanopyridine | Aerobic & Anaerobic Bacteria | 6.2 - 100 | Broad-spectrum activity demonstrated. | [5] |
| 2(1H)-Pyridones | 3-Cyano-4-alkyl-6-aryl-2(1H)-pyridones | S. aureus, E. coli | No activity reported | In a specific study, these derivatives showed no antibacterial effect, highlighting the importance of specific substitutions. | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
These findings suggest that while the pyridone scaffold is promising, its efficacy is highly dependent on the specific substitutions made to the core ring. The presence of a cyano- group, as in this compound, combined with other modifications, could modulate the compound's spectrum of activity and potency.
Proposed Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
The primary hypothesized mechanism of action for antibacterial pyridone derivatives is the inhibition of the FabI enzyme. The logical pathway for this inhibition is outlined below.
Caption: Hypothesized mechanism of action for pyridone derivatives.
This targeted approach is advantageous because it attacks a pathway essential for bacteria but not for humans, minimizing off-target effects and potential toxicity.
Essential Experimental Protocols for Evaluation
To rigorously assess the potential of novel this compound derivatives, a standardized cascade of experiments is required. The following protocols represent a self-validating system, ensuring that data is robust and reproducible.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Causality: The MIC assay is the foundational experiment in antimicrobial susceptibility testing. It determines the lowest concentration of a compound required to inhibit the visible growth of a bacterium. This quantitative measure is the gold standard for assessing a compound's potency and is essential for comparing different derivatives.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Cytotoxicity Assay (MTT Assay)
Causality: While antibacterial efficacy is crucial, so is safety. A cytotoxicity assay evaluates the toxicity of a compound against mammalian cells. This is critical for determining the therapeutic index—the ratio between the toxic concentration and the therapeutic concentration. A high therapeutic index is a key characteristic of a viable drug candidate.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) into a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a plate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Experimental and Screening Workflow
The logical progression from initial screening to lead identification is critical for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for antibacterial drug discovery.
Conclusion and Future Directions
The this compound scaffold, as part of the broader pyridone family, holds considerable promise as a source of novel antibacterial agents. Evidence from related compounds strongly suggests a potential mechanism via the inhibition of the bacterial FabI enzyme, a validated and selective target. This provides a solid scientific rationale for pursuing the synthesis and evaluation of a focused library of these derivatives.
The immediate path forward requires a systematic investigation. The synthesis of a diverse library of this compound derivatives, followed by rigorous evaluation using the workflows described in this guide, is the critical next step. By comparing efficacy against a panel of high-priority resistant pathogens (including MRSA, VRE, and CRE) and concurrently assessing mammalian cytotoxicity, researchers can identify lead compounds with a promising therapeutic window. Subsequent mechanism-of-action and structure-activity relationship studies will be essential to optimize these leads into viable clinical candidates capable of combating the growing threat of antibiotic resistance.
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A Senior Application Scientist's Guide to the Synthesis of Cyanopyridines: A Comparative Evaluation
Published: January 7, 2026
Introduction: The Enduring Importance of Cyanopyridines
Cyanopyridines are a pivotal class of heterocyclic compounds, serving as foundational building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their significance lies in the versatile reactivity of the nitrile group, which can be readily transformed into a variety of other functional groups including carboxylic acids, amides, amines, and tetrazoles.[3] This chemical dexterity makes cyanopyridines invaluable intermediates in the construction of complex molecular architectures with diverse biological activities. This guide provides a comparative evaluation of the primary synthetic routes to cyanopyridines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical Approaches: Time-Tested Routes to Cyanopyridine Synthesis
The Sandmeyer Reaction: From Anilines to Nitriles
The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, provides a reliable method for the synthesis of aryl nitriles from aryl diazonium salts.[4][5] This transformation is particularly useful for introducing a cyano group onto the pyridine ring starting from an aminopyridine.
Mechanism and Causality:
The reaction proceeds via the diazotization of an aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridine diazonium salt. This intermediate is then treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex to yield the desired cyanopyridine and regenerate the copper(I) catalyst.[6]
Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine via Sandmeyer Reaction [7]
-
Diazotization: A solution of 3-amino-2-chloropyridine in an aqueous solution of a strong acid (e.g., HBF₄) is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[8]
-
Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up: The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is often achieved by column chromatography.
Advantages:
-
Good functional group tolerance.[6]
-
Applicable to a wide range of aminopyridines.
Limitations:
-
The use of stoichiometric amounts of copper salts can lead to heavy metal waste.[9]
-
The reaction can be sensitive to temperature, with premature decomposition of the diazonium salt leading to side products.[8]
The Rosenmund–von Braun Reaction: Cyanation of Halopyridines
Mechanism and Causality:
The reaction is believed to proceed through an oxidative addition of the halopyridine to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the cyanopyridine product, regenerating the active copper catalyst.[11] The use of a polar, high-boiling solvent like DMF or pyridine helps to dissolve the copper cyanide and facilitate the reaction.[11]
Experimental Protocol: L-Proline-Promoted Rosenmund–von Braun Cyanation of 1-Bromo-4-methoxybenzene [12]
-
A mixture of 1-bromo-4-methoxybenzene, copper(I) cyanide, and L-proline is heated in a suitable organic solvent (e.g., DMF) at 80–120 °C.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and an aqueous solution (e.g., ethyl acetate and water).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Advantages:
-
Direct conversion of halopyridines to cyanopyridines.
-
Recent modifications using additives like L-proline have enabled the reaction to proceed at lower temperatures.[12]
Limitations:
-
Traditionally requires high reaction temperatures (150–250 °C).[12]
-
The use of excess copper cyanide can complicate product purification.[11]
-
The reactivity of halopyridines follows the order I > Br > Cl, with chloro-pyridines being generally less reactive.
Modern Catalytic Approaches: Efficiency and Selectivity
Palladium-Catalyzed Cyanation: A Versatile and Powerful Tool
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles, offering high efficiency, broad substrate scope, and excellent functional group tolerance under relatively mild conditions.[13][14]
Mechanism and Causality:
The catalytic cycle typically begins with the oxidative addition of a halopyridine to a Pd(0) complex. The resulting Pd(II) intermediate undergoes transmetalation with a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)) to form a Pd(II)-cyanide complex. Reductive elimination from this complex yields the cyanopyridine product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[15]
Experimental Workflow: Palladium-Catalyzed Cyanation
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A Comparative Guide to Investigating the Efficacy of Novel Cytoprotective Agents: A Methodological Blueprint Using 2-Hydroxyisonicotinonitrile as a Case Study
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro and in vivo efficacy of novel compounds. Due to the current lack of published efficacy data for 2-Hydroxyisonicotinonitrile, this document will serve as a methodological blueprint. We will use the well-characterized antioxidant and cytoprotective agent, N-acetylcysteine (NAC), as a reference compound to illustrate the experimental design, data interpretation, and the critical process of correlating in vitro findings with in vivo outcomes.
Introduction: Bridging the Gap Between Benchtop and Biological Systems
The journey of a novel therapeutic agent from discovery to clinical application is contingent on a robust preclinical evaluation. A critical phase in this process is the systematic comparison of a compound's efficacy in controlled in vitro environments and its performance within a complex in vivo biological system. This guide will delineate the principles and protocols for such a comparative analysis, focusing on the assessment of cytoprotective and antioxidant properties, a common therapeutic goal for many novel chemical entities.
While this compound (also known as 2-oxo-1H-pyridine-4-carbonitrile)[1] belongs to the cyanopyridine class of compounds, which have shown diverse biological activities[2][3][4], specific data on its efficacy remains to be published. Therefore, we will use N-acetylcysteine (NAC), a potent antioxidant and a precursor to the intracellular antioxidant glutathione[5][6], as our exemplar to navigate the complexities of efficacy testing.
Part 1: In Vitro Efficacy Assessment - The Foundation of Mechanistic Insight
In vitro assays are indispensable for initial screening, dose-ranging, and elucidating the mechanism of action of a test compound. They offer a controlled environment to assess direct effects on cellular and molecular targets.[7]
Rationale for Assay Selection
For a compound with putative antioxidant and cytoprotective effects, a multi-pronged in vitro testing strategy is crucial. This typically involves both chemical-based assays to determine direct radical scavenging activity and cell-based assays to evaluate cytoprotection in a biological context.
Chemical-Based Antioxidant Assays
These assays provide a rapid and cost-effective measure of a compound's intrinsic ability to neutralize free radicals.[8][9][10]
Table 1: Comparative In Vitro Antioxidant Activity of N-acetylcysteine (NAC)
| Assay Type | Principle | Endpoint | Example IC50 for NAC | Reference Compound (Ascorbic Acid) IC50 |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at 517 nm. | Variable, often in the mM range. | ~23.74 µg/mL[11] |
| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by an antioxidant. | Decrease in absorbance at 734 nm. | Generally more sensitive than DPPH for certain compounds. | Trolox is a common standard. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-TPTZ complex, measured at 593 nm. | Demonstrates electron-donating capacity. | Ferrous sulfate is used to generate a standard curve. |
IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the free radicals.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound or NAC) and a reference antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound or reference standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Cell-Based Cytoprotection Assays
Cell-based assays are critical to determine if the antioxidant activity observed in chemical assays translates to a protective effect in a biological system. These assays typically involve inducing cellular stress and measuring the ability of the test compound to mitigate the damage.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 human liver cancer cells or primary hepatocytes) in appropriate media until they reach 80-90% confluency.
-
-
Treatment:
-
Pre-incubate the cells with various non-toxic concentrations of the test compound (e.g., this compound or NAC) for a specified period (e.g., 1-24 hours).
-
Induce oxidative stress by adding a pre-determined concentration of hydrogen peroxide (H₂O₂) to the media and incubate for a further period (e.g., 2-4 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following treatment, remove the media and add MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorometer or fluorescence microscope. A decrease in fluorescence in treated cells compared to the H₂O₂-only control indicates ROS scavenging.
-
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro efficacy assessment of a novel compound.
Part 2: In Vivo Efficacy Assessment - Validating Therapeutic Potential
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a whole-organism context.[12] These studies are more complex and resource-intensive, hence the importance of robust in vitro data to guide their design.[13] There are no overarching regulatory guidelines for preclinical efficacy studies, making careful design paramount.[7][14]
Selection of an Animal Model
The choice of animal model is critical and should mimic the human condition of interest as closely as possible. For assessing antioxidant efficacy, models of induced oxidative stress are commonly used.[15][16]
Example Model: Carbon tetrachloride (CCl₄)-induced hepatotoxicity in rodents. CCl₄ induces severe oxidative stress and liver damage, providing a robust model to test the protective effects of antioxidant compounds.
Experimental Design and Key Parameters
A well-designed in vivo study should include appropriate control groups, randomization, and blinding to minimize bias.[13]
Table 2: Example In Vivo Efficacy of N-acetylcysteine (NAC) in a Rodent Model of Oxidative Stress
| Parameter | Control Group | Oxidative Stress Model (e.g., CCl₄) | Oxidative Stress Model + NAC (e.g., 150 mg/kg)[17] |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced |
| Liver MDA (nmol/mg protein) | Basal Level | Significantly Increased | Significantly Decreased |
| Liver GSH (µmol/g tissue) | Normal | Significantly Depleted | Restored towards Normal |
| Histopathology | Normal Liver Architecture | Severe Necrosis and Inflammation | Marked Reduction in Necrosis and Inflammation |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; MDA: Malondialdehyde (a marker of lipid peroxidation); GSH: Glutathione.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or BALB/c mice for one week.
-
Randomly divide animals into groups (e.g., Control, CCl₄ only, CCl₄ + NAC, CCl₄ + this compound at various doses).
-
-
Dosing Regimen:
-
Administer the test compound or NAC orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 7 days). NAC has been administered at doses ranging from 150 mg/kg in rats.[17]
-
-
Induction of Hepatotoxicity:
-
On the final day of treatment, administer a single dose of CCl₄ (e.g., 1 mL/kg, i.p., diluted in olive oil).
-
-
Sample Collection:
-
24 hours after CCl₄ administration, euthanize the animals and collect blood and liver tissue.
-
-
Biochemical and Histological Analysis:
-
Analyze serum for liver function enzymes (ALT, AST).
-
Prepare liver homogenates to measure markers of oxidative stress (MDA) and antioxidant capacity (GSH, SOD, CAT).[11]
-
Fix a portion of the liver in formalin for histopathological examination.
-
Visualizing the In Vivo Workflow
Caption: Workflow for in vivo efficacy assessment in a rodent model.
Part 3: Correlating In Vitro and In Vivo Efficacy - The Path to Clinical Translation
A strong correlation between in vitro and in vivo data is a cornerstone of successful drug development. It provides confidence that the mechanism of action observed in a simplified system is relevant in a complex physiological environment.
Bridging the Mechanistic Gap
The antioxidant activity of NAC, for instance, is multifaceted. It can directly scavenge some reactive oxygen species, but its primary role is to replenish intracellular glutathione, a key endogenous antioxidant.[5][6] An effective in vitro to in vivo correlation would demonstrate that the direct radical scavenging observed in assays like DPPH is complemented by the restoration of GSH levels in an animal model of oxidative stress.
Visualizing the Correlation Logic
Caption: Correlating in vitro mechanistic data with in vivo outcomes.
Conclusion
This guide has outlined a systematic and rigorous approach to comparing the in vitro and in vivo efficacy of a novel compound, using this compound as a conceptual placeholder and N-acetylcysteine as a practical example. By employing a battery of validated assays, from simple chemical tests to complex animal models, researchers can build a comprehensive efficacy profile. The ultimate goal is to establish a clear and logical link between a compound's performance on the benchtop and its potential as a therapeutic agent in a living system. This methodical progression is fundamental to the principles of expertise, authoritativeness, and trustworthiness that underpin successful drug development.
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Benchmarking Novel 2-Oxonicotinonitrile-Based Antivirals Against Established RNA Virus Inhibitors: A Comparative Guide
Introduction
The relentless emergence of novel and drug-resistant RNA viruses necessitates a continuous and innovative pipeline for antiviral drug discovery. A promising area of research involves the exploration of novel heterocyclic compounds as potential viral inhibitors. Among these, derivatives of the 2-oxonicotinonitrile (2-ONN) scaffold have demonstrated notable antiviral properties, positioning them as compelling candidates for further development. This guide provides a comprehensive technical comparison of 2-ONN-based antivirals with established drugs, namely remdesivir and favipiravir, which are pivotal in the current antiviral landscape. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and the detailed experimental protocols required for their rigorous evaluation. This document is intended for researchers, virologists, and drug development professionals engaged in the pursuit of next-generation antiviral therapeutics.
Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase
A cornerstone of RNA virus replication is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for copying the viral genome. Due to its central role and lack of a human homolog, the RdRp is a prime target for antiviral drug development.[1] Both remdesivir and favipiravir, and likely 2-ONN derivatives, exert their antiviral effects by targeting this critical enzyme.
Remdesivir: This adenosine nucleotide analog prodrug undergoes intracellular metabolism to its active triphosphate form.[2] It then competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of remdesivir's active metabolite leads to delayed chain termination, thereby halting viral replication.[3][4]
Favipiravir: As a purine nucleic acid analog, favipiravir is also a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form (favipiravir-RTP).[5][6] Favipiravir-RTP can be incorporated into the growing viral RNA strand by the RdRp, leading to lethal mutagenesis and non-viable viral progeny.[7] Some studies also suggest it can act as a chain terminator under certain conditions.[8]
2-Oxonicotinonitrile (2-ONN) Derivatives: While the precise mechanism for 2-ONN derivatives is still under investigation, their structural features, particularly as nucleoside analogues, strongly suggest that they also target the viral RdRp. It is hypothesized that, similar to other nucleoside inhibitors, they are metabolized intracellularly and compete with natural nucleosides for incorporation into the viral RNA, leading to either chain termination or lethal mutagenesis. The 2-pyridinone motif present in 2-ONN derivatives is a known pharmacophore in various antiviral agents, including inhibitors of HCV NS5B polymerase, an RdRp.[4]
Caption: General Workflow for In Vitro Antiviral Assays.
Summary and Future Directions
The exploration of novel chemical scaffolds is essential in the ongoing battle against RNA viruses. Derivatives of 2-oxonicotinonitrile have emerged as a promising class of compounds with demonstrated in vitro activity against significant pathogens like SARS-CoV and influenza A. While the initial data is encouraging, further optimization is required to enhance their potency and selectivity to levels comparable to or exceeding those of established drugs like remdesivir.
The direct comparison with remdesivir and favipiravir highlights the high bar for new antiviral candidates. Remdesivir, in particular, exhibits a very favorable selectivity index in vitro. However, the diverse mechanisms of action, such as the potential for lethal mutagenesis offered by favipiravir-like compounds, underscore the importance of pursuing multiple therapeutic strategies.
Future research on 2-ONN derivatives should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically modify the 2-ONN scaffold to improve antiviral potency and reduce cytotoxicity.
-
Mechanism of Action Elucidation: To definitively confirm the molecular target and mechanism of inhibition.
-
Broad-Spectrum Activity Profiling: To test optimized derivatives against a wider panel of RNA viruses.
-
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the most promising candidates in relevant animal models of viral disease.
By employing the rigorous benchmarking protocols outlined in this guide, the scientific community can effectively evaluate and advance novel antiviral candidates like the 2-oxonicotinonitrile derivatives, ultimately contributing to a more robust arsenal against current and future viral threats.
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A Comparative Guide to Cross-Reactivity Profiling of 2-Hydroxyisonicotinonitrile Derivatives
Introduction: The Imperative of Selectivity in Drug Development
The 2-hydroxyisonicotinonitrile scaffold represents a promising starting point for the development of novel therapeutics. Its unique electronic and structural features offer potential for high-affinity interactions with a variety of biological targets. However, this same reactivity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding. Understanding and mitigating these off-target effects is a critical step in the drug discovery pipeline, as they can lead to unforeseen toxicity or reduced efficacy.[1][2]
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound derivatives. We will explore a multi-tiered approach, from initial computational predictions to detailed biochemical and cell-based assays. By objectively comparing the selectivity profiles of different derivatives, researchers can make more informed decisions about which candidates to advance, ultimately leading to safer and more effective medicines.
Pharmacological Rationale: Why Focus on Kinase Cross-Reactivity?
The this compound moiety bears structural resemblance to known hinge-binding motifs found in many ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. This makes the protein kinase family a high-priority target class for cross-reactivity screening.[3] With over 500 kinases in the human genome, the potential for off-target binding is significant, and even closely related kinases can have vastly different physiological roles.[4][5] Therefore, early and comprehensive kinase profiling is essential.[6]
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust cross-reactivity assessment employs a funneling strategy, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays for promising candidates.
Caption: A tiered workflow for assessing cross-reactivity.
Comparative Case Study: Derivative A vs. Derivative B
To illustrate the principles of this guide, we will consider two hypothetical derivatives:
-
Derivative A: A highly potent inhibitor of our primary target, Kinase X.
-
Derivative B: A moderately potent inhibitor of Kinase X, designed with structural modifications intended to improve selectivity.
Our goal is to determine which compound has a more favorable therapeutic profile by comparing their cross-reactivity against a panel of related and unrelated kinases.
Tier 2 Data: Biochemical Profiling
Following an initial screen, dose-response curves were generated for both derivatives against the primary target and a panel of 10 other kinases identified as potential off-targets.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Target | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Comments |
| Kinase X (Primary Target) | 5 | 50 | Derivative A is 10x more potent. |
| Kinase Y (Family Member) | 15 | 1,500 | Derivative A shows significant off-target activity. |
| Kinase Z (Family Member) | 80 | >10,000 | Derivative B is highly selective over Kinase Z. |
| Kinase P | 250 | >10,000 | Derivative A has moderate off-target activity. |
| Kinase Q | 5,000 | >10,000 | Both are weak inhibitors. |
| ... (other kinases) | >10,000 | >10,000 | No significant activity observed. |
Interpreting the Data: The Selectivity Index
A key metric for comparing cross-reactivity is the Selectivity Index (SI) , often calculated as the ratio of the IC50 for an off-target to the IC50 for the primary target.[7] A higher SI value indicates greater selectivity.[7]
SI = IC50 (Off-Target) / IC50 (On-Target)
Table 2: Selectivity Index (SI) Comparison
| Off-Target | Derivative A (SI) | Derivative B (SI) | Interpretation |
| Kinase Y | 3 | 30 | Derivative B is 10-fold more selective. |
| Kinase Z | 16 | >200 | Derivative B demonstrates excellent selectivity. |
| Kinase P | 50 | >200 | Derivative B is significantly more selective. |
From this biochemical data, a clear trade-off emerges. While Derivative A is more potent against the primary target, its low selectivity indices against Kinases Y and Z raise potential safety concerns.[7] Derivative B, although less potent, exhibits a much cleaner selectivity profile, making it a potentially safer candidate.[8]
Detailed Experimental Protocols
To ensure data integrity, standardized and well-validated protocols are essential. Below is a representative protocol for a biochemical kinase inhibition assay.
Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Materials:
-
Kinase of interest (e.g., Kinase X, Kinase Y)
-
Substrate peptide specific to the kinase
-
ATP
-
Test compounds (Derivative A, Derivative B) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Create a 10-point serial dilution series for each derivative in DMSO. A typical starting concentration is 100 µM.
-
Dilute these DMSO stocks into the assay buffer to create the final compound solutions. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound solution to the wells of the 384-well plate. Include "no compound" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (containing the kinase and its specific peptide substrate) to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 100% activity and background controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 3: The Importance of Cell-Based Assays
Biochemical assays are invaluable but occur in a highly artificial environment.[9][10] Cell-based assays provide a more physiologically relevant context to confirm off-target effects.[11][12] They can reveal whether a compound can engage its target within a living cell and elicit a functional response.
For our case study, a high IC50 for Derivative B against Kinase Z in a biochemical assay is promising. The next crucial step is to confirm this lack of activity in a cellular context.
Caption: Validating biochemical findings with cell-based assays.
If Derivative B fails to inhibit the phosphorylation of Kinase Z's known substrate in cells, it provides strong evidence of its selectivity, reinforcing the decision to advance it over the more potent but less selective Derivative A.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is not merely a box-checking exercise; it is a fundamental component of building a robust safety and efficacy profile for any new chemical entity. This guide has outlined a comparative framework for assessing this compound derivatives, emphasizing a tiered approach from broad biochemical screens to targeted cell-based validation.
By prioritizing candidates with superior selectivity indices, even at the cost of some on-target potency, drug development professionals can significantly de-risk their projects. The ultimate goal is to identify molecules like Derivative B, which offer a clear therapeutic window and a higher probability of success in clinical development.
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A Head-to-Head Comparison of Novel 2-Pyridinone Compounds: Evaluating In Vitro Cytotoxicity
The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its significant potential in the development of new therapeutic agents.[1][2][3] This guide offers an in-depth comparative analysis of the cytotoxic profiles of several novel 2-pyridinone derivatives against a panel of human cancer cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven resource to inform the selection and advancement of promising anticancer compounds.
The diverse biological activities of 2-pyridinone derivatives, including their antitumor, antimicrobial, and antimalarial properties, have made them a focal point of extensive research.[4] This guide will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key cytotoxicity assays employed in these evaluations.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The antiproliferative activity of novel 2-pyridinone compounds has been rigorously assessed across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical metric for a compound's potency, is presented below. This data, collated from recent preclinical studies, facilitates a direct comparison of the efficacy of these derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 11a-c | MCF-7 | Breast | 56.3–78.3 | 5-Fluorouracil | 13.1 | [1][3] |
| HepG2 | Liver | 53.6–77.6 | 5-Fluorouracil | 9.30 | [1] | |
| 20c | MCF-7 | Breast | 2.56 | Doxorubicin | 1.43 | [3] |
| 20i | MCF-7 | Breast | 2.14 | Doxorubicin | 1.43 | [3] |
| Pyridine-urea 8e | MCF-7 | Breast | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 | [3] |
| Pyridine-urea 8n | MCF-7 | Breast | 1.88 (48h) | Doxorubicin | 1.93 | [3] |
| 17c | HCT-116 | Colon | 9.6 | Doxorubicin | 2.4 | [1][2] |
| 17d | HCT-116 | Colon | 9.3 | Doxorubicin | 2.4 | [1][2] |
| 10k | A549 | Lung | 0.86 | - | - | [3][5] |
| SW480 | Colon | 0.21 | - | - | [3][5] | |
| Spiro 2-pyridine 9b | Caco-2 | Colon | 5.68 | Doxorubicin | - | [3] |
| A9 (R1) | HT-29 | Colon | 20.77 | - | - | [3] |
| Pyridino[2,3-f]indole-4,9-dione (5) | XF 498 | CNS | 0.006 | Doxorubicin | 0.012 | [6] |
| HCT 15 | Colon | 0.073 | Doxorubicin | 0.264 | [6] | |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 | Liver | 1.2 | Doxorubicin | 1.1 |
Expert Interpretation of the Data: The presented data highlights the broad therapeutic window and diverse efficacy of novel 2-pyridinone derivatives. For instance, the pyridine-urea compound 8e demonstrates exceptional potency against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than the standard chemotherapeutic agent, doxorubicin.[3] Similarly, the pyridino[2,3-f]indole-4,9-dione derivative 5 exhibits remarkable cytotoxicity against CNS and colon cancer cell lines, surpassing the efficacy of doxorubicin in these models.[6] In contrast, some derivatives, such as 11a-c , show more moderate activity.[1][3] This variability underscores the critical role of substituent groups on the 2-pyridinone core in determining cytotoxic potency and selectivity.
Mechanistic Insights: Unraveling the Pathways of Cell Death
The anticancer effects of 2-pyridinone derivatives are frequently attributed to their ability to modulate key cellular processes, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
Several studies have begun to elucidate the molecular mechanisms underpinning their cytotoxicity. A prevalent mechanism of action is the initiation of apoptosis. For example, certain O-alkylated pyridine derivatives have been demonstrated to induce apoptosis in various cancer cell lines through the activation of caspases 3 and 7.[3] Furthermore, some 2-pyridinone derivatives can instigate cell cycle arrest, thereby halting the proliferation of cancer cells. For instance, specific anticancer pyridines have been observed to cause G2/M phase arrest in liver and breast cancer cells.[3] This is often linked to the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, alongside the downregulation of cell cycle-associated proteins.
A number of novel 2-pyridinone compounds have been investigated as dual inhibitors of human dihydrofolate reductase (h-DHFR) and epidermal growth factor receptor tyrosine kinase (EGFR-TK), which are crucial molecular targets for preventing tumor progression.[7] For example, the spiro 2-pyridine derivative 9b has shown potent inhibitory activity against both EGFR and h-DHFR, leading to cell cycle arrest at the G1/S phase and an increase in both early and late apoptosis in Caco-2 colon cancer cells.[7]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates the significant potential of novel 2-pyridinone derivatives as a promising class of anticancer agents. The high potency and selectivity exhibited by certain compounds warrant further investigation and optimization. Future research should focus on elucidating the detailed structure-activity relationships to guide the design of next-generation 2-pyridinone-based therapeutics with enhanced efficacy and reduced off-target effects. In vivo studies are the logical next step to validate the preclinical in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxyisonicotinonitrile
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Hydroxyisonicotinonitrile are not merely procedural afterthoughts; they are fundamental to ensuring a secure laboratory environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Risks of this compound
Before any handling or disposal, a thorough understanding of the compound's chemical properties and associated hazards is essential. This compound (CAS No. 94805-51-3) is a solid organic compound containing a nitrile (-C≡N) functional group.[1][2][3] This nitrile group is the primary source of its hazardous nature, as it can exhibit toxicity similar to inorganic cyanides.
Key Hazards:
-
Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][3] The nitrile group is a critical toxicophore, and the compound must be managed as a toxic hazardous waste.[4]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1][3]
-
Reactivity: The most critical and potentially lethal hazard arises from its reaction with acids. Under no circumstances should this compound waste be mixed with acidic waste. This combination can generate highly toxic and flammable hydrogen cyanide (HCN) gas, which can be fatal within minutes of inhalation.[4][5][6][7]
| Hazard Classification | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin & Eye Irritation | GHS07: Harmful/Irritant[1] | Warning [1][3] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and disposal preparations must be conducted with strict adherence to safety protocols, utilizing both engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All operations involving this compound, including weighing, transferring, and preparing waste, must be performed inside a properly functioning and certified chemical fume hood.[5][6][7] This is the primary engineering control to prevent inhalation exposure to the powder or any potential off-gassing.
-
Designated Work Area: Establish a designated area within the lab specifically for working with cyanide-containing compounds.[6] This area should be clearly marked with warning signs.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[6]
Personal Protective Equipment (PPE): The following table summarizes the minimum PPE required. The causality is clear: create a complete barrier to prevent any route of exposure.
| Protection Type | Specific Equipment | Rationale |
| Eye & Face | Safety goggles and a face shield.[6][7] | Protects against splashes of solutions or airborne particles from contacting the eyes, nose, and mouth. |
| Hand | Chemical-resistant nitrile gloves.[5][7] Double-gloving is highly recommended.[5][6] | Prevents dermal absorption, a primary route of exposure. If gloves become contaminated, they must be removed immediately and disposed of as hazardous waste.[5] |
| Body | A lab coat and clothing that fully covers the legs and arms.[5][7] | Protects the skin from accidental spills. |
| Footwear | Closed-toe shoes.[5] | Prevents injury from spills or dropped items. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through the hazardous waste stream. The following workflow ensures this is done safely and in compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA).[8]
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step to prevent dangerous reactions.[4]
-
Identify the Waste Form: Determine if the waste is solid (unused reagent, contaminated weigh paper), liquid (in solution), or contaminated labware (gloves, pipette tips, empty containers).
-
Segregate from Incompatibles: Keep all this compound waste streams separate from incompatible materials, especially acids and strong oxidizers.[5][7]
Step 2: Containerization and Labeling
-
Select Compatible Containers: Use only leak-proof containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[4]
-
Label Containers Clearly: Before adding any waste, label the container with a hazardous waste tag. The label must include:
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and containerizing waste derived from this compound.
Caption: Disposal decision workflow for this compound waste streams.
Step 3: Managing Empty Containers
Due to the high toxicity of cyanide-containing compounds, empty containers must be treated as hazardous waste.[4] Alternatively, they can be triple-rinsed with a suitable solvent (e.g., acetone, acetonitrile).
-
Rinse Thoroughly: Rinse the container three times with a small amount of an appropriate solvent.
-
Collect Rinsate: This rinsate is now hazardous liquid waste and must be collected in the designated liquid waste container.[4]
-
Deface Label: After triple-rinsing, completely remove or deface the original product label.[4][9]
-
Dispose of Container: The rinsed container can now be disposed of as non-hazardous lab glass or plastic, according to institutional policy.[4]
Step 4: Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][10] Do not pour any waste containing this compound down the drain. Store the sealed and labeled waste containers in a designated satellite accumulation area away from acids until pickup.
Emergency Procedures: Spills and Exposures
Preparedness is key. Ensure all personnel are trained on these procedures before working with the compound.
In Case of a Spill:
-
Small Spill (inside a fume hood):
-
Wearing full PPE, carefully sweep up solid material, trying to avoid dust formation.[5]
-
For solutions, use chemical absorbent pads to wipe up the spill.[5]
-
Decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6]
-
Place all cleanup materials into a heavy-duty plastic bag, seal it, and place it in the designated solid hazardous waste container.[5]
-
-
Large Spill (or any spill outside a fume hood):
In Case of Personal Exposure: Onset of symptoms after cyanide exposure can be extremely rapid.[10] Act immediately.
-
Skin Contact: Immediately proceed to a safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[6] Remove all contaminated clothing while rinsing.[6] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult or has stopped, call for emergency medical help and provide artificial respiration if trained to do so.[11]
-
Ingestion: Rinse the mouth with water.[13] Do not induce vomiting.[12] Seek immediate medical attention.
For all exposures, ensure the Safety Data Sheet (SDS) for the compound is provided to the emergency medical personnel.[10]
Regulatory Framework
In the United States, the disposal of hazardous chemicals is regulated by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe workplace, requiring employers to communicate chemical hazards, provide training, and establish safety and emergency plans.[14][15]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its generation to its final disposal (the "cradle-to-grave" system).[8][16] Your institution's EHS department operates under these regulations to ensure compliance.
By following this guide, you contribute to a robust culture of safety, ensuring that your vital research does not come at the cost of personal well-being or environmental health.
References
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Navigating the Unseen: A Practical Guide to Handling 2-Hydroxyisonicotinonitrile
Hazard Assessment: Understanding the Risks
2-Hydroxyisonicotinonitrile is a solid organic compound. While specific toxicity data is limited, its structure—an aromatic ring substituted with a hydroxyl group and a nitrile group—provides critical clues to its potential hazards.
Key Potential Hazards:
-
Skin and Eye Irritation: Like many functionalized aromatic compounds, this compound is expected to cause skin and serious eye irritation upon contact.[3]
-
Respiratory Tract Irritation: As a fine powder, airborne particles can irritate the respiratory system if inhaled.[3]
-
Cyanide-like Toxicity: The presence of the nitrile (-C≡N) group introduces the potential for cyanide-like toxicity. Aliphatic nitriles, in particular, can be metabolized to release cyanide ions, which inhibit cellular respiration.[4] While aromatic nitriles are generally more stable, this potential cannot be dismissed and underscores the need for stringent handling procedures to prevent exposure.[2]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | - |
| Molecular Weight | 120.11 g/mol | - |
| Physical State | Solid | - |
| Melting Point | 285-288°C | - |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable. The following recommendations are based on a risk assessment aimed at preventing all routes of exposure.
-
Body Protection: A standard laboratory coat is mandatory to protect against incidental contact. For tasks with a higher risk of dust generation, consider a disposable lab coat to prevent carrying contaminants outside the work area.
-
Hand Protection: Nitrile gloves are the recommended choice, offering good resistance to a range of chemicals. Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removal.[5][6]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When handling larger quantities or when there is a significant risk of dust generation, it is best practice to use chemical safety goggles or a full-face shield.[7]
-
Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[5][8] If a fume hood is not available, or if there is a potential for dust to escape containment, a NIOSH-approved respirator with a particulate filter (P100) is required.[7]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Ensure the container is clearly labeled and kept tightly closed.
Handling and Weighing:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5] Cover the work surface with absorbent, disposable bench paper.[9]
-
Weighing: If possible, weigh the compound directly within the fume hood.[8] Use a weigh boat to prevent spillage.[9] Avoid pouring the powder from a height to minimize dust generation.[9]
-
Transfers: When transferring the powder, use a spatula and keep the container opening as close as possible to the receiving vessel.[9]
-
Post-Handling: After use, securely close the container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.
Emergency Response Plan: Spills and Exposures
Accidents can happen, and a clear, rehearsed plan is your best tool for mitigating their impact.[10]
Spill Response:
For a small spill of this compound powder:
-
Alert and Isolate: Alert colleagues in the immediate vicinity and restrict access to the area.[10][11]
-
Assess: Ensure there is no immediate fire hazard.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.[11]
-
Contain and Clean: Gently cover the spill with a damp paper towel to avoid raising dust.[12] Alternatively, use a commercial spill kit absorbent. Carefully scoop the material into a sealable container.
-
Decontaminate: Clean the spill area with soap and water.[13]
-
Dispose: Label the container with the spilled chemical's name and dispose of it as hazardous waste according to your institution's guidelines.[11][14]
Caption: Workflow for managing a small powder spill.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[11]
-
Labeling: The label should clearly state "Hazardous Waste" and the name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this material down the drain or in regular trash.[15]
By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Duke University, Safety. (n.d.). Working Safely with Toxic Powders.
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- Auburn University, Risk Management and Safety. (n.d.). Emergency and Spill Response Procedures.
- University of California, Los Angeles, Chemistry & Biochemistry. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
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- National Institutes of Health. (n.d.). Comparative toxicities of aliphatic nitriles.
- National Institutes of Health. (n.d.). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
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- MDPI. (2024, April 20). Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




